molecular formula C12H10N2O2 B1221594 4,4'-Dihydroxyazobenzene CAS No. 2050-16-0

4,4'-Dihydroxyazobenzene

Cat. No.: B1221594
CAS No.: 2050-16-0
M. Wt: 214.22 g/mol
InChI Key: WKODVHZBYIBMOC-UHFFFAOYSA-N
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Description

4,4'-Dihydroxyazobenzene (DHAB) (CAS 2050-16-0) is a high-value aromatic azo compound supplied as a deep yellow to amber crystalline powder for research applications . It serves as a critical building block in materials science and a promising agent in antimicrobial studies. In materials research, DHAB is prized for its photoresponsive properties, undergoing reversible trans -to- cis isomerization upon exposure to light . This makes it a valuable photoswitch for creating advanced functional materials, including photoresponsive glycoconjugates for studying carbohydrate-protein interactions and shape-switchable molecular architectures . Its structure, featuring two phenolic hydroxyl groups, allows for further functionalization, such as its use in synthesizing epoxy-functionalized compounds (e.g., DGEAB) with good thermal stability up to 200°C . The compound can also be grown into single crystals, characterized for potential applications in nonlinear optics . In biological research, DHAB exhibits significant and promising antimicrobial activity. Studies show it is effective against relevant pathogens like Staphylococcus aureus and Staphylococcus pseudintermedius , with Minimum Inhibitory Concentration (MIC) values of 64 mg/L and 32 mg/L, respectively . Its mechanism of action involves inducing oxidative stress and causing damage to the bacterial membrane . Furthermore, DHAB has been shown to inhibit biofilm formation by these bacteria, and its low dermal toxicity makes it a candidate for investigation in topical treatments for veterinary skin infections . This product is intended For Research Use Only and is not designed for human therapeutic applications or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(4-hydroxyphenyl)diazenyl]phenol
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InChI

InChI=1S/C12H10N2O2/c15-11-5-1-9(2-6-11)13-14-10-3-7-12(16)8-4-10/h1-8,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKODVHZBYIBMOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2050-16-0, 51437-66-2
Record name 4,4'-Azobis(phenol)
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Record name 4,4'-Dihydroxyazobenzene
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Record name 4,4'-DIHYDROXYAZOBENZENE
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Foundational & Exploratory

4,4'-Dihydroxyazobenzene chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,4'-Dihydroxyazobenzene, a versatile organic compound with significant potential in various scientific and therapeutic fields. This document details its chemical structure, physicochemical properties, synthesis protocols, and biological activities, with a focus on its applications in research and drug development.

Chemical Structure and IUPAC Name

This compound is an aromatic azo compound characterized by two phenol rings linked by a diazene (-N=N-) bridge. The hydroxyl groups are located at the para position of each benzene ring, resulting in a symmetrical molecular structure.[1]

The standard IUPAC name for this compound is 4-[(4-hydroxyphenyl)diazenyl]phenol .[1][2]

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₁₂H₁₀N₂O₂[1][2]
Molecular Weight 214.22 g/mol [1][2]
Appearance Amber to brown to dark green powder/crystal[3][4]
Melting Point 215 °C (with decomposition)[1][4]
Solubility Soluble in most organic solvents (e.g., Methanol, EtOH); Insoluble in water[4][5]
Maximum Absorption (λmax) 360 nm (in EtOH)[4]
SMILES Oc1ccc(N=Nc2ccc(O)cc2)cc1[1][3]
InChI Key WKODVHZBYIBMOC-UHFFFAOYSA-N[1][2]
CAS Number 2050-16-0[1][2]

Biological Activity: Antimicrobial Properties

This compound (DHAB) has demonstrated notable in vitro antimicrobial and antibiofilm activity against clinically relevant pathogens.[6] Its mechanism is believed to involve the induction of oxidative stress and subsequent membrane damage in bacterial cells.[6]

OrganismTestValueReference
Staphylococcus aureus Minimal Inhibitory Concentration (MIC)64 mg/L[6]
Minimal Bactericidal Concentration (MBC)256 mg/L[6]
Staphylococcus pseudintermedius Minimal Inhibitory Concentration (MIC)32 mg/L[6]
Minimal Bactericidal Concentration (MBC)64 mg/L[6]

Experimental Protocols

Detailed methodologies for the synthesis of this compound are provided below.

This method involves the diazotization of p-aminophenol followed by a coupling reaction with phenol.[7]

Materials:

  • p-Aminophenol

  • 1 M Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Methanol (CH₃OH), pre-cooled

  • Phenol

  • 3 M Sodium hydroxide (NaOH)

  • Concentrated HCl

Procedure:

  • Dissolve p-aminophenol (10.0 g, 91.64 mmol) in 200 mL of 1 M HCl solution. Cool the solution to 0°C using an ice bath.[7]

  • Prepare a solution of sodium nitrite (9.34 g, 109.8 mmol) in 150 mL of H₂O. Add this solution to the p-aminophenol solution.[7]

  • Add 200 mL of pre-cooled methanol to the diazotized solution and stir the mixture for 1 hour.[7]

  • Prepare a separate solution of phenol (8.62 g, 91.64 mmol) in 65 mL of 3 M aqueous sodium hydroxide.[7]

  • Add the phenol solution drop-wise to the reaction mixture and continue stirring at room temperature for 2 hours.[7]

  • Remove methanol from the mixture by evaporation.

  • Adjust the pH to <5 by adding concentrated HCl, which will cause the product to precipitate.[7]

  • Collect the precipitate by filtration, wash with H₂O, and recrystallize from an ethanol/water mixture to yield pure this compound.[7]

This alternative method utilizes p-nitrophenol as the starting material in a reaction with potassium hydroxide.[8]

Materials:

  • p-Nitrophenol

  • Potassium hydroxide (KOH)

  • Water (H₂O)

  • Concentrated Hydrochloric acid (HCl)

  • Diethyl ether

  • Sodium sulfate (Na₂SO₄)

  • Ethanol (50% v/v aqueous solution)

Procedure:

  • Create a mixture of KOH (25 g, 380 mmol), p-nitrophenol (5 g, 36 mmol), and 6 mL of water.[8]

  • Heat the mixture to 120°C and let it stand for 1 hour.[8]

  • Slowly increase the temperature to 195-200°C. A vigorous reaction will occur, forming a brown, viscous liquid.[8]

  • After the reaction is complete, dissolve the product in water.

  • Acidify the resulting dark-red solution to pH 3 with concentrated HCl.[8]

  • Extract the product from the acidified solution using diethyl ether.[8]

  • Combine the ether extracts and dry them over Na₂SO₄ overnight.[8]

  • Remove the ether by vacuum evaporation.

  • Recrystallize the residue from a 50% (v/v) ethanol aqueous solution to obtain yellow crystals of this compound.[8]

synthesis_workflow cluster_diazotization Method 1: Diazotization cluster_reduction Method 2: Reduction start1 p-Aminophenol + HCl diazotization Diazotization (NaNO2, 0°C) start1->diazotization coupling Azo Coupling (Phenol, NaOH) diazotization->coupling precipitation Acidification & Precipitation coupling->precipitation purification1 Recrystallization precipitation->purification1 end1 This compound purification1->end1 start2 p-Nitrophenol + KOH heating Heating (195-200°C) start2->heating dissolution Dissolution in Water heating->dissolution extraction Acidification & Extraction (Ether) dissolution->extraction purification2 Recrystallization extraction->purification2 end2 This compound purification2->end2

Caption: Generalized workflows for the synthesis of this compound.

Key Chemical Properties and Mechanisms

A hallmark of azobenzene derivatives is their ability to undergo reversible photoisomerization.[1] Upon exposure to UV light (around 360 nm), the stable trans isomer converts to the less stable cis isomer. This process can be reversed by exposing the cis isomer to visible light or through thermal relaxation. This light-responsive behavior makes it a valuable component for developing photoresponsive materials, smart coatings, and controlled drug delivery systems.[1][9]

photoisomerization trans Trans Isomer (More Stable) cis Cis Isomer (Less Stable) trans->cis UV Light (e.g., 360 nm) cis->trans Visible Light or Heat (Δ)

Caption: Reversible photoisomerization of this compound.

The antimicrobial effect of this compound against staphylococci is attributed to its ability to induce oxidative stress and compromise the bacterial cell membrane.[6]

antimicrobial_mechanism dhab This compound (DHAB) ros Induction of Oxidative Burst (ROS) dhab->ros biofilm Inhibition of Biofilm Formation dhab->biofilm membrane_damage Membrane Damage (Lipid Peroxidation) ros->membrane_damage enzyme_induction Differential Induction of ROS-Scavenging Enzymes (Peroxidases, SOD) ros->enzyme_induction tbars Increase in TBARS (e.g., Malondialdehyde) membrane_damage->tbars cell_death Bactericidal Effect membrane_damage->cell_death biofilm->cell_death

Caption: Proposed antimicrobial mechanism of this compound.

Applications in Research and Development

The unique properties of this compound make it a valuable molecule for various applications:

  • Drug Development: It serves as a lead compound for developing new antimicrobial and antifungal agents, particularly against drug-resistant strains.[6]

  • Smart Materials: Its photoresponsive nature is utilized in creating smart coatings, sensors, and other materials that can change their properties in response to light.[1][9]

  • Dye Industry: It is an important intermediate in the synthesis of various azo dyes.[1]

  • Biochemical Research: The compound and its derivatives are used as biochemical probes to study interactions between carbohydrates and proteins.

References

An In-depth Technical Guide on the Core Physical and Chemical Properties of 4,4'-Dihydroxyazobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dihydroxyazobenzene, also known as 4,4'-azodiphenol, is an organic compound with the chemical formula C₁₂H₁₀N₂O₂. It belongs to the azobenzene class of compounds, characterized by two phenyl rings linked by a diazene (-N=N-) functional group. The presence of hydroxyl (-OH) groups at the para positions of both phenyl rings imparts specific chemical and physical properties that are of significant interest in various scientific and biomedical fields. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its biological activities, with a focus on its potential applications in drug development.

Core Physical and Chemical Properties

The physical and chemical characteristics of this compound are summarized in the tables below, providing a quick reference for researchers.

Table 1: General and Physical Properties
PropertyValueReference
Molecular Formula C₁₂H₁₀N₂O₂[1]
Molecular Weight 214.22 g/mol [1]
Appearance Amber to Brown to Dark green powder to crystal
Melting Point 215 °C (decomposes)[2]
Solubility Soluble in methanol. Recrystallized from 50% (v/v) ethanol aqueous solution.[3]
Table 2: Spectroscopic Properties
Spectroscopic DataValueReference
UV-Vis (λmax in Ethanol) 360 nm
¹H NMR (400 MHz, DMSO-d₆) δ = 10.52 (s, 2H, OH), 7.70 (d, J = 8.8 Hz, 4H, ArH), 6.09 (d, J = 8.8 Hz, 4H, ArH)[4]
¹³C NMR (100 MHz, DMSO-d₆) δ = 160.20, 145.72, 124.67, 116.33[4]
Mass Spectrometry (TOF-MS) m/z 215 (M + H)⁺[3]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for reproducible research.

Synthesis of this compound

Two common methods for the synthesis of this compound are detailed below.

Method 1: Diazotization of p-Aminophenol followed by Coupling with Phenol [4]

  • Diazotization:

    • Dissolve p-aminophenol (10.0 g, 91.64 mmol) in 200 mL of 1 M HCl solution.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of sodium nitrite (9.34 g, 109.8 mmol) in 150 mL of water to the p-aminophenol solution while maintaining the temperature at 0°C.

    • To the resulting diazotized solution, add 200 mL of pre-cooled methanol and stir the mixture for 1 hour.

  • Azo Coupling:

    • Prepare a solution of phenol (8.62 g, 91.64 mmol) in 65 mL of 3 M aqueous sodium hydroxide.

    • Add the phenol solution dropwise to the diazotized solution and stir the reaction mixture at room temperature for 2 hours.

  • Work-up and Purification:

    • Remove the methanol by evaporation under reduced pressure.

    • Acidify the remaining solution to a pH of less than 5 using concentrated HCl to precipitate the product.

    • Collect the precipitate by filtration and wash it with water.

    • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Method 2: From p-Nitrophenol [3]

  • Reaction Setup:

    • In a suitable reaction vessel, combine KOH (25 g, 380 mmol), p-nitrophenol (5 g, 36 mmol), and 6 mL of water.

    • Heat the mixture to 120 °C and maintain for 1 hour.

    • Slowly increase the temperature to 195-200 °C, at which point a vigorous reaction will occur, producing a brown viscous liquid.

  • Work-up and Purification:

    • After the reaction is complete, dissolve the product in water.

    • Acidify the dark-red solution to pH 3 with concentrated HCl.

    • Extract the product with diethyl ether.

    • Dry the combined ether extracts over anhydrous Na₂SO₄.

    • Remove the ether by evaporation under vacuum.

    • Recrystallize the residue from a 50% (v/v) ethanol aqueous solution to yield yellow crystals of this compound.

Synthesis_Method_1 cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_purification Work-up & Purification p_aminophenol p-Aminophenol in HCl na_nitrite NaNO₂ Solution p_aminophenol->na_nitrite 0°C diazonium_salt Diazonium Salt Solution na_nitrite->diazonium_salt phenol Phenol in NaOH diazonium_salt->phenol Room Temp, 2h reaction_mixture Reaction Mixture phenol->reaction_mixture precipitation Acidification (HCl) reaction_mixture->precipitation filtration Filtration & Washing precipitation->filtration recrystallization Recrystallization (Ethanol/Water) filtration->recrystallization final_product This compound recrystallization->final_product

Figure 1: Synthesis of this compound via diazotization.
Characterization Protocols

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Prepare a sample by dissolving approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to a standard 5 mm NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.

    • Process the spectra using appropriate software to obtain chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and integration values.

  • UV-Visible (UV-Vis) Spectroscopy:

    • Prepare a stock solution of this compound in a UV-transparent solvent (e.g., ethanol).

    • Perform serial dilutions to obtain a series of standard solutions of known concentrations.

    • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

    • Use the Beer-Lambert law (A = εbc) to determine the molar extinction coefficient (ε).

  • Mass Spectrometry (MS):

    • Introduce a dilute solution of the compound into the mass spectrometer using a suitable ionization technique (e.g., Time-of-Flight, TOF).

    • Acquire the mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern.

Biological Activities and Potential Applications

This compound has demonstrated promising biological activities, particularly as an antimicrobial and antifungal agent. This has positioned it as a molecule of interest for drug development professionals.

Antimicrobial Activity against Staphylococcus aureus

Studies have shown that this compound exhibits antimicrobial activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). The proposed mechanism of action involves the induction of oxidative stress, leading to damage of the bacterial cell membrane.[5][6]

  • Mechanism of Action:

    • Induction of Oxidative Stress: this compound is believed to generate reactive oxygen species (ROS) within the bacterial cell.

    • Lipid Peroxidation: The increased ROS levels lead to lipid peroxidation, damaging the integrity of the cell membrane.

    • Membrane Disruption: This disruption of the cell membrane ultimately results in bacterial cell death.

Antimicrobial_Mechanism DHAB This compound ROS Reactive Oxygen Species (ROS) Generation DHAB->ROS Induces Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Causes Membrane_Damage Cell Membrane Damage Lipid_Peroxidation->Membrane_Damage Leads to Cell_Death Bacterial Cell Death Membrane_Damage->Cell_Death Results in

Figure 2: Proposed antimicrobial mechanism of action against S. aureus.
Antifungal Activity against Candida albicans

This compound has also been identified as a promising lead compound for the development of new antifungal agents, showing activity against both fluconazole-susceptible and fluconazole-resistant strains of Candida albicans and Candida auris.[2][7][8] While the precise signaling pathways are still under investigation, its structural similarity to antifungal stilbene derivatives suggests potential mechanisms of action.

  • Potential Mechanisms of Action (Hypothesized):

    • Inhibition of Ergosterol Biosynthesis: Similar to azole antifungals, it may interfere with the enzymes involved in the synthesis of ergosterol, a crucial component of the fungal cell membrane.

    • Disruption of Cell Wall Integrity: It could potentially inhibit key enzymes responsible for the synthesis of glucan or chitin, major components of the fungal cell wall.

    • Induction of Apoptosis: The compound might trigger programmed cell death pathways within the fungal cells.

Further research is necessary to elucidate the specific molecular targets and signaling cascades affected by this compound in fungal pathogens.

Conclusion

This compound is a versatile molecule with well-defined physical and chemical properties. Its straightforward synthesis and interesting biological activities, particularly its antimicrobial and antifungal potential, make it a valuable compound for further investigation in the fields of medicinal chemistry and drug development. The detailed protocols and compiled data in this guide are intended to facilitate and standardize future research efforts aimed at exploring the full therapeutic potential of this promising azobenzene derivative.

References

An In-depth Technical Guide to 4,4'-Dihydroxyazobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on 4,4'-dihydroxyazobenzene (DHAB), a photoresponsive organic compound with significant potential in materials science and pharmacology. Its applications range from the synthesis of azo dyes and smart coatings to its emerging role as an antimicrobial and antifungal agent.[1][2][3]

Core Molecular Data

This compound is an aromatic compound characterized by two phenol rings linked by a central azo (-N=N-) group.[1] This structure allows for photoisomerization between its trans and cis forms upon exposure to light, a property central to many of its applications.[1]

The fundamental quantitative data for this molecule are summarized below.

PropertyValueReference
Molecular Formula C₁₂H₁₀N₂O₂[1][4][5]
Molecular Weight 214.22 g/mol [1][4][5]
IUPAC Name 4-[(4-hydroxyphenyl)diazenyl]phenol[1][4]
CAS Number 2050-16-0[1][4][5]
Melting Point 215 °C (with decomposition)[1]
Appearance Amber to Brown to Dark green powder/crystal[5]

Experimental Protocols

The synthesis of this compound is typically achieved through a diazotization reaction followed by an azo coupling. The following protocol provides a reliable method for its preparation in a laboratory setting.

Synthesis of this compound via Azo Coupling

This protocol is adapted from a standard procedure involving the diazotization of p-aminophenol and subsequent coupling with phenol.[6]

Materials:

  • p-Aminophenol (91.64 mmol, 10.0 g)

  • 1 M Hydrochloric Acid (HCl) solution (200 mL)

  • Sodium Nitrite (NaNO₂) (109.8 mmol, 9.34 g)

  • Deionized Water (150 mL)

  • Methanol (CH₃OH), pre-cooled (200 mL)

  • Phenol (91.64 mmol, 8.62 g)

  • 3 M Sodium Hydroxide (NaOH) solution (65 mL)

  • Concentrated HCl

  • Ethanol/Water for recrystallization

Procedure:

  • Diazotization:

    • Dissolve 10.0 g of p-aminophenol in 200 mL of 1 M HCl solution.

    • Cool the solution to 0°C using an ice bath.

    • Separately, dissolve 9.34 g of NaNO₂ in 150 mL of water.

    • Slowly add the NaNO₂ solution to the chilled p-aminophenol solution to form the diazonium salt.

    • Add 200 mL of pre-cooled methanol to the diazotized solution and stir the mixture for 1 hour.[6]

  • Azo Coupling:

    • Prepare a coupling solution by dissolving 8.62 g of phenol in 65 mL of 3 M aqueous NaOH.

    • Add the phenol solution drop-wise to the diazonium salt mixture.

    • Stir the reaction mixture at room temperature for 2 hours.[6]

  • Isolation and Purification:

    • Remove the methanol from the mixture by evaporation.

    • Adjust the pH of the remaining solution to <5 by adding concentrated HCl, which will cause a precipitate to form.

    • Collect the resulting precipitate by filtration.

    • Wash the collected solid with water.

    • Recrystallize the crude product from an ethanol/water mixture to yield pure this compound. A typical yield for this process is around 78%.[6]

Biological Activity and Mechanism of Action

Recent studies have highlighted the biological activities of this compound, particularly its antimicrobial and antioxidant properties.[1]

Antimicrobial Effects

DHAB has demonstrated notable in vitro antimicrobial activity against clinically relevant pathogens, including Staphylococcus aureus and Staphylococcus pseudintermedius.[2] The mechanism of its bactericidal action involves the induction of oxidative stress.

  • Membrane Damage: DHAB appears to cause damage to the bacterial cell membrane. This is evidenced by an increase in thiobarbituric acid reactive substances (TBARS), which indicates lipid peroxidation.[2]

  • ROS Scavenging Induction: The compound induces an oxidative burst within the bacteria. In response, the bacteria show differential induction of ROS-scavenging enzymes like peroxidases and superoxide dismutase.[2]

  • Biofilm Inhibition: DHAB has also been shown to inhibit the formation of biofilms by these bacteria, a crucial factor in persistent infections.[2]

The antimicrobial properties are believed to be related to the reduction of the azo bond by microbial enzymes called azoreductases, which can produce toxic aromatic amines.[2]

G cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Bacterial Cytoplasm DHAB This compound (DHAB) Membrane Lipid Bilayer DHAB->Membrane Interaction OxidativeStress Induces Oxidative Stress (ROS Burst) Membrane->OxidativeStress Triggers Enzymes Upregulates ROS-Scavenging Enzymes (SOD, Peroxidases) OxidativeStress->Enzymes Cellular Response Damage Membrane Damage & Lipid Peroxidation OxidativeStress->Damage Leads to Death Bacterial Cell Death Damage->Death Results in

Caption: Proposed mechanism of antimicrobial action for this compound.

Logical Workflow and Relationships

The synthesis and application of DHAB follow a logical progression from chemical synthesis to functional implementation. The workflow below illustrates the key stages, from precursor materials to final applications in research and development.

G cluster_synthesis Synthesis Stage cluster_product Product Stage cluster_application Application Stage p_aminophenol p-Aminophenol diazotization Diazotization (NaNO₂, HCl) p_aminophenol->diazotization phenol Phenol coupling Azo Coupling (NaOH) phenol->coupling diazotization->coupling DHAB This compound (Crude Product) coupling->DHAB purification Purification (Recrystallization) DHAB->purification pure_DHAB Pure DHAB purification->pure_DHAB materials Photoresponsive Materials pure_DHAB->materials pharma Antimicrobial Agent Development pure_DHAB->pharma dyes Azo Dye Intermediate pure_DHAB->dyes

Caption: Workflow from synthesis precursors to applications of this compound.

References

An In-depth Technical Guide to the Solubility of 4,4'-Dihydroxyazobenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4,4'-dihydroxyazobenzene, a key chemical intermediate in various industrial applications, including the synthesis of dyes and photoresponsive materials.[1] Understanding its solubility in different organic solvents is crucial for optimizing reaction conditions, purification processes, and for its potential application in drug development as an antifungal agent.[1]

Core Concepts: Solubility of this compound

This compound (CAS No: 2050-16-0) is a crystalline solid with a molecular weight of 214.22 g/mol .[2][3] Its structure, featuring two hydroxyl groups on the phenyl rings connected by an azo bridge, dictates its solubility behavior. These polar hydroxyl groups allow for hydrogen bonding, leading to better solubility in polar solvents.[1] Conversely, its relatively non-polar azobenzene backbone contributes to some solubility in less polar organic solvents.

Quantitative Solubility Data
SolventFormulaTypeSolubilityTemperature (°C)Notes
WaterH₂OProtic0.11 g/L (Calculated)25Very slightly soluble.[2]
MethanolCH₃OHProticSolubleNot SpecifiedThe presence of hydroxyl groups enables hydrogen bonding.[1]
EthanolC₂H₅OHProticSolubleNot Specified
AcetoneC₃H₆OAproticSolubleNot Specified
BenzeneC₆H₆AproticSolubleNot Specified
Diethyl Ether(C₂H₅)₂OAproticSolubleNot Specified
Non-polar Solvents--Limited SolubilityNot SpecifiedThe polar nature of the hydroxyl groups limits solubility.[1]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents. This protocol is based on the widely accepted "shake-flask" method coupled with UV-Vis spectrophotometry for quantification.

Materials and Equipment
  • This compound (purity >98%)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath

  • Syringe filters (0.45 µm)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

Experimental Procedure
  • Preparation of Standard Solutions:

    • Accurately weigh a known mass of this compound and dissolve it in a known volume of the desired organic solvent to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations.

  • Calibration Curve:

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in the specific solvent using the UV-Vis spectrophotometer.

    • Plot a calibration curve of absorbance versus concentration. The curve should be linear and follow the Beer-Lambert law.

  • Equilibrium Solubility Measurement (Shake-Flask Method):

    • Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vials and place them in a constant temperature shaker bath.

    • Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

    • After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

  • Sample Analysis:

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Filter the supernatant through a 0.45 µm syringe filter to remove any undissolved particles.

    • Dilute the filtered solution with a known volume of the same solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at the λmax.

  • Calculation of Solubility:

    • Using the equation from the calibration curve, determine the concentration of this compound in the diluted solution.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the specific solvent at the experimental temperature.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_quantification Quantification prep_standards Prepare Standard Solutions calibrate Generate Calibration Curve prep_standards->calibrate prep_samples Prepare Saturated Samples (Excess Solute in Solvent) shake Agitate in Shaker Bath (Constant Temperature) prep_samples->shake filter Filter Supernatant shake->filter dilute Dilute Sample filter->dilute measure Measure Absorbance (UV-Vis) dilute->measure calculate Calculate Solubility measure->calculate calibrate->calculate

Caption: Workflow for determining the solubility of this compound.

References

Theoretical Calculation of the UV-Vis Spectrum of 4,4'-dihydroxyazobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the theoretical calculation of the Ultraviolet-Visible (UV-Vis) spectrum for 4,4'-dihydroxyazobenzene. Tailored for researchers, scientists, and professionals in drug development, this document outlines the fundamental principles, a detailed computational protocol, and the interpretation of results. The focus is on the application of Time-Dependent Density Functional Theory (TD-DFT), a robust method for simulating electronic spectra.

Introduction to UV-Vis Spectroscopy and Computational Chemistry

UV-Vis spectroscopy is a powerful analytical technique that probes the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower-energy molecular orbitals to higher-energy ones. For azobenzene and its derivatives, such as this compound, the key electronic transitions are the π → π* and n → π* transitions. The intense π → π* transition in the UV region is characteristic of the trans-isomer, while the weaker n → π* transition appears at longer wavelengths.

Computational chemistry provides the tools to model these electronic transitions and predict the resulting UV-Vis spectrum.[1] Time-Dependent Density Functional Theory (TD-DFT) has become a standard and widely used method for calculating the vertical transition energies and oscillator strengths that define the spectrum.[2][3] These theoretical calculations are invaluable for understanding the photophysical properties of molecules, interpreting experimental data, and guiding the design of new photoswitchable compounds for various applications, including pharmacology and materials science.

Theoretical Foundations

The simulation of a UV-Vis spectrum is based on calculating the energy difference between the ground electronic state and various excited states. According to the Franck-Condon principle, electronic excitations are "vertical," meaning they occur much faster than the nuclei can rearrange. Therefore, calculations are performed on the optimized ground-state geometry of the molecule.

TD-DFT is an extension of Density Functional Theory (DFT) that allows for the calculation of excited-state properties.[2] The accuracy of TD-DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For azobenzene derivatives, hybrid functionals like B3LYP and PBE0, combined with a sufficiently flexible basis set such as 6-311++G(d,p), have been shown to provide reliable results.[2] Solvent effects, which can significantly alter the positions and intensities of absorption bands, can be incorporated using models like the Polarizable Continuum Model (PCM).

Detailed Computational Protocol

The following protocol outlines a standard workflow for calculating the UV-Vis spectrum of trans-4,4'-dihydroxyazobenzene using a quantum chemistry software package like Gaussian.

Step 1: Ground State Geometry Optimization The first and most critical step is to obtain an accurate structure of the molecule in its electronic ground state.

  • Objective: To find the minimum energy conformation of trans-4,4'-dihydroxyazobenzene.

  • Method: Density Functional Theory (DFT).

  • Functional: B3LYP is a commonly used functional for organic molecules.[3]

  • Basis Set: 6-311++G(d,p) provides a good balance between accuracy and computational cost.[2]

  • Procedure:

    • Build the initial structure of trans-4,4'-dihydroxyazobenzene.

    • Perform a geometry optimization calculation.

    • Follow up with a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies).

Step 2: TD-DFT Excited State Calculation With the optimized ground-state geometry, the vertical excitation energies and oscillator strengths are calculated.

  • Objective: To compute the electronic transitions that give rise to the UV-Vis spectrum.

  • Method: Time-Dependent Density Functional Theory (TD-DFT).

  • Functional/Basis Set: Use the same functional and basis set as in the optimization step for consistency (e.g., B3LYP/6-311++G(d,p)).

  • Solvent Model: To simulate the spectrum in a solvent (e.g., ethanol or water), incorporate the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM).

  • Number of States: Request a sufficient number of excited states (e.g., 20-30) to ensure the entire relevant UV-Vis range is covered.[4]

  • Procedure:

    • Use the optimized coordinates from Step 1 as the input geometry.

    • Set up the TD-DFT calculation, specifying the number of states and the solvent model.

    • Run the calculation to obtain the excitation energies and oscillator strengths for each electronic transition.

Step 3: Data Analysis and Spectrum Visualization The output of the TD-DFT calculation is a list of discrete electronic transitions ("stick spectrum"). To create a visually comparable spectrum, this data must be processed.

  • Objective: To convert the calculated transition data into a continuous spectrum.

  • Data Extraction: From the output file, extract the wavelength (λ), excitation energy (in eV), and the dimensionless oscillator strength (f) for each transition. The oscillator strength is proportional to the peak intensity.

  • Convolution: Use a specialized software tool (e.g., GaussSum, Chemcraft) or a custom script to broaden the discrete transitions using a Gaussian or Lorentzian function.[5] A typical full width at half maximum (FWHM) for broadening is between 20-40 nm or 0.3-0.4 eV. This process generates a smooth absorption spectrum.

Computational Workflow Visualization

The logical flow of the theoretical UV-Vis spectrum calculation is depicted in the diagram below.

G Computational Workflow for UV-Vis Spectrum Calculation cluster_input Input Preparation cluster_calc Quantum Chemical Calculations cluster_output Data Processing & Visualization mol_struct 1. Define Molecular Structure (this compound) geom_opt 2. Ground State Optimization (DFT: B3LYP/6-311++G(d,p)) mol_struct->geom_opt freq_calc 3. Frequency Analysis (Confirm Minimum Energy) geom_opt->freq_calc geom_opt->freq_calc Verification tddft_calc 4. Excited States Calculation (TD-DFT in Solvent) freq_calc->tddft_calc extract_data 5. Extract Data (Wavelength, Oscillator Strength) tddft_calc->extract_data plot_spectrum 6. Convolute Spectrum (Gaussian/Lorentzian Broadening) extract_data->plot_spectrum final_spectrum 7. Final Theoretical Spectrum plot_spectrum->final_spectrum

References

An In-Depth Technical Guide to the Cis-Trans Isomerization Mechanism of 4,4'-Dihydroxyazobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dihydroxyazobenzene is a photochromic molecule that undergoes reversible isomerization between its cis and trans geometric isomers upon exposure to light. This property makes it a compelling candidate for various applications, including the development of photoswitchable drugs, advanced materials, and molecular machines. Understanding the intricate mechanisms governing this isomerization is paramount for the rational design and optimization of such systems. This technical guide provides a comprehensive overview of the core principles of the cis-trans isomerization of this compound, with a focus on quantitative data, detailed experimental protocols, and mechanistic visualizations.

Core Isomerization Mechanisms

The isomerization of azobenzene derivatives can proceed through two primary pathways: rotation and inversion.[1]

  • Rotation: This mechanism involves the twisting of the molecule around the central N=N double bond. It is generally the favored pathway for the thermal cis-to-trans isomerization of hydroxy-substituted azobenzenes in polar, protic solvents.[2] The presence of hydroxyl groups facilitates this pathway through hydrogen bonding with the solvent, which can lead to a tautomeric shift to the hydrazone form, reducing the double-bond character of the N=N bond and lowering the rotational energy barrier.[3]

  • Inversion: This pathway involves the linearization of one of the C-N=N bond angles, followed by a re-bending to the other isomer. This mechanism is more common for the thermal isomerization of unsubstituted azobenzene and in non-polar solvents.

For this compound, the rotational mechanism is considered dominant for the thermal back-isomerization in polar environments due to the influence of the para-hydroxyl groups.[2]

Quantitative Data

Precise quantitative data for the photoisomerization and thermal isomerization of this compound is not extensively available in the literature. However, data from closely related hydroxy-substituted azobenzenes provide valuable insights.

Table 1: Thermal Isomerization Half-Life of cis-4-Hydroxyazobenzene in Various Solvents at 293 K

SolventHalf-life (τ₁/₂)Reference
Methanol< 1 min[2][4]
Acetonitrile< 1 min[2][4]
Cyclohexane6 min[2][4]
Benzene125 min[2]

Note: The rapid isomerization in protic and polar solvents highlights the role of hydrogen bonding in accelerating the process.

Table 2: Activation Parameters for the Thermal cis-to-trans Isomerization of Hydroxy-Substituted Azobenzenes in Ethanol

CompoundActivation Enthalpy (ΔH‡) (kJ/mol)Activation Entropy (ΔS‡) (J/mol·K)Reference
2,4-Dihydroxyazobenzene58.6 ± 1.2-45 ± 4[4]
4-Hydroxyazobenzene63.2 ± 0.8-42 ± 3[4]

Note: The negative activation entropies are consistent with a more ordered, polar transition state, supporting the rotational mechanism involving a hydrazone-like intermediate.[4]

Table 3: Photoisomerization Quantum Yields of Unsubstituted Azobenzene

IsomerizationExcitationSolventQuantum Yield (Φ)Reference
trans → cisn → πn-Hexane~0.25[5]
trans → cisπ → πn-Hexane~0.11[5]
cis → transn → π*n-Hexane~0.50[5]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the diazotization of p-aminophenol followed by coupling with phenol.[6]

Materials:

  • p-Aminophenol

  • 1 M Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Methanol (pre-cooled)

  • Phenol

  • 3 M Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Beakers and flasks

  • Buchner funnel and filter paper

Procedure:

  • Dissolve p-aminophenol (e.g., 10.0 g, 91.64 mmol) in 1 M HCl solution (200 mL) in a beaker.

  • Cool the solution to 0°C in an ice bath with continuous stirring.

  • In a separate beaker, dissolve sodium nitrite (e.g., 9.34 g, 109.8 mmol) in deionized water (150 mL).

  • Slowly add the sodium nitrite solution to the cold p-aminophenol solution to form the diazonium salt.

  • To the diazotized solution, add pre-cooled methanol (200 mL) and stir the mixture for 1 hour at 0°C.

  • In another beaker, dissolve phenol (e.g., 8.62 g, 91.64 mmol) in 3 M aqueous sodium hydroxide (65 mL).

  • Add the phenol solution dropwise to the diazonium salt solution while maintaining the temperature at 0°C and stir for 2 hours at room temperature.

  • Remove the methanol by rotary evaporation.

  • Acidify the solution to a pH below 5 with concentrated HCl to precipitate the product.

  • Collect the precipitate by vacuum filtration using a Buchner funnel and wash with deionized water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.[6]

Monitoring Isomerization by UV-Vis Spectroscopy

UV-Vis spectroscopy is a primary technique for monitoring the kinetics of cis-trans isomerization by observing changes in the absorption spectra of the two isomers.

Equipment:

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Light source for photoisomerization (e.g., UV lamp at ~365 nm for trans to cis, and a visible light source at >420 nm for cis to trans)

  • Thermostatted cuvette holder (for thermal isomerization studies)

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in the solvent of interest (e.g., ethanol, cyclohexane) with an absorbance maximum of the trans isomer between 0.5 and 1.0.

  • Trans-to-Cis Photoisomerization:

    • Record the initial UV-Vis spectrum of the trans isomer. The trans isomer typically exhibits a strong π-π* absorption band around 350-370 nm and a weaker n-π* band at longer wavelengths.

    • Irradiate the sample in the cuvette with a UV light source (~365 nm) for a set period.

    • Record the UV-Vis spectrum at intervals during irradiation until a photostationary state is reached (no further change in the spectrum). The π-π* band will decrease in intensity, while the n-π* band of the cis isomer (around 440-450 nm) will increase.[7][8]

  • Thermal Cis-to-Trans Isomerization:

    • Start with a solution enriched in the cis isomer (prepared by UV irradiation as described above).

    • Place the cuvette in a thermostatted holder at a constant temperature.

    • Record the UV-Vis spectrum at regular time intervals as the cis isomer thermally reverts to the trans isomer.

    • Monitor the increase in the absorbance of the π-π* band of the trans isomer over time.

  • Data Analysis:

    • The kinetics of the thermal isomerization can be analyzed by plotting the natural logarithm of the change in absorbance versus time. A linear plot indicates first-order kinetics, and the rate constant can be determined from the slope.

    • The activation parameters (enthalpy and entropy of activation) can be determined by measuring the rate constant at different temperatures and constructing an Eyring plot.[4]

Characterization of Isomers by NMR Spectroscopy

NMR spectroscopy is a powerful tool to distinguish between the cis and trans isomers of azobenzene derivatives based on differences in their chemical shifts and coupling constants.

Equipment:

  • NMR spectrometer

  • NMR tubes

  • Deuterated solvents (e.g., DMSO-d₆, Benzene-d₆)

  • Light source for in-situ irradiation (optional, for studying the photoisomerization directly in the NMR tube)

Procedure:

  • Sample Preparation: Prepare separate NMR samples of the trans isomer and a photostationary state mixture enriched in the cis isomer in a suitable deuterated solvent.

  • Acquisition of ¹H NMR Spectra:

    • Acquire the ¹H NMR spectrum for both samples.

    • Distinguishing Features:

      • Chemical Shifts: The aromatic protons of the cis isomer are typically shielded (appear at a lower chemical shift) compared to the corresponding protons in the trans isomer. This is due to the non-planar structure of the cis isomer where one phenyl ring is positioned in the shielding cone of the other.[9]

      • Symmetry: The trans isomer of this compound is symmetric, leading to a simpler spectrum with fewer signals for the aromatic protons. The cis isomer is asymmetric, resulting in a more complex spectrum with more distinct signals.

  • In-situ Irradiation (Optional):

    • Acquire an initial spectrum of the trans isomer.

    • Irradiate the sample inside the NMR probe with a fiber-optic coupled light source.

    • Acquire spectra at intervals to monitor the appearance of signals corresponding to the cis isomer and the decrease in the signals of the trans isomer.[10]

Computational Modeling

Computational chemistry provides valuable insights into the isomerization mechanism by allowing for the calculation of energy profiles and the identification of transition states.

Software:

  • Quantum chemistry software package (e.g., Gaussian, ORCA, GAMESS)

  • Molecular visualization software (e.g., GaussView, Avogadro)

General Workflow:

  • Geometry Optimization:

    • Build the initial structures of the trans and cis isomers of this compound.

    • Perform geometry optimizations for both isomers in the ground electronic state (S₀) using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-31G(d).[11]

  • Transition State Search:

    • For the thermal isomerization, perform a transition state (TS) search for both the rotational and inversional pathways. This involves finding the saddle point on the potential energy surface connecting the cis and trans isomers.

    • Verify the transition state by performing a frequency calculation. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

  • Potential Energy Surface Scan:

    • To explore the photoisomerization pathway, perform relaxed potential energy surface scans along the relevant reaction coordinates (e.g., the CNNC dihedral angle for rotation) in the first excited singlet state (S₁).

  • Calculation of Properties:

    • Calculate the relative energies of the cis and trans isomers and the energy barrier for the thermal isomerization.

    • Calculate the vertical excitation energies to predict the UV-Vis absorption spectra of the isomers.

Mandatory Visualizations

Isomerization Pathways

G General Isomerization Pathways of this compound cluster_trans trans-Isomer (Ground State) cluster_cis cis-Isomer (Ground State) cluster_excited Excited States trans_S0 trans (S₀) trans_S1 trans (S₁) trans_S0->trans_S1 Photoexcitation (UV light) cis_S0 cis (S₀) cis_S1 cis (S₁) cis_S0->cis_S1 Photoexcitation (Vis light) TS_thermal Thermal Transition State (Rotation or Inversion) cis_S0->TS_thermal Thermal Activation CI Conical Intersection trans_S1->CI Isomerization in S₁ cis_S1->CI Isomerization in S₁ TS_thermal->trans_S0 Relaxation CI->trans_S0 Relaxation CI->cis_S0 Relaxation

Caption: General potential energy surface diagram for the photo and thermal isomerization of this compound.

Solvent-Assisted Thermal Isomerization Mechanism

G Solvent-Assisted Thermal cis-to-trans Isomerization cis_azo cis-Azo Form h_bonded_cis Hydrogen-Bonded cis-Azo cis_azo->h_bonded_cis Hydrogen bonding with polar protic solvent hydrazone Hydrazone Tautomer h_bonded_cis->hydrazone Tautomerization rotational_ts Rotational Transition State hydrazone->rotational_ts Rotation around C-N-N-C bond trans_azo trans-Azo Form rotational_ts->trans_azo Relaxation

Caption: Proposed mechanism for the accelerated thermal cis-to-trans isomerization in polar protic solvents.

Experimental Workflow for Kinetic Analysis

G Workflow for Kinetic Analysis of Thermal Isomerization start Start with trans-4,4'-dihydroxyazobenzene in solution irradiate Irradiate with UV light (~365 nm) to generate cis-isomer start->irradiate monitor_uv Monitor absorbance change with UV-Vis spectroscopy irradiate->monitor_uv pss Reach Photostationary State (cis-isomer enriched) monitor_uv->pss thermostat Place sample in thermostatted cuvette holder pss->thermostat monitor_thermal Record UV-Vis spectra at time intervals thermostat->monitor_thermal data_analysis Analyze absorbance vs. time data to determine rate constant (k) monitor_thermal->data_analysis repeat_temp Repeat at different temperatures data_analysis->repeat_temp eyring_plot Construct Eyring plot (ln(k/T) vs. 1/T) data_analysis->eyring_plot Multiple k values repeat_temp->thermostat New Temperature end Determine Activation Parameters (ΔH‡ and ΔS‡) eyring_plot->end

Caption: Step-by-step workflow for determining the kinetic parameters of thermal isomerization using UV-Vis spectroscopy.

Conclusion

The cis-trans isomerization of this compound is a complex process significantly influenced by environmental factors, particularly the polarity and proticity of the solvent. The presence of hydroxyl groups promotes a rapid thermal cis-to-trans isomerization in polar, protic solvents via a rotational mechanism facilitated by hydrogen bonding and azo-hydrazone tautomerization. This guide provides a foundational understanding of these mechanisms, supported by available quantitative data and detailed experimental protocols. For drug development professionals and researchers, a thorough characterization of the isomerization kinetics and quantum yields in biologically relevant environments is a critical step in harnessing the full potential of this compound and its derivatives as molecular switches.

References

An In-depth Technical Guide to 4,4'-Dihydroxyazobenzene: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dihydroxyazobenzene, with the chemical formula C₁₂H₁₀N₂O₂, is an organic compound featuring two phenol rings linked by an azo group (-N=N-).[1] This seemingly simple molecule stands at the crossroads of historical dye chemistry and modern materials science and pharmacology. Its defining characteristic is the photoresponsive nature of the azo bond, which allows for reversible isomerization between its trans and cis forms upon exposure to light.[1] This unique property has propelled this compound from a classic dye intermediate to a key component in the development of "smart" materials and a subject of interest for its biological activities. This guide provides a comprehensive overview of its discovery, synthesis, physicochemical properties, and burgeoning applications, with a particular focus on its antimicrobial potential.

A Journey Through Time: The Discovery and History of this compound

The story of this compound is intrinsically linked to the birth of synthetic dyes. In 1858, the German chemist Johann Peter Griess made a groundbreaking discovery while working with nitrous acid and aromatic amines.[2][3] This led to the first synthesis of a diazo compound and the formulation of the diazotization reaction, a cornerstone of organic chemistry.[2][3] Griess's work laid the foundation for the vast family of azo dyes.

While Griess pioneered the fundamental chemistry, the first documented synthesis of this compound is credited to Richard Willstätter and M. Benz in 1906. Their method involved the reduction of p-nitrophenol. This historical synthesis marked a significant step in the exploration of substituted azobenzene compounds and their properties.

The Art of Creation: Synthesis of this compound

The synthesis of this compound can be approached through several routes, each with its own set of advantages and considerations. The two primary methods employed are the classical diazotization-coupling reaction and the reduction of a nitroaromatic precursor.

Method 1: Diazotization of p-Aminophenol and Azo Coupling

This is a widely used and versatile method for creating asymmetrical and symmetrical azo compounds. The process involves two key steps: the formation of a diazonium salt from an aromatic amine, followed by its reaction with a coupling agent (in this case, phenol).

Experimental Protocol:

  • Diazotization of p-Aminophenol:

    • Dissolve p-aminophenol in a dilute solution of hydrochloric acid.

    • Cool the solution to 0-5°C in an ice bath to ensure the stability of the resulting diazonium salt.

    • Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) to the p-aminophenol solution with constant stirring. The reaction between nitrous acid (formed in situ from NaNO₂ and HCl) and the primary aromatic amine yields the diazonium salt. Maintaining a low temperature is critical to prevent the decomposition of the diazonium salt.

  • Azo Coupling with Phenol:

    • In a separate vessel, dissolve phenol in an aqueous solution of sodium hydroxide. This deprotonates the phenol to form the more reactive phenoxide ion.

    • Slowly add the cold diazonium salt solution to the alkaline phenol solution with vigorous stirring. The electrophilic diazonium ion attacks the electron-rich phenoxide ring, typically at the para-position, to form the azo-coupled product.

    • Continue stirring the reaction mixture at room temperature for a designated period to ensure complete reaction.

  • Isolation and Purification:

    • Acidify the reaction mixture with a strong acid, such as concentrated HCl, to a pH below 5. This protonates the hydroxyl groups and causes the this compound to precipitate out of the solution.

    • Collect the precipitate by filtration and wash it thoroughly with water to remove any unreacted salts and acids.

    • Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain purified this compound.[4]

Causality in Experimental Choices:

  • Low Temperature: The diazonium salt is unstable at higher temperatures and can decompose to release nitrogen gas. Performing the diazotization at 0-5°C maximizes the yield of the desired product.

  • Acidic Medium for Diazotization: The acidic conditions are necessary for the formation of nitrous acid from sodium nitrite.

  • Alkaline Medium for Coupling: The use of a basic solution for the phenol is crucial as the phenoxide ion is a much more powerful nucleophile than phenol itself, thus facilitating the electrophilic aromatic substitution reaction with the diazonium salt.

Method 2: Reduction of 4-Nitrophenol

This historical method, pioneered by Willstätter and Benz, offers an alternative route to this compound. It involves the reduction of the nitro group of 4-nitrophenol.

Experimental Protocol:

  • Reaction Setup:

    • A mixture of potassium hydroxide (KOH), p-nitrophenol, and a small amount of water is heated.[5]

  • Reaction Progression:

    • The temperature is gradually increased, leading to a vigorous reaction characterized by the formation of a brown, viscous liquid and the evolution of gas.[5]

  • Workup and Isolation:

    • After the reaction subsides, the product is dissolved in water.

    • The resulting dark-red solution is acidified with concentrated hydrochloric acid to a pH of approximately 3.[5]

    • The product is then extracted with an organic solvent, such as ether.[5]

    • The combined organic extracts are dried over an anhydrous salt like sodium sulfate.[5]

    • The solvent is removed under vacuum, and the residue is recrystallized from an ethanol-water mixture to yield yellow crystals of this compound.[5]

Comparative Analysis of Synthesis Methods:

FeatureDiazotization-Coupling Method4-Nitrophenol Reduction Method
Versatility High; allows for the synthesis of a wide range of symmetrical and unsymmetrical azo compounds by varying the amine and coupling components.More specific to the synthesis of symmetrical azo compounds from nitro precursors.
Reaction Conditions Milder; requires low temperatures (0-5°C) for the diazotization step.Harsher; involves high temperatures (up to 195-200°C) and a vigorous reaction.[5]
Control The two-step process allows for better control over the reaction.The reaction can be vigorous and more difficult to control.[5]
Starting Materials Readily available anilines and phenols.Requires nitroaromatic compounds.
Historical Significance A cornerstone of modern azo dye synthesis.Represents an early and important method for azo compound formation.

Visualizing the Synthesis: A Workflow Diagram

Synthesis_Workflow cluster_diazotization Method 1: Diazotization-Coupling cluster_coupling cluster_workup1 cluster_reduction Method 2: Reduction of 4-Nitrophenol cluster_workup2 p_aminophenol p-Aminophenol hcl_nano2 HCl, NaNO₂ 0-5°C p_aminophenol->hcl_nano2 diazonium_salt Diazonium Salt hcl_nano2->diazonium_salt coupling_step Azo Coupling diazonium_salt->coupling_step phenol Phenol naoh NaOH phenol->naoh phenoxide Phenoxide naoh->phenoxide phenoxide->coupling_step acidification1 Acidification (HCl) coupling_step->acidification1 filtration1 Filtration acidification1->filtration1 recrystallization1 Recrystallization filtration1->recrystallization1 product1 This compound recrystallization1->product1 p_nitrophenol p-Nitrophenol koh_h2o KOH, H₂O Heat (195-200°C) p_nitrophenol->koh_h2o crude_product Crude Product koh_h2o->crude_product acidification2 Acidification (HCl) crude_product->acidification2 extraction Solvent Extraction acidification2->extraction drying Drying extraction->drying recrystallization2 Recrystallization drying->recrystallization2 product2 This compound recrystallization2->product2 Antimicrobial_Mechanism cluster_membrane Cell Membrane Damage cluster_oxidative_stress Oxidative Stress Induction DHAB This compound Membrane Cell Membrane DHAB->Membrane Oxidative_Burst Oxidative Burst DHAB->Oxidative_Burst Bacterial_Cell Bacterial Cell (e.g., Staphylococcus) Lipid_Peroxidation Lipid Peroxidation Membrane->Lipid_Peroxidation TBARS Increased TBARS (e.g., Malondialdehyde) Lipid_Peroxidation->TBARS Bacterial_Cell_Death Bacterial Cell Death TBARS->Bacterial_Cell_Death ROS Increased ROS Oxidative_Burst->ROS Enzyme_Induction Induction of ROS-scavenging enzymes (Peroxidases, Superoxide Dismutase) ROS->Enzyme_Induction ROS->Bacterial_Cell_Death

References

In-Depth Technical Guide to the Spectral Properties of 4,4'-Dihydroxyazobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4,4'-dihydroxyazobenzene, a compound of interest for its potential applications in materials science and pharmacology. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for obtaining these spectra.

Spectral Data Summary

The following tables summarize the key spectral data for this compound, providing a clear and concise reference for researchers.

Table 1: ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
10.52Singlet2H-Ar-OH
7.70Doublet4H8.8Ar-H (ortho to -N=N-)
6.09Doublet4H8.8Ar-H (ortho to -OH)

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

Table 2: ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
160.20C -OH
145.72C -N=N
124.67Ar-C H (ortho to -N=N-)
116.33Ar-C H (ortho to -OH)

Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz

Table 3: IR Spectral Data
Wavenumber (cm⁻¹)Assignment
3400-3500O-H stretch (phenolic)
1400-1600N=N stretch (azo linkage)

Sample Preparation: KBr pellet

Table 4: Mass Spectrometry Data
m/zIonMethod
215[M+H]⁺TOF-MS
214[M]⁺GC-MS

Experimental Protocols

Detailed methodologies for the synthesis and spectral characterization of this compound are provided below.

Synthesis of this compound

A common method for the synthesis of this compound is through the diazotization of p-aminophenol followed by coupling with phenol.[1]

  • Diazotization: A solution of p-aminophenol (10.0 g, 91.64 mmol) in 1 M HCl (200 mL) is cooled to 0°C in an ice bath.[1]

  • A solution of sodium nitrite (9.34 g, 109.8 mmol) in water (150 mL) is added to the p-aminophenol solution.[1]

  • Pre-cooled methanol (200 mL) is added to the diazotized solution, and the mixture is stirred for 1 hour.[1]

  • Coupling: A solution of phenol (8.62 g, 91.64 mmol) in 3 M aqueous sodium hydroxide (65 mL) is added dropwise to the reaction mixture, which is then stirred at room temperature for 2 hours.[1]

  • Work-up and Purification: Methanol is removed by evaporation. Concentrated HCl is added to adjust the pH to < 5, leading to the precipitation of the product. The precipitate is collected, washed with water, and recrystallized from an ethanol/water mixture to yield this compound.[1]

NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.

  • Sample Preparation: The sample is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR: Standard acquisition parameters are used.

  • ¹³C NMR: Standard acquisition parameters are used.

IR Spectroscopy

Infrared spectra are obtained using the KBr pellet method.

  • Sample Preparation: A small amount of the sample is ground with spectroscopic grade potassium bromide (KBr) and pressed into a thin, transparent pellet.

  • Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Mass Spectrometry

Mass spectral data can be obtained using various techniques.

  • Time-of-Flight (TOF) Mass Spectrometry: The sample is analyzed to determine the mass of the protonated molecule ([M+H]⁺).

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the molecular weight of the compound.[2]

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key processes related to this compound.

Synthesis_and_Characterization cluster_synthesis Synthesis cluster_characterization Characterization p-Aminophenol p-Aminophenol Diazonium Salt Diazonium Salt p-Aminophenol->Diazonium Salt 1. Diazotization (NaNO2, HCl, 0°C) Crude Product Crude Product Diazonium Salt->Crude Product 2. Coupling (Phenol, NaOH) Purified this compound Purified this compound Crude Product->Purified this compound 3. Recrystallization (Ethanol/Water) NMR Spectroscopy NMR Spectroscopy Purified this compound->NMR Spectroscopy Structure Elucidation IR Spectroscopy IR Spectroscopy Purified this compound->IR Spectroscopy Functional Groups Mass Spectrometry Mass Spectrometry Purified this compound->Mass Spectrometry Molecular Weight 1H NMR Data 1H NMR Data NMR Spectroscopy->1H NMR Data 13C NMR Data 13C NMR Data NMR Spectroscopy->13C NMR Data IR Spectrum IR Spectrum IR Spectroscopy->IR Spectrum Mass Spectrum Mass Spectrum Mass Spectrometry->Mass Spectrum

Caption: Workflow for the synthesis and spectral characterization of this compound.

While a specific signaling pathway for this compound is not yet fully elucidated, its known antioxidant properties suggest a likely mechanism of action involving the scavenging of reactive oxygen species (ROS). Phenolic compounds are known to act as antioxidants through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms. The following diagram illustrates a generalized antioxidant mechanism.

Antioxidant_Mechanism cluster_ROS_Generation Cellular Stress cluster_Antioxidant_Action Antioxidant Intervention Metabolic Processes Metabolic Processes Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) Metabolic Processes->Reactive Oxygen Species (ROS) e.g., Superoxide, Hydroxyl Radical Cellular Damage Cellular Damage Reactive Oxygen Species (ROS)->Cellular Damage Oxidative Stress Neutralized ROS Neutralized ROS This compound This compound This compound->Neutralized ROS Donates H atom or electron Reduced Cellular Damage Reduced Cellular Damage Neutralized ROS->Reduced Cellular Damage

Caption: Proposed antioxidant mechanism of this compound via ROS scavenging.

References

A Technical Guide to the Fundamental Photochemical Properties of Azobenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the core photochemical properties of azobenzene derivatives, a class of molecules pivotal to the advancement of photopharmacology, molecular machines, and smart materials. Azobenzene and its derivatives are renowned for their ability to undergo reversible photoisomerization, a property that allows for the spatiotemporal control of molecular systems with light. This document outlines the fundamental principles of their synthesis, photoisomerization, and the factors influencing their behavior, complemented by detailed experimental protocols and quantitative data to aid in the rational design and application of these versatile photoswitches.

Core Principles of Azobenzene Isomerization

The utility of azobenzene as a molecular switch lies in the distinct properties of its two geometric isomers: the planar, thermodynamically stable trans (E) isomer and the non-planar, metastable cis (Z) isomer. The transition between these two states can be triggered by light or heat, leading to significant changes in molecular geometry and dipole moment.[1][2][3] The distance between the 4 and 4' positions of the phenyl rings, for instance, decreases from approximately 9.0 Å in the trans form to 5.5 Å in the cis form.[3]

Photoisomerization

Photoisomerization is the light-induced conversion between the trans and cis isomers. This process is initiated by the absorption of a photon, which excites the molecule to a higher electronic state. The subsequent relaxation back to the ground state can lead to a change in the geometry around the N=N double bond.[4]

  • trans-to-cis Isomerization: Typically induced by UV light (around 320-380 nm), which excites the molecule to the S2 state corresponding to the strong π–π* transition.[2][3]

  • cis-to-trans Isomerization: Can be driven by visible light (around 400-450 nm), corresponding to the weaker n–π* transition, or can occur thermally.[1][2]

The isomerization process often occurs on a picosecond timescale.[5] Upon continuous irradiation, a photostationary state (PSS) is reached, which is a mixture of the trans and cis isomers. The composition of the PSS depends on the excitation wavelength, light intensity, and the quantum yields of the forward and reverse photoreactions.[6][7]

Thermal Relaxation

The cis isomer is thermally unstable and can relax back to the more stable trans isomer in the absence of light. This process, known as thermal back-isomerization, is a first-order kinetic process, and its rate is highly dependent on the molecular structure of the azobenzene derivative, the solvent, and the temperature.[8][9] The half-life (t1/2) of the cis isomer is a critical parameter for applications, as it determines the temporal window of the light-induced effect.[8]

Isomerization Mechanisms

Two primary mechanisms have been proposed for the isomerization of azobenzene:

  • Rotation: Involves the twisting of the N=N double bond.

  • Inversion: Involves a planar transition state where one of the nitrogen atoms becomes sp-hybridized.

Current evidence suggests that thermal isomerization and photoisomerization upon n→π* excitation likely proceed via an inversion mechanism, while photoisomerization following π→π* excitation occurs through rotation.[10][11][12]

Synthesis of Azobenzene Derivatives

A variety of synthetic methods have been developed to access a wide range of azobenzene derivatives with tailored properties. Classical methods include:

  • Azo Coupling: The reaction of a diazonium salt with an activated aromatic compound.[13][14]

  • Mills Reaction: The condensation of an aromatic nitroso compound with an aniline.[13][15]

  • Wallach Reaction: The acid-catalyzed rearrangement of azoxybenzenes to 4-hydroxyazobenzenes.[13][15]

More recent and versatile methods often employ metal catalysis, such as the palladium-catalyzed C-N coupling of N-aryl-N′-silyl diazenes with aryl halides.[16] Solid-phase synthesis approaches have also been developed to facilitate the creation of libraries of azobenzene derivatives.[17]

Factors Influencing Photochemical Properties

The photochemical and thermal properties of azobenzene derivatives can be finely tuned by chemical modification and by changing the surrounding environment.

Substituent Effects

The electronic nature and position of substituents on the phenyl rings have a profound impact on the molecule's absorption spectra, quantum yields, and thermal relaxation rates.[1][18]

  • Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) in a "push-pull" arrangement can significantly red-shift the absorption bands, enabling the use of longer, less phototoxic wavelengths of light.[8][19]

  • Ortho-substitution , particularly with fluorine or methoxy groups, can dramatically increase the half-life of the cis isomer by sterically hindering the isomerization process.[6]

Environmental Factors

The solvent environment plays a crucial role in modulating the isomerization behavior of azobenzenes.

  • Polarity: The rate of both photoisomerization and thermal isomerization can be strongly dependent on solvent polarity. For push-pull substituted azobenzenes, the mechanism of thermal relaxation can switch from inversion in non-polar solvents to rotation in polar solvents.[10][20][21]

  • Viscosity: While some studies report a slowing of thermal relaxation in more viscous environments, others have found a negligible effect on the isomerization rates in solution.[20][21]

  • pH: For derivatives with ionizable groups, the pH of the solution can significantly alter the electronic properties and, consequently, the isomerization kinetics.[8]

Quantitative Photochemical Data

The following tables summarize key photochemical parameters for unsubstituted azobenzene and select derivatives to illustrate the impact of substitution and solvent on their properties.

Table 1: Spectroscopic and Photochemical Properties of Unsubstituted Azobenzene.

IsomerSolventλmax (π-π) (nm)λmax (n-π) (nm)Φtrans→cisΦcis→transt1/2 (cis)
transMethanol~320~4400.14 (at 313 nm)[22]
cisMethanol~250, ~280~440~0.3-0.5[22]
transBenzene1.4 days (at 35°C)[11]

Table 2: Influence of Substituents on Thermal Half-Life of the cis Isomer.

DerivativeSubstituent(s)Solventt1/2 (cis)
AzobenzeneNoneToluene~30 hours[23]
p-hydroxyazobenzenep-OHToluene~30 minutes[23]
p-hydroxyazobenzenep-OHEthanol200-300 ms[23]
o-fluoroazobenzeneo-FD2OLengthened >400-fold vs. unsubstituted[6]

Experimental Protocols

This section provides detailed methodologies for the characterization of azobenzene photoswitches.

Monitoring Isomerization by UV-Vis Spectroscopy

UV-Vis spectroscopy is the primary technique for observing the isomerization process in real-time due to the distinct absorption spectra of the trans and cis isomers.[4][24]

Objective: To monitor the photoisomerization of an azobenzene derivative and determine the composition of the photostationary state (PSS).

Methodology:

  • Sample Preparation: Prepare a dilute solution of the azobenzene derivative in the desired solvent in a quartz cuvette. The concentration should be adjusted to have a maximum absorbance between 0.5 and 1.0 in the spectral region of interest.

  • Initial Spectrum (100% trans): Record the UV-Vis absorption spectrum of the solution in the dark. This represents the spectrum of the thermally equilibrated, predominantly trans isomer.[4]

  • Irradiation: Irradiate the sample with a light source of the appropriate wavelength to induce trans-to-cis isomerization (e.g., a 365 nm LED). The light source should be positioned to illuminate the entire sample volume within the cuvette.

  • Monitoring: Record UV-Vis spectra at regular intervals during irradiation until no further changes in the spectrum are observed, indicating that the PSS has been reached.

  • Data Analysis: The percentage of each isomer in the PSS can be calculated from the absorbance at a specific wavelength (typically the λmax of the trans isomer) using the Beer-Lambert law, provided the molar extinction coefficients of the pure isomers are known.

Determination of Photoisomerization Quantum Yield (Φ)

The quantum yield is a measure of the efficiency of a photochemical process. It is defined as the number of molecules that undergo a specific event (e.g., isomerization) for each photon absorbed.

Objective: To determine the trans→cis photoisomerization quantum yield using a chemical actinometer.

Methodology:

  • Actinometer Preparation: Prepare a solution of a chemical actinometer with a well-characterized quantum yield at the desired irradiation wavelength (e.g., ferrioxalate for UV wavelengths or azobenzene itself).[22][25]

  • Actinometer Irradiation: Irradiate the actinometer solution for a specific period, ensuring that the conversion is kept low (typically <10%) to avoid inner filter effects.

  • Actinometer Analysis: Determine the number of moles of the photoproduct formed in the actinometer solution using an appropriate analytical technique (e.g., UV-Vis spectroscopy).

  • Sample Preparation: Prepare a solution of the azobenzene sample with a similar absorbance at the irradiation wavelength as the actinometer.[4]

  • Sample Irradiation: Irradiate the sample under identical conditions (light source, geometry, time) as the actinometer.[4]

  • Sample Analysis: Determine the number of moles of the isomerized product using UV-Vis or NMR spectroscopy.[4]

  • Calculation: The quantum yield of the sample (Φsample) can be calculated using the following equation: Φsample = Φact * (molessample / molesact) * (fact / fsample) where Φact is the quantum yield of the actinometer, molessample and molesact are the moles of product formed, and f is the fraction of light absorbed by each solution.

Measurement of Thermal Relaxation Kinetics

Objective: To determine the thermal half-life of the cis isomer.

Methodology:

  • Preparation of the cis-rich state: Irradiate a solution of the azobenzene derivative to reach the PSS with a high percentage of the cis isomer.

  • Dark Adaptation: Place the cuvette in a thermostatted sample holder of a UV-Vis spectrometer in the dark.

  • Kinetic Monitoring: Monitor the change in absorbance over time at a wavelength where the two isomers have significantly different molar extinction coefficients (e.g., the λmax of the trans isomer).[8] The frequency of data collection should be appropriate for the expected half-life.[8]

  • Data Analysis: The thermal relaxation of azobenzenes typically follows first-order kinetics.[8] The natural logarithm of (A∞ - At) versus time should yield a straight line, where At is the absorbance at time t, and A∞ is the absorbance after complete relaxation to the trans isomer. The first-order rate constant (k) is the negative of the slope, and the half-life is calculated as t1/2 = ln(2)/k.

Visualizing Photochemical Processes and Workflows

Diagrams generated using Graphviz (DOT language) are provided below to illustrate key concepts.

G cluster_trans trans-Azobenzene (Stable) cluster_cis cis-Azobenzene (Metastable) trans trans (E) cis cis (Z) trans->cis hv (UV light) π-π cis->trans hv (Visible light) or Δ (Heat) n-π

Caption: Photoisomerization of azobenzene between the stable trans and metastable cis states.

G start Prepare Azobenzene Solution spec_trans Record UV-Vis Spectrum (100% trans) start->spec_trans irradiate Irradiate with UV/Vis Light spec_trans->irradiate monitor Monitor Spectral Changes irradiate->monitor pss Reach Photostationary State (PSS) monitor->pss dark Place in Dark at Constant Temp. pss->dark monitor_thermal Monitor Absorbance vs. Time dark->monitor_thermal analyze Analyze Data (PSS composition, kinetics, t½) monitor_thermal->analyze

Caption: A generalized experimental workflow for studying azobenzene isomerization.

G trans_drug trans-Drug (Inactive) cis_drug cis-Drug (Active) receptor Target Receptor trans_drug->receptor Poor Binding cis_drug->receptor Binding no_signal No Signal Transduction receptor->no_signal signal Signal Transduction Activated receptor->signal light Light (hv) light->trans_drug Activation

Caption: A signaling pathway modulated by a photoswitchable azobenzene-based drug.

References

An In-Depth Technical Guide to the Tautomeric Forms of 4,4'-Dihydroxyazobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Dihydroxyazobenzene, a prominent member of the azo dye family, exhibits fascinating tautomeric behavior, primarily existing in an equilibrium between its azo-enol and quinone-hydrazone forms. This dynamic equilibrium is highly sensitive to environmental factors such as solvent polarity and pH, significantly influencing the molecule's physicochemical properties, including its color, solubility, and potential biological activity. Understanding and quantifying this tautomerism is crucial for its application in various fields, from materials science to drug development. This technical guide provides a comprehensive overview of the tautomeric forms of this compound, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing the underlying chemical relationships.

Introduction

This compound (DHAB) is an organic compound characterized by two phenol rings linked by an azo (-N=N-) bridge. The presence of hydroxyl groups in the para positions introduces the possibility of proton transfer, leading to a tautomeric equilibrium between the benzenoid (azo-enol) and quinonoid (quinone-hydrazone) forms. This phenomenon, known as azo-hydrazone tautomerism, is a subject of significant interest due to its impact on the molecule's electronic structure and, consequently, its macroscopic properties.

The azo-enol form is characterized by two distinct hydroxyl groups on the aromatic rings, while the quinone-hydrazone form features a quinone-like ring and a hydrazone linkage (-NH-N=). A third, less stable, diketo-hydrazone tautomer can also exist. The position of this equilibrium is a delicate balance of electronic and steric effects, heavily influenced by intermolecular interactions with the surrounding medium.

Tautomeric Forms and Equilibrium

The primary tautomeric equilibrium of this compound involves the following structures:

tautomers cluster_azo Azo-Enol Tautomer cluster_hydrazone1 Quinone-Hydrazone Tautomer cluster_hydrazone2 Diquinone-Hydrazone Tautomer azo HO-Ph-N=N-Ph-OH hydrazone1 O=Ph=N-NH-Ph-OH azo->hydrazone1 K_eq1 hydrazone2 O=Ph=N-NH-Ph=O hydrazone1->hydrazone2 K_eq2

Caption: Tautomeric equilibrium of this compound.

The equilibrium constants, K_eq1 and K_eq2, are dependent on various factors, with the mono-quinone-hydrazone form often being a significant contributor in many environments.

Quantitative Data

Precise quantitative data for the tautomeric equilibrium of this compound is crucial for predictive modeling and application-oriented research. The following tables summarize available spectroscopic and thermodynamic data. It is important to note that specific values can vary with experimental conditions.

Table 1: Spectroscopic Data for this compound Tautomers

Tautomeric FormSolventλ_max (nm)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Azo-EnolDMSO-d₆Not explicitly resolved10.13 (s, -OH), 7.71 (d), 6.90 (d)[1]160.20, 145.72, 124.67, 116.33[2]
Quinone-HydrazoneVariousGenerally red-shifted vs. azoNot explicitly resolvedNot explicitly resolved

Note: The provided NMR data represents the compound in DMSO-d6, which likely reflects an equilibrium mixture of tautomers.

Table 2: Thermodynamic Parameters for a Structurally Similar Azo Dye (4,4'-dihydroxy-1,1'-naphthaldazine) in Ethanol [3]

EquilibriumΔG (kcal/mol)ΔH (kcal/mol)ΔS (cal/mol·K)
Di-enol ⇌ Mono-keto1.53 - 2.269.48-24.01
Mono-keto ⇌ Di-keto---

Note: This data is for a related compound and serves as an estimate of the methodology applicable to this compound.

Experimental Protocols

The study of tautomerism in this compound relies on a combination of spectroscopic and computational techniques.

Synthesis and Purification of this compound

Method 1: Diazotization of p-Aminophenol and Coupling with Phenol [2]

  • Dissolve p-aminophenol in a 1 M HCl solution and cool to 0°C in an ice bath.

  • Add an aqueous solution of sodium nitrite dropwise to the p-aminophenol solution to form the diazonium salt.

  • Add pre-cooled methanol to the diazotized solution and stir for 1 hour.

  • In a separate flask, dissolve phenol in a 3 M aqueous sodium hydroxide solution.

  • Add the phenol solution dropwise to the diazonium salt solution and stir at room temperature for 2 hours.

  • Remove methanol by evaporation.

  • Adjust the pH to < 5 with concentrated HCl to precipitate the product.

  • Collect the precipitate by filtration, wash with water, and recrystallize from an ethanol/water mixture.

Method 2: Reduction of p-Nitrophenol [1]

  • Heat a mixture of KOH, p-nitrophenol, and water to 120°C and let it stand for 1 hour.

  • Slowly increase the temperature to 195-200°C until a vigorous reaction occurs, yielding a brown viscous liquid.

  • After the reaction is complete, dissolve the product in water.

  • Acidify the dark-red solution to pH 3 with concentrated HCl.

  • Extract the product with ether.

  • Dry the combined ether extracts over Na₂SO₄ and evaporate the ether under vacuum.

  • Recrystallize the residue from a 50% (v/v) ethanol aqueous solution to obtain yellow crystals of this compound.

UV-Vis Spectroscopic Analysis

UV-Vis spectroscopy is a powerful tool for investigating azo-hydrazone tautomerism due to the different absorption maxima of the tautomers.

Protocol:

  • Prepare stock solutions of this compound in various solvents of differing polarity (e.g., cyclohexane, ethanol, DMSO).

  • Record the absorption spectrum of each solution over a range of 200-600 nm.

  • To study the effect of pH, prepare a series of buffer solutions with varying pH values.

  • Add a small aliquot of the this compound stock solution to each buffer and record the absorption spectrum.

  • For temperature-dependent studies, use a temperature-controlled cuvette holder and record spectra at various temperatures.

  • The equilibrium constant (K_eq) can be estimated from the absorbance values at the λ_max of the individual tautomers, if known, or by deconvolution of the overlapping spectral bands.

uv_vis_workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis stock Prepare Stock Solution solvents Select Solvents of Varying Polarity stock->solvents buffers Prepare Buffer Solutions (Varying pH) stock->buffers record_spectra Record UV-Vis Spectra (200-600 nm) solvents->record_spectra buffers->record_spectra temp_control Temperature-Dependent Measurements record_spectra->temp_control deconvolution Spectral Deconvolution temp_control->deconvolution keq Calculate Equilibrium Constant (K_eq) deconvolution->keq thermo Determine Thermodynamic Parameters keq->thermo

Caption: Workflow for UV-Vis spectroscopic analysis of tautomerism.

NMR Spectroscopic Analysis

NMR spectroscopy provides detailed structural information and can be used to quantify the relative amounts of each tautomer in solution.

Protocol:

  • Dissolve a sample of this compound in various deuterated solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄).

  • Acquire ¹H and ¹³C NMR spectra for each solution.

  • Identify the characteristic signals for each tautomer. The -OH proton of the azo-enol form and the -NH proton of the hydrazone form are expected to have distinct chemical shifts.

  • Integrate the non-overlapping signals corresponding to each tautomer.

  • The mole fraction of each tautomer can be determined from the ratio of the integral values.

  • The equilibrium constant (K_eq) is calculated as the ratio of the mole fractions of the products to the reactants.

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve in Deuterated Solvents acquire Acquire ¹H and ¹³C NMR Spectra dissolve->acquire assign Assign Signals to Tautomers acquire->assign integrate Integrate Non-overlapping Signals assign->integrate mole_fraction Calculate Mole Fractions integrate->mole_fraction keq Determine Equilibrium Constant (K_eq) mole_fraction->keq

Caption: Workflow for NMR spectroscopic analysis of tautomerism.

Signaling Pathways and Biological Implications

While specific signaling pathways involving the tautomers of this compound are not extensively documented, the different structural and electronic properties of the tautomers suggest they could exhibit distinct biological activities. For instance, the quinone-hydrazone tautomer, with its quinone-like ring, might participate in redox cycling or act as a Michael acceptor, potentially interacting with cellular nucleophiles like glutathione or cysteine residues in proteins. The ability to modulate the tautomeric equilibrium through environmental factors could, therefore, be a strategy for controlling the biological effects of such compounds. Further research in this area is warranted to explore the differential interactions of the tautomers with biological targets.

Conclusion

The tautomerism of this compound is a critical aspect of its chemistry, profoundly influencing its properties and potential applications. This guide has provided a framework for understanding and investigating this phenomenon, summarizing the available quantitative data and outlining detailed experimental protocols. By employing the described spectroscopic techniques, researchers can gain deeper insights into the factors governing the azo-hydrazone equilibrium. This knowledge is essential for the rational design of novel materials and therapeutic agents based on the this compound scaffold. Further studies are encouraged to populate the quantitative data tables with more specific values for this compound and to explore the biological consequences of its tautomeric nature.

References

Aggregation-Induced Emission Properties of 4,4'-Dihydroxyazobenzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dihydroxyazobenzene (DHAB), a symmetrical azobenzene derivative, is a molecule of significant interest due to its potential applications in materials science and drug development.[1] While azobenzene and its derivatives are well-known for their photochromic properties, the exploration of their luminescence, particularly through the phenomenon of Aggregation-Induced Emission (AIE), is an emerging field of study.[2][3] This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and potential applications related to the AIE properties of this compound.

AIE is a photophysical phenomenon where non-luminescent or weakly fluorescent molecules in a dilute solution become highly emissive upon aggregation or in the solid state.[2] This behavior is contrary to the common aggregation-caused quenching (ACQ) effect observed in many traditional fluorophores. The primary mechanism behind AIE is the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.[4][5] Given its molecular structure, this compound is a promising candidate for exhibiting AIE, a property that could be harnessed for various applications, including bio-imaging, chemical sensing, and drug delivery.

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. A common and effective approach involves the diazotization of p-aminophenol followed by coupling with phenol.[6] Another reported method is the reaction of p-nitrophenol with potassium hydroxide.[7]

Detailed Experimental Protocol for Synthesis

This protocol details the synthesis of this compound from p-aminophenol.[6]

Materials:

  • p-Aminophenol

  • 1 M Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Methanol (CH₃OH)

  • Phenol

  • 3 M Sodium hydroxide (NaOH)

  • Concentrated Hydrochloric acid (HCl)

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve p-aminophenol (10.0 g, 91.64 mmol) in 200 mL of 1 M HCl solution.

  • Cool the solution to 0°C in an ice bath.

  • Separately, dissolve sodium nitrite (9.34 g, 109.8 mmol) in 150 mL of deionized water.

  • Slowly add the sodium nitrite solution to the cooled p-aminophenol solution to form the diazonium salt.

  • To the diazotized solution, add 200 mL of pre-cooled methanol and stir the mixture for 1 hour.

  • In a separate beaker, dissolve phenol (8.62 g, 91.64 mmol) in 65 mL of 3 M aqueous sodium hydroxide.

  • Add the phenol solution dropwise to the reaction mixture and stir at room temperature for 2 hours.

  • Remove the methanol by rotary evaporation.

  • Adjust the pH of the remaining solution to <5 using concentrated HCl to precipitate the product.

  • Collect the precipitate by filtration and wash thoroughly with deionized water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.[6]

Aggregation-Induced Emission (AIE): Core Principles

The AIE phenomenon in molecules like this compound can be primarily attributed to the Restriction of Intramolecular Rotations (RIR).[2] In a dilute solution, the phenyl rings of the azobenzene moiety can undergo low-frequency rotational and vibrational motions, providing non-radiative pathways for the excited state to decay, resulting in weak or no fluorescence. However, in an aggregated state or in the solid form, these intramolecular motions are physically constrained. This restriction blocks the non-radiative decay channels, forcing the excited state to decay radiatively, leading to a significant enhancement in fluorescence emission.[4][5]

AIE_Mechanism cluster_solution In Dilute Solution cluster_aggregate In Aggregated State S0_sol Ground State (S₀) S1_sol Excited State (S₁) S0_sol->S1_sol Excitation S0_agg Ground State (S₀) S1_sol->S0_sol Non-radiative Decay (Intramolecular Rotations) S1_sol->S0_sol Weak/No Fluorescence S1_agg Excited State (S₁) S0_agg->S1_agg Excitation S1_agg->S0_agg Strong Fluorescence Intramolecular_Rotations Intramolecular Rotations Restricted Aggregation_Induction cluster_workflow Aggregation Induction Workflow Start Prepare Stock Solution (1 mM in Good Solvent) Prepare_Mixtures Prepare Solvent/Non-solvent Mixtures (0-90% Non-solvent) Start->Prepare_Mixtures Add_Stock Add Stock to Mixtures (Final Conc. ~10 µM) Prepare_Mixtures->Add_Stock Equilibrate Equilibrate Solutions Add_Stock->Equilibrate Measure Spectroscopic Measurement Equilibrate->Measure Quantum_Yield_Workflow cluster_qy Quantum Yield Measurement Workflow Prepare Prepare Dilutions of Sample and Standard Measure_Abs Measure Absorbance Prepare->Measure_Abs Measure_PL Measure Fluorescence Measure_Abs->Measure_PL Integrate Calculate Integrated Fluorescence Intensity Measure_PL->Integrate Plot Plot Intensity vs. Absorbance Integrate->Plot Calculate Calculate Quantum Yield Plot->Calculate

References

computational modeling of 4,4'-dihydroxyazobenzene electronic structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Computational Modeling of 4,4'-Dihydroxyazobenzene Electronic Structure

This technical guide provides a comprehensive overview of the computational methodologies used to model the electronic structure of this compound (DHAB). It details the theoretical background, computational protocols, and data interpretation necessary for an in-depth analysis of this photochromic molecule.

Introduction

This compound is an organic compound featuring two phenol rings linked by an azo group (-N=N-).[1][2] This structure allows for photoisomerization between its more stable trans (E) and less stable cis (Z) forms upon light exposure, making it a molecule of interest in materials science and photochemistry.[1] Understanding the electronic structure of DHAB is crucial for predicting its optical properties, reactivity, and potential applications. Computational modeling, particularly using Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), offers a powerful, non-experimental route to elucidate these properties. This guide outlines the standard procedures for such an investigation.

Theoretical Background

The electronic structure of molecules like DHAB is primarily investigated using quantum chemical calculations. The two most relevant methods for this purpose are DFT for the ground state and TD-DFT for electronically excited states.

  • Density Functional Theory (DFT): DFT is a computational method used to investigate the electronic structure of many-body systems. It is based on determining the electron density of a system rather than its complex many-electron wavefunction. For a given molecule, DFT calculations can yield the optimized molecular geometry, ground-state energy, and the energies and shapes of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Functionals like B3LYP are commonly used for azobenzene derivatives.[3][4]

  • Time-Dependent Density Functional Theory (TD-DFT): To study how the molecule interacts with light, TD-DFT is employed.[5] It is an extension of DFT used to calculate excited-state properties, including vertical excitation energies (the energy difference between the ground and excited state at the ground state's geometry) and oscillator strengths (a measure of the probability of an electronic transition).[5][6] These calculated values can be directly correlated with experimental UV-Visible absorption spectra.[6]

Computational Workflow

The process of modeling the electronic structure of DHAB involves a series of sequential calculations. The logical flow ensures that properties are calculated for a molecule in a stable, realistic conformation.

G cluster_prep Initial Setup cluster_dft Ground-State Calculations (DFT) cluster_tddft Excited-State Calculations (TD-DFT) cluster_analysis Analysis & Comparison mol_build Build trans & cis Isomers of DHAB opt Geometry Optimization (e.g., B3LYP/6-31+G(d,p)) mol_build->opt Input Geometry freq Frequency Calculation opt->freq Optimized Geometry mo_analysis Molecular Orbital Analysis (HOMO/LUMO) freq->mo_analysis Verified Minimum tddft_calc Vertical Excitation Energy Calculation freq->tddft_calc Verified Minimum spec_sim Simulate UV-Vis Spectrum tddft_calc->spec_sim Excitation Energies & Oscillator Strengths exp_comp Compare with Experimental Data spec_sim->exp_comp

Caption: Computational workflow for determining the electronic structure of DHAB.

Detailed Computational Protocol

This section provides a detailed, step-by-step protocol for modeling DHAB using a typical quantum chemistry software package (e.g., Gaussian, ORCA).

Protocol 1: DFT Geometry Optimization and Frequency Calculation

  • Input Structure: Build the initial 3D structures for both trans- and cis-4,4'-dihydroxyazobenzene using molecular modeling software.

  • Method Selection: Choose a suitable DFT functional and basis set. A common and effective choice for organic dyes is the B3LYP functional with the 6-31+G(d,p) basis set.[7]

  • Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of each isomer. This procedure adjusts all bond lengths, angles, and dihedral angles to minimize the molecule's total energy.

  • Frequency Calculation: Following optimization, perform a vibrational frequency calculation at the same level of theory. This serves two purposes:

    • It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).

    • It provides thermodynamic data such as enthalpy and Gibbs free energy. The trans configuration is generally found to be more stable than the cis configuration.[3]

  • Data Extraction: From the output files, extract the final optimized coordinates, bond lengths, and angles for tabulation.

Protocol 2: TD-DFT Excited-State Calculation

  • Input Structure: Use the optimized ground-state geometry obtained from Protocol 1.

  • Method Selection: Employ the same functional and basis set used for the ground state. Specify a TD-DFT calculation, requesting a sufficient number of excited states (e.g., 10-20) to cover the relevant portion of the UV-Vis spectrum.

  • Solvent Effects: To better correlate with experimental data typically collected in solution (e.g., ethanol), include a solvent model like the Polarizable Continuum Model (PCM).[7]

  • Execution: Run the TD-DFT calculation.

  • Data Extraction: From the output, extract the calculated vertical excitation energies (in eV or nm), corresponding oscillator strengths, and the molecular orbitals involved in each transition.

Predicted and Experimental Data

The results from the computational protocols should be systematically organized and compared with experimental benchmarks.

Table 1: Key Geometrical Parameters for trans-4,4'-Dihydroxyazobenzene

ParameterDescriptionTypical Calculated Value (Å or °)
r(N=N)Length of the central azo bond~1.25 Å
r(C-N)Length of the carbon-nitrogen bond~1.43 Å
r(C-O)Length of the carbon-oxygen bond~1.36 Å
∠(C-N=N)Angle of the azo linkage~113-114°
τ(C-N=N-C)Dihedral angle defining planarity~180°

Note: Values are representative for azobenzene-type molecules and would be specifically calculated for DHAB following Protocol 1.[8]

Table 2: Calculated Electronic Properties and Comparison with Experiment

PropertyComputational MethodCalculated ValueExperimental ValueReference
λmax (π→π*)TD-DFT (B3LYP/6-31+G(d,p)) in Ethanol (PCM)Dependant on calculation~360 nm[1]
HOMO-LUMO GapDFT (B3LYP/6-31+G(d,p))Dependant on calculation-
Dipole MomentDFT (B3LYP/6-31+G(d,p))Dependant on calculation-

The primary electronic transition observed in the UV-Vis spectrum of DHAB is the π→π* transition of the conjugated system, which appears at approximately 360 nm in an ethanol solution.[1] TD-DFT calculations are expected to reproduce this absorption band. A weaker n→π* transition is also expected at a longer wavelength but may have a very low oscillator strength, making it difficult to observe experimentally.

Experimental Protocols for Validation

Computational results are most meaningful when validated against experimental data. The following are standard protocols for the synthesis and spectroscopic analysis of DHAB.

Protocol 3: Synthesis of this compound [9]

  • Diazotization: Dissolve p-aminophenol (1 equivalent) in a 1 M HCl solution and cool to 0°C in an ice bath.

  • Nitrite Addition: Slowly add a solution of sodium nitrite (NaNO₂) in water to the p-aminophenol solution while maintaining the low temperature to form the diazonium salt.

  • Coupling Reaction: In a separate flask, dissolve phenol (1 equivalent) in an aqueous sodium hydroxide solution. Add this solution dropwise to the cold diazonium salt solution.

  • Precipitation: Stir the reaction mixture at room temperature. Adjust the pH to <5 with concentrated HCl to precipitate the crude product.

  • Purification: Collect the precipitate by filtration, wash with water, and recrystallize from an ethanol/water mixture to yield pure this compound.[9]

Protocol 4: UV-Visible Spectroscopy

  • Sample Preparation: Prepare a dilute solution of synthesized DHAB in a suitable solvent, such as ethanol.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum using a dual-beam UV-Vis spectrophotometer.

  • Sample Measurement: Replace the blank with a cuvette containing the DHAB solution and record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax), which corresponds to the main electronic transition. For DHAB in ethanol, this is observed at approximately 360 nm.[1]

Photoisomerization Pathway

Computational modeling can also be used to explore the energy landscape of the photoisomerization process, which is central to the function of DHAB.

G cluster_trans trans-DHAB (E-isomer) cluster_cis cis-DHAB (Z-isomer) trans_S0 Ground State (S₀) trans_S1 Excited State (S₁) trans_S0->trans_S1 hν (π→π*) cis_S1 Excited State (S₁) trans_S1->cis_S1 Isomerization cis_S0 Ground State (S₀) cis_S0->trans_S0 Thermal Relaxation or hν' cis_S1->cis_S0 Relaxation

Caption: Energy level diagram for the photoisomerization of DHAB.

Upon absorption of UV light, the stable trans isomer is excited from its ground state (S₀) to an excited state (S₁). In the excited state, rotation around the N=N bond becomes feasible, leading to the formation of the cis isomer. The molecule then relaxes back to the ground state in its cis configuration. The reverse process can be triggered by irradiation with a different wavelength of light or by thermal relaxation.[7]

Conclusion

Computational modeling provides indispensable insights into the electronic structure and properties of this compound. By combining DFT for ground-state geometry and TD-DFT for excited-state behavior, researchers can predict and understand the molecule's UV-Visible spectrum, molecular orbital characteristics, and photoisomerization potential. The protocols and data presented in this guide offer a robust framework for conducting such theoretical investigations, which, when validated by experimental data, can accelerate the design and development of new photoresponsive materials and molecular devices.

References

Methodological & Application

Synthesis of 4,4'-Dihydroxyazobenzene: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive guide for the synthesis of 4,4'-dihydroxyazobenzene, a valuable compound in materials science and as a precursor in drug development. The primary and most reliable method detailed herein involves the diazotization of p-aminophenol followed by an azo coupling reaction with phenol. This application note is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and critical safety information.

Introduction: The Significance of this compound

This compound is a symmetrical aromatic azo compound characterized by the presence of a central -N=N- linkage and hydroxyl groups at the para positions of both phenyl rings. This molecular architecture imparts unique properties, making it a subject of interest in various fields. Its applications range from a component in liquid crystal polymers and photoresponsive materials to a key intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents. The synthesis, therefore, is a fundamental procedure for many research and development laboratories.

Reaction Principle: Diazotization and Azo Coupling

The synthesis of this compound from p-aminophenol is a classic example of a two-step, one-pot reaction sequence involving diazotization and azo coupling.

  • Diazotization: The process begins with the conversion of the primary aromatic amine of p-aminophenol into a diazonium salt. This is achieved by treating an acidic solution of p-aminophenol with sodium nitrite at low temperatures (0-5 °C). The hydrochloric acid protonates the nitrous acid (formed in situ from sodium nitrite) to generate the nitrosonium ion (NO⁺), which is the key electrophile in this step. The low temperature is crucial to prevent the highly unstable diazonium salt from decomposing.

  • Azo Coupling: The resulting diazonium salt is a weak electrophile that readily reacts with an electron-rich aromatic compound, in this case, phenol. The reaction is an electrophilic aromatic substitution, where the diazonium ion attacks the activated phenol ring. The strong activating and ortho, para-directing hydroxyl group of phenol facilitates this coupling, with the substitution occurring predominantly at the para position due to reduced steric hindrance. The reaction is typically carried out in a basic medium, which deprotonates the phenol to the more strongly activating phenoxide ion.

A less common theoretical route involves the direct oxidative self-coupling of p-aminophenol. However, this method often leads to a mixture of products, including polymeric materials, and is less controlled than the diazotization-coupling sequence.[1] Therefore, the latter is the preferred and more reliable method for obtaining a high yield of the desired product.

Safety and Hazard Mitigation

A thorough understanding and implementation of safety protocols are paramount for this synthesis. The primary hazards are associated with the reagents used:

ReagentKey HazardsRecommended Precautions
p-Aminophenol Harmful if swallowed or inhaled. May cause an allergic skin reaction. Suspected of causing genetic defects.Wear gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[2][3][4][5]
Sodium Nitrite Oxidizer. Toxic if swallowed. Causes serious eye irritation. Very toxic to aquatic life.Keep away from combustible materials. Wear gloves and eye protection. Do not eat, drink, or smoke when handling.[5][6][7][8][9]
Hydrochloric Acid Causes severe skin burns and eye damage. May cause respiratory irritation.Use in a chemical fume hood. Wear appropriate gloves, safety goggles, and a face shield. Have an emergency shower and eyewash station readily accessible.[2][3][10][11][12]
Phenol Toxic and corrosive. Can be fatal upon skin contact, inhalation, or ingestion. Causes severe chemical burns.Handle exclusively in a chemical fume hood. Wear neoprene or butyl rubber gloves, a lab coat, and chemical splash goggles. Avoid heating in open systems.[1][4][13][14][15]

Emergency Procedures: In case of skin contact with any of the reagents, immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. For phenol exposure, after initial water flushing, swabbing with polyethylene glycol (PEG) is recommended.[13][14] Seek immediate medical attention for any significant exposure.

Experimental Protocol

This protocol is adapted from established literature procedures for the synthesis of this compound.[10][13]

Materials and Equipment:
  • p-Aminophenol

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Phenol

  • Sodium Hydroxide (NaOH)

  • Methanol (CH₃OH)

  • Ethanol (for recrystallization)

  • Distilled water

  • Beakers and Erlenmeyer flasks

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

  • pH paper or pH meter

  • Standard laboratory glassware

Step-by-Step Procedure:

Part 1: Diazotization of p-Aminophenol

  • In a 500 mL beaker, dissolve 10.0 g (91.64 mmol) of p-aminophenol in 200 mL of 1 M hydrochloric acid.

  • Cool the resulting solution to 0 °C using an ice bath and continuous stirring. It is critical to maintain this temperature throughout the diazotization process.

  • In a separate beaker, prepare a solution of 9.34 g (109.8 mmol) of sodium nitrite in 150 mL of distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold p-aminophenol solution. Maintain vigorous stirring and ensure the temperature does not rise above 5 °C. The addition should take approximately 20-30 minutes.

  • After the addition is complete, add 200 mL of pre-cooled methanol to the diazotized solution and continue to stir the mixture in the ice bath for 1 hour.

Part 2: Azo Coupling with Phenol

  • In a separate 250 mL beaker, dissolve 8.62 g (91.64 mmol) of phenol in 65 mL of 3 M aqueous sodium hydroxide. This will form the sodium phenoxide solution.

  • Slowly add the phenoxide solution dropwise to the cold diazonium salt solution from Part 1. A colored precipitate should begin to form.

  • Once the addition is complete, remove the reaction mixture from the ice bath and allow it to stir at room temperature for 2 hours.

Part 3: Work-up and Purification

  • Remove the methanol from the reaction mixture by evaporation under reduced pressure.

  • Acidify the remaining aqueous solution by adding concentrated hydrochloric acid until the pH is less than 5. This will precipitate the product.

  • Collect the resulting precipitate by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with an ample amount of distilled water to remove any remaining salts and impurities.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound as a reddish-brown solid.

  • Dry the purified product in a vacuum oven.

Expected Yield and Characterization:

The expected yield of this compound is approximately 78%.[10] The final product can be characterized by various analytical techniques:

ParameterExpected Value
Appearance Reddish-brown solid
Yield ~78%
¹H NMR (400 MHz, DMSO-d₆, ppm)δ: 10.52 (s, 2H, -OH), 7.70 (d, 4H, J = 8.8 Hz, ArH), 6.09 (d, 4H, J = 8.8 Hz, ArH)[10]
¹³C NMR (100 MHz, DMSO-d₆, ppm)δ: 160.20, 145.72, 124.67, 116.33[10]

Visualizing the Workflow

The following diagrams illustrate the chemical reaction and the experimental workflow.

ReactionMechanism cluster_diazotization Part 1: Diazotization cluster_coupling Part 2: Azo Coupling cluster_purification Part 3: Purification p_aminophenol p-Aminophenol hcl_nano2 HCl, NaNO₂ 0-5 °C p_aminophenol->hcl_nano2 diazonium_salt Diazonium Salt hcl_nano2->diazonium_salt azo_coupling Azo Coupling diazonium_salt->azo_coupling phenol Phenol (in NaOH) phenol->azo_coupling crude_product Crude this compound azo_coupling->crude_product recrystallization Recrystallization (Ethanol/Water) crude_product->recrystallization pure_product Pure this compound recrystallization->pure_product

Caption: Reaction workflow for the synthesis of this compound.

ExperimentalWorkflow start Start dissolve_p_aminophenol Dissolve p-aminophenol in 1 M HCl start->dissolve_p_aminophenol cool_solution Cool to 0 °C in ice bath dissolve_p_aminophenol->cool_solution add_nano2 Add NaNO₂ solution dropwise (0-5 °C) cool_solution->add_nano2 prepare_nano2 Prepare NaNO₂ solution prepare_nano2->add_nano2 stir_1hr Stir for 1 hour add_nano2->stir_1hr add_phenol Add phenol solution dropwise stir_1hr->add_phenol prepare_phenol Prepare phenol in 3 M NaOH prepare_phenol->add_phenol stir_2hr Stir at room temp for 2 hours add_phenol->stir_2hr evaporate_methanol Evaporate methanol stir_2hr->evaporate_methanol acidify Acidify with conc. HCl (pH < 5) evaporate_methanol->acidify filter_product Filter crude product acidify->filter_product wash_product Wash with distilled water filter_product->wash_product recrystallize Recrystallize from Ethanol/Water wash_product->recrystallize dry_product Dry final product recrystallize->dry_product

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

The synthesis of this compound via the diazotization of p-aminophenol and subsequent coupling with phenol is a robust and high-yielding method. Adherence to the detailed protocol, particularly the temperature control during diazotization and the implementation of stringent safety measures, is crucial for a successful and safe synthesis. This application note provides the necessary framework for researchers to produce this important chemical compound for further investigation and application in their respective fields.

References

Application Notes and Protocols for the Synthesis of 4,4'-Dihydroxyazobenzene via Diazotization and Coupling Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo compounds are a significant class of chemical entities characterized by the presence of a diazene functional group (–N=N–) connecting two aromatic rings. This extended conjugated system is responsible for their characteristic vibrant colors, making them widely used as dyes and pigments.[1][2][3] Beyond their tinctorial applications, the azobenzene scaffold is a photoresponsive molecular switch, which has garnered substantial interest in materials science and drug development for applications such as targeted drug delivery and photodynamic therapy. 4,4'-dihydroxyazobenzene, in particular, serves as a crucial intermediate in the synthesis of more complex molecules and functional materials.[4]

The most common and efficient method for synthesizing azo compounds is through a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling agent.[3][5] This document provides detailed experimental protocols, quantitative data, and a workflow for the synthesis of this compound from 4-aminophenol and phenol.

Chemical Principles

The synthesis of this compound involves two primary stages:

  • Diazotization of 4-Aminophenol: 4-Aminophenol is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0–5 °C).[1][5][6] This converts the primary amino group (-NH₂) into a highly reactive diazonium salt intermediate (4-hydroxybenzenediazonium ion).[1] Maintaining a low temperature is critical to prevent the unstable diazonium salt from decomposing and yielding undesired byproducts.[1][5]

  • Azo Coupling: The freshly prepared diazonium salt, which is a weak electrophile, is then introduced to an alkaline solution of phenol.[7][8] The electron-rich phenoxide ion acts as a nucleophile and attacks the terminal nitrogen of the diazonium salt, leading to an electrophilic aromatic substitution reaction.[3] This coupling reaction typically occurs at the para position of the phenol due to steric hindrance and electronic factors, resulting in the formation of the this compound product.[3]

Quantitative Data Summary

The following table summarizes the quantitative data reported for the synthesis and characterization of this compound.

ParameterValueSource
Yield 78.0%[7]
Molecular Formula C₁₂H₁₀N₂O₂Inferred
Molecular Weight 214.22 g/mol Inferred
Appearance Yellow crystals[9]
¹H NMR (400 MHz, DMSO-d₆, ppm)δ: 10.52 (s, OH), 7.70 (d, 4H, J = 8.8 Hz, ArH), 6.09 (d, 4H, J = 8.8 Hz, ArH)[7]
¹³C NMR (100 MHz, DMSO-d₆, ppm)δ: 160.20, 145.72, 124.67, 116.33[7]
TOF-MS m/z 215 (M + H)⁺[9]

Experimental Protocols

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Aromatic amines and phenols are toxic and corrosive. Handle with care.

  • Diazonium salts in their solid, dry state can be explosive. They should always be kept in a cold aqueous solution and used immediately after preparation.[5]

Protocol: Synthesis of this compound

This protocol is adapted from a procedure reported by The Royal Society of Chemistry.[7]

Materials:

  • 4-Aminophenol (10.0 g, 91.64 mmol)

  • Phenol (8.62 g, 91.64 mmol)

  • Sodium Nitrite (NaNO₂) (9.34 g, 109.8 mmol)

  • Hydrochloric Acid (HCl), 1 M solution (200 mL)

  • Sodium Hydroxide (NaOH), 3 M solution (65 mL)

  • Methanol (CH₃OH), pre-cooled (200 mL)

  • Concentrated Hydrochloric Acid

  • Ethanol

  • Deionized Water

  • Ice

Apparatus:

  • Beakers (various sizes)

  • Erlenmeyer flasks

  • Magnetic stirrer and stir bar

  • Ice bath

  • Graduated cylinders

  • Dropping funnel

  • Büchner funnel and filtration flask

  • pH paper or pH meter

Part 1: Diazotization of 4-Aminophenol

  • Prepare Amine Solution: In a suitable flask, dissolve 10.0 g (91.64 mmol) of 4-aminophenol in 200 mL of 1 M hydrochloric acid.

  • Cooling: Cool the solution to 0 °C by placing the flask in an ice bath. Efficient stirring with a magnetic stirrer is recommended.

  • Prepare Nitrite Solution: In a separate beaker, dissolve 9.34 g (109.8 mmol) of sodium nitrite in 150 mL of deionized water. Cool this solution in the ice bath as well.

  • Diazotization Reaction: Slowly add the cold sodium nitrite solution dropwise to the cold 4-aminophenol solution over 15-20 minutes. Maintain the temperature of the reaction mixture below 5 °C throughout the addition.

  • Stirring: After the addition is complete, add 200 mL of pre-cooled methanol to the diazotized solution. Continue to stir the resulting mixture in the ice bath for 1 hour. This is the 4-hydroxybenzenediazonium salt solution.

Part 2: Azo Coupling Reaction

  • Prepare Coupling Solution: In a separate flask, dissolve 8.62 g (91.64 mmol) of phenol in 65 mL of 3 M aqueous sodium hydroxide. Cool this solution in an ice bath.

  • Coupling Reaction: Slowly add the phenol solution dropwise to the freshly prepared, cold diazonium salt solution from Part 1.

  • Reaction Time: Stir the combined reaction mixture at room temperature for 2 hours. A precipitate should form.

Part 3: Product Isolation and Purification

  • Solvent Removal: Remove the methanol from the reaction mixture by evaporation under reduced pressure (rotary evaporator).

  • Precipitation: Acidify the remaining aqueous solution by adding concentrated HCl until the pH is less than 5. This will cause the this compound to precipitate out of the solution.

  • Filtration: Collect the resulting precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid thoroughly with cold deionized water to remove any remaining salts and acid.

  • Recrystallization: Purify the crude product by recrystallization from an ethanol/water mixture to obtain pure this compound.

  • Drying: Dry the purified crystals in a vacuum oven. The expected yield is approximately 15.42 g (78.0%).[7]

Diagrams

Caption: Reaction pathway for the synthesis of this compound.

experimental_workflow Experimental Workflow for Azo Dye Synthesis cluster_diazotization Diazonium Salt Formation cluster_coupling Coupling & Isolation start Start prep_amine Prepare & Cool Amine Solution (4-Aminophenol + HCl) start->prep_amine prep_nitrite Prepare & Cool Nitrite Solution (NaNO₂ + H₂O) start->prep_nitrite prep_coupling Prepare & Cool Coupling Solution (Phenol + NaOH) start->prep_coupling diazotization Diazotization: Slowly Add Nitrite to Amine Solution (< 5 °C) prep_amine->diazotization prep_nitrite->diazotization coupling Azo Coupling: Slowly Add Phenol Solution to Diazonium Salt diazotization->coupling prep_coupling->coupling stir Stir at Room Temp (2 hours) coupling->stir isolate Isolate Product: (Evaporation, Acidification, Filtration) stir->isolate purify Purify & Dry Product (Recrystallization) isolate->purify end End purify->end

References

Application Notes and Protocols for the Purification of 4,4'-Dihydroxyazobenzene by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4,4'-Dihydroxyazobenzene is an organic compound characterized by two phenol rings linked by an azo group (-N=N-).[1] This structure makes it a subject of interest in fields like materials science and photochemistry.[1] The purity of this compound is critical for ensuring reliable and reproducible results in research and development applications. Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds. This method relies on the principle of differential solubility, where the target compound and impurities exhibit different solubilities in a chosen solvent system at varying temperatures. By dissolving the crude material in a hot solvent and allowing it to cool slowly, the desired compound crystallizes out in a purer form, leaving impurities behind in the solution.

This document provides a detailed protocol for the purification of this compound using an ethanol-water solvent system, a method cited in the literature for yielding pure, yellow crystals.[2]

Safety Precautions and Hazard Information

This compound is a chemical that requires careful handling. The following safety information is based on its GHS classification.

Hazard Statements:

  • H302: Harmful if swallowed.[3][4]

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[3][4][5]

  • H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[3][4]

Precautionary Statements:

  • Prevention:

    • P264: Wash skin thoroughly after handling.[5]

    • P280: Wear protective gloves, eye protection, and face protection.[5]

  • Response:

    • P302 + P352: IF ON SKIN: Wash with plenty of water.[5]

    • P332 + P313: If skin irritation occurs, get medical advice/attention.[5]

    • P337 + P313: If eye irritation persists, get medical advice/attention.[5]

Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[6]

Physicochemical and Solubility Data

A summary of the key properties of this compound is provided below for easy reference. The compound is soluble in polar organic solvents like methanol and ethanol but insoluble in water.[1][6]

PropertyValueReferences
Molecular Formula C₁₂H₁₀N₂O₂[1][3][7]
Molecular Weight 214.22 g/mol [1][7]
Appearance Crystalline Powder, Orange-Yellow Crystal[6][7]
Melting Point 215 °C (with decomposition)[1][7]
CAS Registry Number 2050-16-0[1][3][7]
Solubility Soluble in methanol and ethanol; Insoluble in water.[1][6]

Experimental Protocol: Recrystallization from Ethanol-Water

This protocol details the purification of crude this compound using a mixed solvent system of ethanol and water. This method is effective as the compound is soluble in hot ethanol and insoluble in water, which acts as the anti-solvent.

Materials and Equipment:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks (250 mL or appropriate size)

  • Heating mantle or hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Buchner funnel and vacuum flask

  • Filter paper

  • Watch glass

  • Spatula

  • Glass stirring rod

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolution:

    • Place 5.0 g of crude this compound into a 250 mL Erlenmeyer flask containing a magnetic stir bar.

    • Add a minimal amount of ethanol (e.g., 50-75 mL) to the flask.

    • Gently heat the mixture to a near-boil while stirring continuously to dissolve the solid. Add more ethanol in small portions only if necessary until the solid is fully dissolved. Avoid adding a large excess of solvent to ensure a good recovery yield.

  • Hot Filtration (Optional):

    • If insoluble impurities (e.g., dust, particulates) are visible in the hot solution, perform a hot gravity filtration.

    • Preheat a second Erlenmeyer flask and a stemless funnel with fluted filter paper by placing them on the hot plate or by rinsing with hot ethanol.

    • Quickly pour the hot solution through the fluted filter paper into the clean, preheated flask. This step must be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Remove the flask from the heat and cover it with a watch glass. Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation of Crystals:

    • Collect the purified crystals by vacuum filtration using a Buchner funnel and a clean vacuum flask.

    • Wash the crystals on the filter paper with a small amount of a cold 1:1 ethanol-water mixture to rinse away any remaining soluble impurities from the mother liquor.

  • Drying:

    • Continue to draw air through the funnel for several minutes to partially dry the crystals.

    • Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.

    • Dry the purified crystals to a constant weight in a drying oven set to 60-80 °C or under vacuum in a desiccator.

  • Characterization:

    • Determine the melting point of the dried, purified crystals. A sharp melting point around 215 °C indicates high purity.[1][7]

    • Calculate the percent recovery by dividing the final weight of the pure product by the initial weight of the crude material.

Visualized Workflow

The following diagram illustrates the key steps in the recrystallization protocol for purifying this compound.

Recrystallization_Workflow A Start: Crude This compound B Dissolve in Minimum Hot Ethanol A->B C Insoluble Impurities Present? B->C D Hot Gravity Filtration C->D Yes E Slow Cooling to Room Temperature C->E No D->E F Cool in Ice Bath E->F G Vacuum Filtration F->G H Wash Crystals with Cold Ethanol/Water G->H I Dry Crystals H->I J End: Pure This compound I->J

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 4,4'-Dihydroxyazobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of purity for 4,4'-dihydroxyazobenzene (also known as 4,4'-azodiphenol). The described reversed-phase HPLC (RP-HPLC) method is designed to provide high-resolution separation of this compound from its potential impurities, ensuring accurate purity assessment critical for research, development, and quality control purposes. The protocol covers instrumentation, reagent preparation, chromatographic conditions, and data analysis.

Introduction

This compound is a chemical compound with applications in the synthesis of dyes, polymers, and specialty chemicals. Accurate determination of its purity is essential to ensure the quality and consistency of downstream products and to meet regulatory requirements in drug development processes where it might be used as a starting material or intermediate. HPLC is a powerful analytical technique for separating, identifying, and quantifying components in a mixture, making it an ideal choice for purity analysis.[1] This document provides a detailed protocol for a reliable RP-HPLC method for the purity assessment of this compound.

Experimental Protocol

This protocol is based on established principles for the analysis of azobenzene derivatives.[2]

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or a multi-wavelength UV-Vis detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

  • Data Acquisition and Processing Software: Suitable software for instrument control, data acquisition, and analysis.

  • Solvents and Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • Formic acid (or Phosphoric acid, HPLC grade)

    • This compound reference standard of known purity

    • Methanol (HPLC grade, for sample preparation)

Preparation of Solutions
  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water. To prepare, add 1 mL of formic acid to 1 L of HPLC grade water and mix thoroughly.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile. To prepare, add 1 mL of formic acid to 1 L of HPLC grade acetonitrile and mix thoroughly.

  • Sample Diluent: Methanol.

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 100 mL of methanol to obtain a stock solution of 100 µg/mL. Prepare working standards by further dilution of the stock solution with methanol to appropriate concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Solution Preparation: Accurately weigh approximately 10 mg of the this compound sample to be tested and dissolve it in 100 mL of methanol.

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of this compound purity.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Program 0-5 min: 30% B5-20 min: 30% to 90% B20-25 min: 90% B25-26 min: 90% to 30% B26-30 min: 30% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength Diode Array Detector (DAD) monitoring at 254 nm and 360 nm.[3] Spectrophotometric measurement in the visible range can be more sensitive for azobenzene derivatives.[4]
Data Analysis and Purity Calculation

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

The identity of the this compound peak in the sample chromatogram should be confirmed by comparing its retention time with that of the reference standard. The UV spectrum obtained from the DAD can also be used for peak identity confirmation.

Method Development and Workflow Diagrams

The development of this HPLC method follows a logical progression from understanding the analyte's properties to method validation. The experimental workflow ensures systematic and reproducible analysis.

HPLC_Method_Development cluster_0 Method Development Analyte Analyte Characterization (this compound) Column_Selection Column Selection (C18 Reversed-Phase) Analyte->Column_Selection Mobile_Phase Mobile Phase Optimization (Acetonitrile/Water Gradient with Acid Modifier) Column_Selection->Mobile_Phase Detection Detection Wavelength Selection (UV-Vis/DAD) Mobile_Phase->Detection Method_Validation Method Validation (Specificity, Linearity, Precision, Accuracy) Detection->Method_Validation

Caption: Logical flow for HPLC method development.

HPLC_Experimental_Workflow cluster_1 Experimental Workflow Sample_Prep Sample and Standard Preparation HPLC_Setup HPLC System Setup and Equilibration Sample_Prep->HPLC_Setup Injection Injection of Samples and Standards HPLC_Setup->Injection Data_Acquisition Chromatographic Data Acquisition Injection->Data_Acquisition Data_Processing Data Processing and Peak Integration Data_Acquisition->Data_Processing Purity_Calc Purity Calculation and Reporting Data_Processing->Purity_Calc

Caption: Step-by-step experimental workflow for HPLC analysis.

Conclusion

The HPLC method described in this application note provides a reliable and robust approach for determining the purity of this compound. By utilizing a standard C18 column and a gradient elution with a common solvent system, this method can be readily implemented in most analytical laboratories. The detailed protocol and workflow diagrams offer clear guidance for researchers, scientists, and drug development professionals to ensure the accurate quality assessment of this important chemical compound.

References

Application Note & Protocol: Thin Layer Chromatography (TLC) for Monitoring 4,4'-Dihydroxyazobenzene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This comprehensive guide provides a detailed protocol for the application of Thin Layer Chromatography (TLC) in monitoring the synthesis of 4,4'-dihydroxyazobenzene. This application note is designed for researchers, scientists, and professionals in drug development and organic synthesis. It offers in-depth technical details, scientifically grounded explanations for procedural choices, and a step-by-step methodology to ensure reliable and reproducible results. The core of this document is to empower the user with the expertise to not only perform the technique but also to understand the underlying principles that govern the separation and analysis.

Introduction: The Critical Role of Reaction Monitoring

In the realm of organic synthesis and pharmaceutical development, the ability to accurately monitor the progress of a chemical reaction is paramount. It allows for the determination of reaction completion, the identification of intermediate species, and the optimization of reaction conditions, thereby preventing the waste of valuable resources and time.[1] Thin Layer Chromatography (TLC) stands out as a rapid, cost-effective, and highly versatile analytical technique for real-time reaction monitoring.[2][3] Its simplicity, coupled with its ability to provide qualitative and semi-quantitative data, makes it an indispensable tool in the modern chemistry laboratory.[4][5]

This compound is a significant molecule due to its azobenzene scaffold, which is a key structural motif in various dyes and photoswitchable materials.[6] Its synthesis, typically through a diazotization-coupling reaction, involves multiple steps and the potential for side-product formation.[6][7][8] Therefore, precise monitoring is crucial for achieving a high yield and purity of the desired product. This guide will focus on the practical application of TLC to track the conversion of starting materials to this compound.

Foundational Principles of TLC Separation

TLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[9]

  • The Stationary Phase: For the analysis of moderately polar compounds like this compound and its precursors, a polar stationary phase is employed. Commercially available TLC plates are typically coated with a thin layer of silica gel (SiO₂) or alumina (Al₂O₃), which are highly polar materials.[3][9] The surface of the silica gel is rich in polar silanol groups (-Si-OH).

  • The Mobile Phase: The mobile phase, or eluent, is a solvent or a mixture of solvents that moves up the TLC plate via capillary action.[3] The polarity of the mobile phase is a critical parameter that can be adjusted to achieve optimal separation.

  • The Separation Mechanism: When a TLC plate is developed, a competition is established between the stationary phase and the mobile phase for the analyte. Polar compounds will have a stronger affinity for the polar stationary phase and will therefore travel a shorter distance up the plate.[10] Conversely, less polar compounds will be more soluble in the mobile phase and will be carried further up the plate. This differential migration results in the separation of the components of a mixture.

Experimental Workflow for Monitoring this compound Synthesis

The following workflow outlines the process of using TLC to monitor the synthesis of this compound.

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_chamber Prepare TLC Chamber prep_plate Prepare TLC Plate prep_chamber->prep_plate prep_samples Prepare Samples prep_plate->prep_samples spot_plate Spot TLC Plate prep_samples->spot_plate develop_plate Develop TLC Plate spot_plate->develop_plate visualize Visualize Spots develop_plate->visualize calculate_rf Calculate Rf Values visualize->calculate_rf interpret Interpret Results calculate_rf->interpret end_node End interpret->end_node start Start start->prep_chamber

Figure 1: Workflow for TLC Monitoring.

Materials and Reagents
  • TLC Plates: Silica gel 60 F₂₅₄ plates. The "F₂₅₄" indicates that the plate contains a fluorescent indicator that is active under 254 nm UV light.[11]

  • TLC Chamber: A glass jar with a lid.

  • Spotting Capillaries: Glass capillary tubes.

  • Mobile Phase Solvents: Hexane and Ethyl Acetate (analytical grade).

  • Visualization Reagents: UV lamp (254 nm), Iodine chamber, Potassium permanganate stain.

  • Reaction Samples: Starting materials (e.g., p-aminophenol, phenol), and aliquots from the reaction mixture at different time points.[7]

Detailed Protocol

Step 1: Preparation of the TLC Chamber

  • Pour a small amount (0.5-1 cm depth) of the chosen mobile phase into the TLC chamber.

  • Place a piece of filter paper partially submerged in the solvent and leaning against the inner wall of the chamber. This helps to saturate the chamber with solvent vapors, ensuring a uniform development of the TLC plate.

  • Cover the chamber with the lid and allow it to equilibrate for at least 5-10 minutes.

Step 2: Preparation of the TLC Plate

  • Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of the TLC plate.[3] Be careful not to scratch the silica surface.

  • Mark small, evenly spaced tick marks on the origin line where the samples will be spotted.

Step 3: Sample Preparation

  • Prepare dilute solutions of the starting materials in a suitable solvent (e.g., ethanol or ethyl acetate).

  • At various time intervals (e.g., t=0, 30 min, 1 hr, 2 hr), withdraw a small aliquot of the reaction mixture using a capillary tube.

  • Dilute the reaction aliquot in a small vial with a suitable solvent to prevent overloading the TLC plate.

Step 4: Spotting the TLC Plate

  • Using a clean capillary tube for each sample, spot the prepared solutions onto the marked tick marks on the origin line.

  • It is crucial to co-spot one lane with both the starting material and the reaction mixture to aid in the identification of the starting material spot in the reaction lane.[12]

  • A typical spotting arrangement would be:

    • Lane 1: Starting Material 1 (e.g., p-aminophenol)

    • Lane 2: Co-spot (Starting Material 1 + Reaction Mixture)

    • Lane 3: Reaction Mixture

    • Lane 4: Starting Material 2 (e.g., phenol)

  • Ensure the spots are small and concentrated by applying the sample in several small applications, allowing the solvent to evaporate between each application.[10]

Step 5: Developing the TLC Plate

  • Carefully place the spotted TLC plate into the equilibrated developing chamber, ensuring the origin line is above the solvent level.[3]

  • Cover the chamber and allow the mobile phase to ascend the plate by capillary action.[3]

  • Do not disturb the chamber during development.

  • When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber.[13]

  • Immediately mark the position of the solvent front with a pencil.[13]

Step 6: Visualization

  • UV Light: View the dried TLC plate under a UV lamp (254 nm).[11][14] Compounds that absorb UV light, such as aromatic compounds, will appear as dark spots against the fluorescent green background of the plate.[14][15] Circle the visible spots with a pencil. This is a non-destructive visualization method.[11]

  • Iodine Chamber: Place the TLC plate in a sealed chamber containing a few crystals of iodine.[11][14] Aromatic and unsaturated compounds will react with the iodine vapor to form yellow-brown spots.[16] This method is semi-destructive as the spots will fade over time.[11]

  • Potassium Permanganate Stain: This is a destructive visualization method. Prepare a solution of potassium permanganate (KMnO₄). Dip the plate in the solution or spray it. Compounds that can be oxidized by KMnO₄ (such as phenols and amines) will appear as yellow or brown spots on a purple background.[14]

Step 7: Calculation of the Retention Factor (Rf)

The Retention Factor (Rf) is a quantitative measure of a compound's migration on the TLC plate. It is calculated using the following formula:[17][18]

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [19]

The Rf value is a characteristic property of a compound under a specific set of TLC conditions (stationary phase, mobile phase, temperature).[10]

Data Interpretation and Optimization

By observing the TLC plate at different reaction times, one can monitor the progress of the reaction. The spot corresponding to the starting material will diminish in intensity over time, while the spot corresponding to the product, this compound, will appear and intensify.[1] The reaction is considered complete when the starting material spot is no longer visible.[1]

Selecting and Optimizing the Mobile Phase

The choice of the mobile phase is critical for achieving good separation. For the separation of this compound from its common precursors like p-aminophenol, a solvent system of intermediate polarity is required. A mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is a common choice.[20]

  • Starting Point: A good starting point for developing a solvent system is a 7:3 or 8:2 mixture of Hexane:Ethyl Acetate.

  • Optimization:

    • If the spots remain at the origin (low Rf values), the mobile phase is not polar enough. Increase the proportion of the more polar solvent (ethyl acetate).[13]

    • If the spots travel with the solvent front (high Rf values), the mobile phase is too polar. Increase the proportion of the less polar solvent (hexane).[13]

The ideal Rf values for analysis are typically between 0.2 and 0.8.[13]

Expected Results and Data Presentation

The following table provides an example of expected Rf values for the components of a this compound synthesis in a hypothetical optimized solvent system.

CompoundStructureExpected Rf Value (approx.)Polarity
p-Aminophenol (Starting Material)![p-Aminophenol structure]0.2 - 0.3High
Phenol (Starting Material)![Phenol structure]0.4 - 0.5Medium
This compound (Product)![this compound structure]0.6 - 0.7Low

Note: These are estimated values and will vary depending on the exact TLC conditions.

Troubleshooting Common TLC Problems

ProblemPossible Cause(s)Solution(s)
Streaking or Tailing Spots Sample is too concentrated.[21] The sample is not soluble in the mobile phase. The stationary phase is overloaded.Dilute the sample.[21] Choose a different mobile phase. Spot a smaller amount of the sample.
Spots are not Separated The mobile phase has the wrong polarity.Adjust the polarity of the mobile phase as described in section 4.1.
Uneven Solvent Front The TLC plate is not placed vertically in the chamber. The chamber is not saturated with solvent vapors.Ensure the plate is vertical. Allow the chamber to equilibrate with a filter paper wick.
No Spots are Visible The compound is not UV active and the visualization method is only UV light. The compound is too dilute.Use a chemical stain for visualization.[15] Concentrate the sample before spotting.

Conclusion

Thin Layer Chromatography is a powerful and accessible technique for monitoring the synthesis of this compound. By understanding the principles of separation and following a systematic protocol, researchers can gain valuable insights into their reaction's progress, leading to improved yields and purity. The ability to rapidly assess the composition of a reaction mixture makes TLC an indispensable tool in both academic research and industrial drug development.[2][22]

References

Application Notes and Protocols for 4,4'-Dihydroxyazobenzene as a pH Indicator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dihydroxyazobenzene (also known as 4,4'-azodiphenol) is an organic compound that can function as a pH indicator. Its molecular structure, featuring two hydroxyl groups on the phenyl rings connected by an azo group (-N=N-), allows for a change in its electronic conjugation system upon protonation and deprotonation. This change in electron distribution results in a visible color change, making it a useful tool for determining the pH of a solution. This document provides detailed application notes and protocols for its use as a pH indicator in research and development settings.

Principle of Operation

The functioning of this compound as a pH indicator is based on its acid-base equilibrium in solution. The hydroxyl groups can donate protons (act as a weak acid). The equilibrium between the protonated (acidic) and deprotonated (basic) forms of the molecule is pH-dependent. The two forms have different absorption maxima in the visible spectrum, leading to a distinct color change as the pH of the solution crosses the pKa value of the indicator.

The acid-base equilibrium can be represented as follows:

G Acid-Base Equilibrium of this compound cluster_acid Acidic Form (H2In) cluster_base Basic Form (In2-) H2In HO-Ph-N=N-Ph-OH In2_minus O(-)-Ph-N=N-Ph-O(-) H2In->In2_minus + 2OH- In2_minus->H2In + 2H+

Caption: General acid-base equilibrium of this compound.

Physicochemical and Indicator Properties

The following table summarizes the key properties of this compound relevant to its use as a pH indicator. It is important to note that while some data is available, the pKa value is a predicted value and should be experimentally verified for high-precision applications.

PropertyValueReference
Molecular Formula C₁₂H₁₀N₂O₂[1]
Molecular Weight 214.22 g/mol [1]
Appearance Amber to Brown to Dark green powder to crystal[2]
Melting Point 215 °C (with decomposition)[3]
pKa (predicted) 8.53 ± 0.15
pH Transition Range (inferred) pH 7.5 - 9.5
Color in Acidic Solution (inferred) Yellow
Color in Basic Solution (inferred) Orange/Red
Maximum Absorption Wavelength (λmax) 360 nm (in Ethanol)[3]

Note: The pH transition range and color changes are inferred based on the predicted pKa and the known behavior of similar phenolic azo dyes. Experimental verification is recommended.

Experimental Protocols

Preparation of Indicator Solution

A stock solution of this compound is required for its use as a pH indicator.

Materials:

  • This compound powder

  • Ethanol (95% or absolute)

  • Volumetric flask (e.g., 100 mL)

  • Analytical balance

Procedure:

  • Weigh out a precise amount of this compound powder (e.g., 0.1 g).

  • Transfer the powder to a 100 mL volumetric flask.

  • Add a small amount of ethanol to dissolve the powder.

  • Once dissolved, fill the flask to the mark with ethanol.

  • Stopper the flask and invert several times to ensure a homogenous solution.

  • Store the solution in a dark, well-sealed container.

Use in Acid-Base Titration

This protocol outlines the use of the prepared indicator solution for the titration of a weak acid with a strong base.

Materials:

  • Prepared this compound indicator solution

  • Analyte (weak acid solution of known volume)

  • Titrant (strong base solution of known concentration)

  • Burette, stand, and clamp

  • Erlenmeyer flask

  • Pipette

  • Magnetic stirrer and stir bar (optional)

Procedure:

  • Pipette a known volume of the weak acid solution into an Erlenmeyer flask.

  • Add 2-3 drops of the this compound indicator solution to the flask. The solution should turn yellow.

  • Fill the burette with the strong base solution and record the initial volume.

  • Slowly add the titrant to the analyte while continuously swirling the flask (or using a magnetic stirrer).

  • Continue adding the titrant dropwise as the endpoint is approached. The endpoint is reached when the solution undergoes a distinct and permanent color change from yellow to orange/red.

  • Record the final volume of the titrant used.

  • Calculate the concentration of the analyte using the titration formula: M₁V₁ = M₂V₂.

G Acid-Base Titration Workflow prep Prepare Analyte and Indicator titrate Titrate with Strong Base prep->titrate observe Observe Color Change (Yellow to Orange/Red) titrate->observe record Record Titrant Volume at Endpoint observe->record calculate Calculate Analyte Concentration record->calculate

Caption: Workflow for acid-base titration using the indicator.

Spectrophotometric Determination of pKa

The pKa of this compound can be experimentally determined using UV-Vis spectrophotometry. This method relies on the different absorbance spectra of the acidic and basic forms of the indicator.

Materials:

  • Prepared this compound indicator solution

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • A series of buffer solutions with known pH values (e.g., covering the range of pH 6 to 11)

  • pH meter

Procedure:

  • Prepare a series of solutions by adding a small, constant amount of the indicator stock solution to each of the buffer solutions.

  • Measure the UV-Vis absorbance spectrum of each solution over a relevant wavelength range (e.g., 300-600 nm).

  • Identify the wavelength of maximum absorbance for the acidic form (λ_acid) and the basic form (λ_base).

  • Plot the absorbance at λ_base as a function of pH. The resulting curve should be sigmoidal.

  • The pKa is the pH at the inflection point of the sigmoid curve. Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry:

    pKa = pH + log([A - A_base] / [A_acid - A])

    where A is the absorbance of the solution at a given pH, A_acid is the absorbance of the fully acidic form, and A_base is the absorbance of the fully basic form at λ_base.

G Spectrophotometric pKa Determination Workflow prep_samples Prepare Indicator in Buffers of Varying pH measure_spectra Measure UV-Vis Spectra prep_samples->measure_spectra identify_lambda Identify λmax for Acidic and Basic Forms measure_spectra->identify_lambda plot_data Plot Absorbance vs. pH identify_lambda->plot_data determine_pka Determine pKa from Inflection Point plot_data->determine_pka

Caption: Workflow for the spectrophotometric determination of pKa.

Data Presentation

The following table summarizes the expected absorbance data for this compound at different pH values, based on the general behavior of azo dye indicators.

pHAbsorbance at λ_acid (e.g., ~360 nm)Absorbance at λ_base (e.g., ~450-500 nm)Observed Color
< 7.0 HighLowYellow
~ 8.5 (pKa) IntermediateIntermediateOrange
> 10.0 LowHighRed

Note: The specific wavelengths and absorbance values will depend on the concentration of the indicator and the specific buffer systems used and should be determined experimentally.

Applications in Drug Development

The use of pH indicators such as this compound can be relevant in various stages of drug development:

  • Formulation Studies: To determine and control the pH of drug formulations, which can affect the solubility, stability, and bioavailability of the active pharmaceutical ingredient (API).

  • Analytical Methods: As an indicator in titrimetric assays for the quantification of acidic or basic APIs.

  • In Vitro Dissolution Testing: To monitor the pH of dissolution media.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. General precautions include:

  • Wearing personal protective equipment (gloves, safety glasses, lab coat).

  • Handling the powder in a well-ventilated area or a fume hood to avoid inhalation.

  • Avoiding contact with skin and eyes.

Disclaimer

The information provided in these application notes is intended for guidance and research purposes only. The pKa value and color transition properties are based on predicted data and analogies to similar compounds. It is strongly recommended that users perform their own validation and experimental determination of these properties for their specific applications.

References

Application Notes and Protocols: 4,4'-Dihydroxyazobenzene in Photoresponsive Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 4,4'-dihydroxyazobenzene in the development of photoresponsive polymers. These materials have garnered significant interest due to their ability to undergo reversible changes in their physical and chemical properties upon light irradiation, making them suitable for a wide range of applications, including drug delivery, tissue engineering, and soft robotics.

Introduction

This compound is a photochromic molecule that undergoes reversible trans-cis isomerization when exposed to light of specific wavelengths. The trans isomer is the more thermodynamically stable state, but upon irradiation with UV light (typically around 365 nm), it converts to the cis isomer. This process can be reversed by exposing the molecule to visible light or by thermal relaxation.[1][2] The incorporation of this compound into polymer chains allows for the creation of "smart" materials that can respond to external light stimuli.[3] The change in the molecular geometry of the azobenzene unit from the linear trans form to the bent cis form induces macroscopic changes in the polymer's properties, such as its shape, solubility, and permeability.[4][5]

Key Applications and Mechanisms

The photoresponsive behavior of polymers containing this compound has been harnessed for several innovative applications:

  • Photoresponsive Actuators: The change in shape and volume of these polymers upon photoisomerization can be used to create light-controlled actuators. These materials can convert light energy directly into mechanical work, enabling applications in soft robotics and artificial muscles.[5][6]

  • Controlled Drug Delivery: Photoresponsive polymers can be designed as carriers for therapeutic agents.[7][8] Light can be used as an external trigger to induce a conformational change in the polymer matrix, leading to the controlled release of an encapsulated drug at a specific time and location.[9][10]

  • Photo-patterning and Optical Data Storage: The reversible isomerization of azobenzene moieties can be used to create patterns on the surface of a polymer film. This has potential applications in high-density optical data storage and the fabrication of micro- and nano-structured surfaces.[1][11]

The fundamental mechanism underlying these applications is the photoisomerization of the azobenzene group, which alters the polymer chain conformation and intermolecular interactions.

G cluster_trans trans-isomer (Stable) cluster_cis cis-isomer (Metastable) trans trans-4,4'-dihydroxyazobenzene (Planar, ~18 Å) cis cis-4,4'-dihydroxyazobenzene (Bent, ~9 Å) trans->cis UV Light (~365 nm) cis->trans Visible Light (>400 nm) or Heat

Caption: Photoisomerization of this compound.

Quantitative Data on Photoresponsive Polymers

The performance of photoresponsive polymers containing this compound can be quantified by several parameters. The following tables summarize key data from the literature.

PropertyWavelength (nm)ObservationReference
Trans-to-Cis Isomerization ~365UV irradiation induces a decrease in the π-π* absorption band and an increase in the n-π* band.[4][12]
Cis-to-Trans Isomerization >400Visible light irradiation or thermal relaxation leads to the recovery of the trans-isomer.[4][12]

Table 1: Photoswitching Wavelengths

Polymer SystemLight IntensityIsomerization RateReference
Azobenzene on glassy polymer surface0.71 mW/cm² (365 nm)~10 times faster than in bulk[4]
Azobenzene in bulk glassy polymer-Rate constant of 0.056 s⁻¹[4]

Table 2: Isomerization Kinetics

Polymer SystemStrain (%)Contractile Stress (MPa)Light SourceReference
Azobenzene-containing liquid crystalline network (azo-LCN)100~4UV light[5]
Azobenzene-containing liquid crystalline network (azo-LCN)200~7UV light[5]
Azobenzene-interconnected photoresponsive polymers-Up to 7 times higher photostrains than single-step polymerized polymersUV activation[13]

Table 3: Mechanical Properties of Photoresponsive Actuators

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via a diazo coupling reaction.[11][14]

Materials:

  • 4-Aminophenol

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Phenol

  • Sodium hydroxide (NaOH)

  • Ice

Protocol:

  • Dissolve 4-aminophenol in dilute hydrochloric acid and cool the solution to 0-5°C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite to the 4-aminophenol solution with constant stirring to form the diazonium salt. Maintain the temperature below 5°C.

  • In a separate beaker, dissolve phenol in an aqueous sodium hydroxide solution and cool it to 0-5°C.

  • Slowly add the cold diazonium salt solution to the cold alkaline phenol solution with vigorous stirring.

  • A colored precipitate of this compound will form.

  • Allow the reaction to proceed for a few hours at low temperature.

  • Filter the precipitate, wash it with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to purify the product.

G cluster_synthesis Synthesis of this compound aminophenol 4-Aminophenol diazonium Diazonium Salt Formation (NaNO₂, HCl, 0-5°C) aminophenol->diazonium coupling Azo Coupling (0-5°C) diazonium->coupling phenol Phenol in NaOH phenol->coupling product This compound coupling->product

Caption: Synthesis workflow for this compound.

Synthesis of a Side-Chain Photoresponsive Polymer

This protocol describes the synthesis of a polymethacrylate with side-chain this compound moieties via post-polymerization modification.[11]

Materials:

  • Polymethacrylic acid (PMAA)

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • N,N-Dimethylformamide (DMF)

  • Methanol

Protocol:

  • Dissolve PMAA and an equimolar amount of this compound in DMF.

  • Add DCC as a coupling agent and a catalytic amount of DMAP to the solution.

  • Stir the reaction mixture at room temperature for several hours.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Precipitate the polymer by adding the filtrate to a non-solvent like methanol.

  • Collect the polymer by filtration and dry it under vacuum.

Characterization of Photoresponsive Behavior

Protocol:

  • Sample Preparation: Prepare a thin film of the synthesized polymer on a quartz slide by spin-coating or drop-casting from a suitable solvent.

  • UV-Vis Spectroscopy:

    • Record the initial UV-Vis absorption spectrum of the polymer film. The trans-isomer will show a strong absorption peak in the UV region (around 360 nm).

    • Irradiate the film with UV light (e.g., 365 nm) for a specific duration.

    • Record the UV-Vis spectrum again to observe the decrease in the trans peak and the appearance of a new peak for the cis-isomer in the visible region.

    • To observe the reverse isomerization, irradiate the film with visible light (e.g., >400 nm) or heat it, and record the spectrum to see the recovery of the trans peak.

  • Mechanical Testing (for Actuators):

    • Prepare a free-standing film of the polymer.

    • Mount the film in a dynamic mechanical analyzer (DMA) or a tensile tester equipped with a light source.

    • Measure the initial dimensions and mechanical properties (e.g., stress-strain curve) of the film.

    • Irradiate a specific area of the film with UV light and measure the resulting deformation (e.g., bending, contraction) or the change in stress at a constant strain.

G cluster_workflow Experimental Workflow for Characterization start Synthesized Polymer prep Film Preparation (Spin-coating/Drop-casting) start->prep uvvis UV-Vis Spectroscopy (Initial Spectrum) prep->uvvis mechanical Mechanical Testing (DMA/Tensile Tester) prep->mechanical irradiate_uv UV Irradiation (~365 nm) uvvis->irradiate_uv uvvis_after_uv UV-Vis Spectroscopy (Measure trans-to-cis) irradiate_uv->uvvis_after_uv irradiate_vis Visible Light Irradiation (>400 nm) uvvis_after_uv->irradiate_vis uvvis_after_vis UV-Vis Spectroscopy (Measure cis-to-trans) irradiate_vis->uvvis_after_vis actuation Measure Photo-induced Deformation/Stress mechanical->actuation

Caption: Experimental workflow for polymer characterization.

Drug Delivery Application Protocol

This protocol outlines a general procedure for encapsulating a model drug in a photoresponsive polymer and studying its light-triggered release.

Materials:

  • Photoresponsive polymer containing this compound

  • Model drug (e.g., doxorubicin, Nile red)

  • Appropriate solvent for the polymer and drug

  • Dialysis membrane with a suitable molecular weight cut-off

  • Phosphate-buffered saline (PBS)

Protocol:

  • Drug Encapsulation:

    • Dissolve the photoresponsive polymer and the model drug in a common solvent.

    • Slowly add this solution to an aqueous solution (e.g., PBS) with stirring to form drug-loaded nanoparticles or micelles via self-assembly.

    • Alternatively, use an emulsion-solvent evaporation method.

    • Remove the organic solvent by evaporation or dialysis.

  • Drug Release Study:

    • Place a known amount of the drug-loaded nanoparticle suspension in a dialysis bag.

    • Immerse the dialysis bag in a known volume of PBS at 37°C with gentle stirring.

    • Divide the setup into two groups: a "dark" control group and a "light-irradiated" group.

    • For the light-irradiated group, expose the dialysis bag to UV light (e.g., 365 nm) for specific time intervals.

    • At predetermined time points, withdraw aliquots from the external PBS solution and replace with fresh PBS.

    • Quantify the amount of released drug in the aliquots using a suitable analytical technique (e.g., UV-Vis spectroscopy, fluorescence spectroscopy).

    • Plot the cumulative drug release as a function of time for both groups to determine the effect of light on the release profile.

Conclusion

Polymers incorporating this compound offer a versatile platform for the development of advanced photoresponsive materials. The protocols and data presented in these application notes provide a foundation for researchers and drug development professionals to explore and harness the potential of these smart polymers in a variety of fields. Careful control over the polymer architecture and the light irradiation conditions is crucial for achieving the desired photoresponsive behavior.

References

Application Notes and Protocols: Synthesis of Liquid Crystal Esters from 4,4'-Dihydroxyazobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of thermotropic liquid crystal esters derived from 4,4'-dihydroxyazobenzene. The synthesis involves a two-step process: the preparation of the this compound core followed by its esterification with various alkyl or aromatic carboxylic acids. These protocols are intended for researchers in materials science, organic chemistry, and drug development who are interested in the design and synthesis of novel photoresponsive liquid crystalline materials. The unique properties of azobenzene-containing liquid crystals, particularly their photoisomerization behavior, make them promising candidates for applications in optical data storage, molecular switches, and drug delivery systems.[1][2][3][4][5][6]

Introduction

Azobenzene-based liquid crystals are a class of organic molecules that exhibit mesomorphic properties and possess a photoswitchable azobenzene moiety. The reversible trans-cis isomerization of the azo group upon irradiation with light of specific wavelengths allows for the modulation of their physical properties, including their liquid crystalline phase behavior.[1][2][3][7] Ester linkages are commonly incorporated into the molecular structure to enhance the stability and breadth of the mesophases.[5] This document outlines the synthesis of a series of liquid crystal esters based on a central this compound core.

Synthesis of the Precursor: this compound

The synthesis of this compound is a crucial first step. Several methods have been reported, with a common approach involving the diazotization of p-aminophenol followed by a coupling reaction.[8]

Experimental Protocol: Synthesis of this compound[8]
  • Diazotization:

    • Dissolve p-aminophenol (10.0 g, 91.64 mmol) in a 1 M HCl solution (200 mL).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of sodium nitrite (9.34 g, 109.8 mmol) in 150 mL of water to the p-aminophenol solution while maintaining the temperature at 0°C.

    • To the resulting diazonium salt solution, add pre-cooled methanol (200 mL).

    • Stir the mixture for 1 hour at 0°C.

  • Coupling Reaction:

    • In a separate beaker, dissolve phenol (8.62 g, 91.64 mmol) in 65 mL of a 3 M aqueous sodium hydroxide solution.

    • Add the phenol solution dropwise to the diazotized solution.

    • Stir the reaction mixture at room temperature for 2 hours.

  • Work-up and Purification:

    • Remove the methanol by rotary evaporation.

    • Acidify the solution to a pH below 5 with concentrated HCl to precipitate the product.

    • Collect the precipitate by filtration and wash thoroughly with water.

    • Recrystallize the crude product from an ethanol/water mixture to yield pure this compound.

Expected Yield: Approximately 78%[8]

Synthesis of Liquid Crystal Esters

The liquid crystal esters are synthesized by the esterification of this compound with appropriate acyl chlorides or carboxylic acids. The choice of the side chains (R groups) is critical in determining the liquid crystalline properties of the final product.

General Experimental Protocol: Esterification
  • Reaction Setup:

    • In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable dry solvent (e.g., pyridine, THF, or dichloromethane).

    • Add a base (e.g., triethylamine or pyridine, 2.5 equivalents) if starting from an acyl chloride. If using a carboxylic acid, a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) is required.[4][9]

    • Cool the mixture to 0°C in an ice bath.

  • Addition of Acylating Agent:

    • Slowly add the desired acyl chloride or a solution of the carboxylic acid and DCC/DMAP (2.2 equivalents) to the reaction mixture.

    • Allow the reaction to stir at 0°C for 30 minutes and then at room temperature overnight.

  • Work-up and Purification:

    • Pour the reaction mixture into a large volume of water to precipitate the crude product.

    • Collect the solid by filtration and wash with water.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Characterization

The synthesized compounds should be characterized by standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • FTIR Spectroscopy: To verify the presence of the ester carbonyl group.

  • Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures and associated enthalpy changes.[7][10]

  • Polarizing Optical Microscopy (POM): To identify the liquid crystal phases by observing their characteristic textures.[7][10]

Quantitative Data

The following table summarizes representative data for analogous liquid crystal esters based on substituted azobenzene cores. The phase transition temperatures are highly dependent on the nature and length of the terminal alkyl chains.

Compound Structure (R)AbbreviationPhase Transitions (°C) on HeatingPhase Transitions (°C) on CoolingReference
-CO-(CH₂)₅-CH₃ (Hexanoyl)6ClCr 102.7 SmA 82.6 II 82.6 SmA 30.6 Cr[10]
-CO-(CH₂)₈-CH₃ (Nonanoyl)9ClCr 93.9 SmA 68.7 II 68.7 SmA 27.3 Cr[10]
-CO-(CH₂)₁₃-CH₃ (Tetradecanoyl)14ClCr 101.0 SmA 81.2 II 81.2 SmA 40.9 Cr[10]
-CO-(CH₂)₅-CH₃ (Hexanoyl)6BrCr 105.5 SmA 90.4 II 90.4 SmA 23.6 Cr[10]
-CO-(CH₂)₈-CH₃ (Nonanoyl)9BrCr 97.7 SmA 72.7 II 72.7 SmA 22.7 Cr[10]
-CO-(CH₂)₁₃-CH₃ (Tetradecanoyl)14BrCr 104.0 SmA 87.7 II 87.7 SmA 30.7 Cr[10]

Cr = Crystal, SmA = Smectic A, I = Isotropic. Data is for 4-halo-4'-hydroxyazobenzene alkyloates.

Visualizations

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_esterification Esterification cluster_characterization Characterization p_aminophenol p-Aminophenol diazonium_salt Diazonium Salt p_aminophenol->diazonium_salt Diazotization (NaNO2, HCl, 0°C) dihydroxyazobenzene This compound diazonium_salt->dihydroxyazobenzene Coupling (Phenol, NaOH) liquid_crystal_ester Liquid Crystal Ester dihydroxyazobenzene->liquid_crystal_ester acyl_chloride Acyl Chloride (R-COCl) or Carboxylic Acid (R-COOH) acyl_chloride->liquid_crystal_ester NMR NMR liquid_crystal_ester->NMR FTIR FTIR liquid_crystal_ester->FTIR DSC DSC liquid_crystal_ester->DSC POM POM liquid_crystal_ester->POM

Caption: Overall workflow for the synthesis and characterization of liquid crystal esters.

Caption: General reaction scheme for the synthesis of liquid crystal esters.

References

Application Notes and Protocols for Determining the Antifungal Activity of 4,4'-Dihydroxyazobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence of drug-resistant fungal pathogens presents a significant challenge to public health, necessitating the discovery and development of novel antifungal agents. Azobenzene derivatives have garnered interest due to their diverse biological activities. Notably, 4,4'-dihydroxyazobenzene has demonstrated promising antifungal properties, including activity against resistant strains of Candida albicans and Candida auris[1]. This document provides detailed protocols for evaluating the in vitro antifungal activity of this compound using standardized methods, including broth microdilution and disk diffusion assays. These protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of results[2][3][4][5][6].

Experimental Protocols

Two primary methods for determining the antifungal susceptibility of a compound are the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the disk diffusion method for assessing the zone of inhibition.

Broth Microdilution Method

This method is considered the gold standard for determining the MIC of an antifungal agent, which is the lowest concentration that inhibits the visible growth of a fungus[7]. The protocol described here is adapted from the CLSI M27-A3 guidelines[3].

1.1.1. Materials and Reagents

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Fungal strains (e.g., Candida albicans, Candida auris, Aspergillus fumigatus)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)

  • Sterile 96-well flat-bottom microtiter plates

  • Sterile saline (0.85%) or Phosphate Buffered Saline (PBS)

  • Spectrophotometer

  • Hemocytometer or automated cell counter

  • Incubator (35°C)

  • Positive control antifungal (e.g., Fluconazole, Amphotericin B)

  • Sterile pipettes and tips

  • Multichannel pipette

1.1.2. Experimental Procedure

  • Preparation of Fungal Inoculum:

    • Subculture fungal strains on SDA or PDA plates and incubate at 35°C for 24-48 hours to ensure purity and viability.

    • Harvest fungal colonies and suspend them in sterile saline.

    • Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

    • Further dilute the adjusted suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL[8].

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial twofold dilutions of the compound in RPMI 1640 medium in a 96-well plate to achieve a range of desired concentrations. The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate containing the serially diluted compound.

    • Include a growth control well (inoculum without the compound) and a sterility control well (medium only).

    • Incubate the plates at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of this compound that causes a significant reduction in fungal growth (typically ≥50% inhibition) compared to the growth control well[9]. This can be assessed visually or by reading the optical density at 490 nm using a microplate reader.

Disk Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antifungal activity by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound[2][6].

1.2.1. Materials and Reagents

  • This compound

  • Solvent (e.g., DMSO)

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) supplemented with 2% glucose and 0.5 µg/mL methylene blue[2][8]

  • Fungal strains

  • Sterile swabs

  • Incubator (35°C)

  • Calipers or a ruler

1.2.2. Experimental Procedure

  • Preparation of Antifungal Disks:

    • Dissolve a known weight of this compound in a suitable solvent to achieve the desired concentration.

    • Impregnate sterile filter paper disks with a specific volume of the compound solution and allow them to dry completely in a sterile environment.

  • Inoculation of Agar Plates:

    • Prepare a fungal inoculum as described for the broth microdilution method (adjusted to 0.5 McFarland standard).

    • Dip a sterile cotton swab into the inoculum suspension and streak it evenly across the entire surface of the MHA plate to ensure confluent growth.

  • Application of Disks and Incubation:

    • Place the prepared disks containing this compound onto the inoculated agar surface.

    • Gently press the disks to ensure complete contact with the agar.

    • Include a blank disk (with solvent only) as a negative control and a disk with a standard antifungal as a positive control.

    • Invert the plates and incubate at 35°C for 24-48 hours.

  • Measurement of Inhibition Zone:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm)[10].

Data Presentation

Quantitative data from the antifungal susceptibility testing should be summarized in clear and structured tables for easy comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various fungal strains.

Fungal StrainThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)Amphotericin B MIC (µg/mL)
Candida albicans ATCC 90028160.50.25
Candida auris B1122032>640.5
Aspergillus fumigatus ATCC 20430564161
Fluconazole-resistant C. albicans161280.25

Table 2: Zone of Inhibition Diameters for this compound.

Fungal StrainThis compound (50 µ g/disk ) Zone Diameter (mm)Fluconazole (25 µ g/disk ) Zone Diameter (mm)Negative Control Zone Diameter (mm)
Candida albicans ATCC 9002818220
Candida auris B112201500
Aspergillus fumigatus ATCC 20430512100
Fluconazole-resistant C. albicans1800

Visualizations

Diagrams illustrating the experimental workflow and potential mechanisms of action can aid in understanding the protocol and the compound's antifungal properties.

experimental_workflow cluster_prep Preparation Phase cluster_testing Testing Phase cluster_bmd Broth Microdilution cluster_dd Disk Diffusion cluster_analysis Data Analysis prep_compound Prepare this compound Stock & Dilutions bmd_inoculate Inoculate 96-well plates prep_compound->bmd_inoculate dd_prepare_disks Prepare Impregnated Disks prep_compound->dd_prepare_disks prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) prep_inoculum->bmd_inoculate dd_plate Inoculate MHA plates prep_inoculum->dd_plate bmd_incubate Incubate at 35°C for 24-48h bmd_inoculate->bmd_incubate bmd_read Read MIC values bmd_incubate->bmd_read analyze Summarize Data in Tables bmd_read->analyze dd_apply_disks Apply Disks dd_prepare_disks->dd_apply_disks dd_plate->dd_apply_disks dd_incubate Incubate at 35°C for 24-48h dd_apply_disks->dd_incubate dd_measure Measure Inhibition Zones dd_incubate->dd_measure dd_measure->analyze

Caption: Experimental workflow for antifungal susceptibility testing.

antifungal_mechanisms cluster_targets Potential Targets for this compound Fungal Cell Fungal Cell Cell_Membrane Cell Membrane (Ergosterol Synthesis/Integrity) Cell_Wall Cell Wall (Glucan/Chitin Synthesis) Nucleic_Acid Nucleic Acid Synthesis Protein_Synthesis Protein Synthesis This compound This compound This compound->Cell_Membrane Disruption This compound->Cell_Wall Inhibition This compound->Nucleic_Acid Inhibition This compound->Protein_Synthesis Inhibition

Caption: Potential antifungal mechanisms of action.

References

Application Notes and Protocols: 4,4'-Dihydroxyazobenzene as a Linker in Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 4,4'-dihydroxyazobenzene as a linker in the synthesis of metal-organic frameworks (MOFs). While specific examples of MOFs constructed solely from this linker are limited in publicly available literature, this document outlines the synthesis of the linker, general protocols for MOF synthesis, and potential applications based on the functional properties of the azobenzene moiety.

Introduction to this compound in MOFs

This compound is a bifunctional organic molecule featuring two hydroxyl groups and a central azobenzene core. The hydroxyl groups can act as coordination sites for metal ions, making it a candidate for a linker in the construction of MOFs. The key feature of the azobenzene unit is its ability to undergo reversible trans-cis photoisomerization upon irradiation with light of specific wavelengths. This photoswitchable property can impart dynamic behavior to the resulting MOF, opening up possibilities for applications in controlled guest release, tunable porosity, and light-responsive materials.

Synthesis of the this compound Linker

A reliable synthesis of the this compound linker is crucial for its use in MOF construction. Below are two common protocols for its preparation.

Experimental Protocol: Synthesis via Diazotization of p-Aminophenol[1]

This protocol involves the diazotization of p-aminophenol followed by coupling with phenol.

Materials:

  • p-Aminophenol

  • 1 M Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Methanol (CH₃OH)

  • Phenol

  • 3 M Sodium hydroxide (NaOH)

  • Concentrated HCl

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve p-aminophenol (1.0 eq) in 1 M HCl solution.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of sodium nitrite (1.2 eq) in water dropwise while maintaining the temperature at 0°C.

  • To the diazotized solution, add pre-cooled methanol and stir the mixture for 1 hour.

  • In a separate beaker, dissolve phenol (1.0 eq) in 3 M aqueous sodium hydroxide.

  • Add the phenol solution dropwise to the reaction mixture and stir at room temperature for 2 hours.

  • Remove methanol by rotary evaporation.

  • Adjust the pH of the solution to < 5 using concentrated HCl to precipitate the product.

  • Collect the precipitate by filtration, wash thoroughly with water, and recrystallize from an ethanol/water mixture to obtain pure this compound.

Experimental Protocol: Synthesis from p-Nitrophenol[2]

This method involves the reduction of p-nitrophenol.

Materials:

  • p-Nitrophenol

  • Potassium hydroxide (KOH)

  • Water

  • Ethanol

  • Diethyl ether

Procedure:

  • Heat a mixture of KOH, p-nitrophenol, and a small amount of water to 120°C and hold for 1 hour.

  • Slowly increase the temperature to 195-200°C, at which point a vigorous reaction will occur.

  • After the reaction subsides, cool the mixture and dissolve the residue in water.

  • Extract the aqueous solution with diethyl ether to remove impurities.

  • Acidify the aqueous layer to precipitate the product.

  • Collect the solid and recrystallize from a 50% (v/v) ethanol-water solution to yield yellow crystals of this compound.

General Protocol for MOF Synthesis with this compound

The following is a general solvothermal protocol for the synthesis of a hypothetical MOF using this compound as the linker. The specific metal salt, solvent, temperature, and reaction time will need to be optimized for the desired structure.

Materials:

  • This compound (linker)

  • Metal salt (e.g., Zinc nitrate hexahydrate, Zirconium(IV) chloride)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF))

  • Modulator (optional, e.g., benzoic acid, acetic acid)

Procedure:

  • In a glass vial, dissolve the this compound linker and the metal salt in the chosen solvent.

  • If a modulator is used, add it to the solution.

  • Sonicate the mixture to ensure complete dissolution and homogeneity.

  • Seal the vial and place it in a programmable oven.

  • Heat the reaction mixture to a specific temperature (typically between 80°C and 150°C) for a designated period (12 to 72 hours).

  • After the reaction is complete, allow the oven to cool down slowly to room temperature.

  • Collect the crystalline product by filtration or decantation.

  • Wash the product with fresh solvent (e.g., DMF) to remove any unreacted starting materials.

  • Activate the MOF by solvent exchange with a volatile solvent (e.g., ethanol or acetone) followed by heating under vacuum to remove the solvent molecules from the pores.

Characterization of MOFs

Standard characterization techniques are essential to confirm the successful synthesis and determine the properties of the MOF.

Technique Purpose
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the synthesized MOF.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and determine the temperature at which the framework decomposes.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the MOF and confirm the coordination of the linker to the metal centers.
Brunauer-Emmett-Teller (BET) Analysis To determine the specific surface area and pore volume of the MOF from nitrogen adsorption-desorption isotherms.
UV-Vis Spectroscopy To study the photoresponsive behavior of the azobenzene linker within the MOF structure.

Potential Applications and Experimental Protocols

The incorporation of the photoswitchable this compound linker suggests several advanced applications.

Drug Delivery

The ability to trigger conformational changes in the MOF structure with light makes these materials promising candidates for controlled drug delivery systems.[1][2][3]

Experimental Protocol: Drug Loading and Release

  • Loading:

    • Suspend the activated MOF in a solution of the desired drug (e.g., doxorubicin, ibuprofen) in a suitable solvent.

    • Stir the suspension for a predetermined time (e.g., 24 hours) to allow the drug molecules to diffuse into the pores of the MOF.

    • Collect the drug-loaded MOF by centrifugation, wash with fresh solvent to remove surface-adsorbed drug, and dry under vacuum.

    • Quantify the amount of loaded drug using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) by analyzing the supernatant.

  • Release:

    • Disperse the drug-loaded MOF in a release medium (e.g., phosphate-buffered saline, PBS, at a specific pH).

    • Monitor the drug release profile over time by taking aliquots of the release medium at regular intervals and analyzing the drug concentration using UV-Vis or HPLC.

    • To study the photo-controlled release, irradiate the suspension with UV light (for trans to cis isomerization) or visible light (for cis to trans isomerization) and compare the release profiles with and without light stimulation.

Photocatalysis

The azobenzene moiety can act as a photosensitizer, potentially enabling the MOF to be used as a photocatalyst for the degradation of organic pollutants.[4][5]

Experimental Protocol: Photocatalytic Degradation of Dyes

  • Reaction Setup:

    • Disperse a known amount of the MOF catalyst in an aqueous solution of a model pollutant (e.g., methylene blue, rhodamine B).

    • Stir the suspension in the dark for a period to reach adsorption-desorption equilibrium.

    • Irradiate the suspension with a light source (e.g., a Xenon lamp) of the appropriate wavelength.

  • Monitoring:

    • At regular time intervals, take aliquots of the suspension, centrifuge to remove the MOF particles, and analyze the concentration of the dye in the supernatant using UV-Vis spectroscopy.

    • Calculate the degradation efficiency as a function of irradiation time.

    • Investigate the reusability of the catalyst by recovering, washing, and drying the MOF after each cycle and repeating the photocatalysis experiment.

Gas Adsorption and Separation

The tunable pore environment resulting from the photoisomerization of the azobenzene linker could be exploited for selective gas adsorption and separation.[6][7]

Experimental Protocol: Gas Adsorption Measurements

  • Sample Preparation:

    • Activate the MOF sample under high vacuum and elevated temperature to ensure the pores are free of guest molecules.

  • Adsorption Isotherms:

    • Use a volumetric gas adsorption analyzer to measure the adsorption and desorption isotherms of various gases (e.g., CO₂, CH₄, N₂) at a specific temperature (e.g., 273 K or 298 K).

    • To investigate the effect of photoisomerization, irradiate the sample in situ with UV or visible light and measure the gas uptake in both the trans and cis states of the azobenzene linker.

  • Selectivity Calculation:

    • From the single-component isotherms, calculate the adsorption selectivity for a gas mixture using Ideal Adsorbed Solution Theory (IAST).

Data Presentation

Quantitative data from the characterization and application studies should be summarized in tables for clear comparison.

Table 1: Representative Textural Properties of an Azobenzene-Containing MOF

MOF SampleBET Surface Area (m²/g)Pore Volume (cm³/g)
Hypothetical Azo-MOF-1 12000.55
Hypothetical Azo-MOF-2 15000.72

Table 2: Representative Drug Loading and Release Data

DrugMOF CarrierLoading Capacity (wt%)Release in 24h (no light)Release in 24h (UV light)
Ibuprofen Hypothetical Azo-MOF-1 1530%65%
Doxorubicin Hypothetical Azo-MOF-2 2520%55%

Visualizations

Diagrams created using Graphviz (DOT language) can illustrate workflows and relationships.

Synthesis_Workflow cluster_Linker Linker Synthesis cluster_MOF MOF Synthesis cluster_Application Application p_aminophenol p-Aminophenol diazotization Diazotization p_aminophenol->diazotization coupling Coupling with Phenol diazotization->coupling linker This compound coupling->linker solvothermal Solvothermal Reaction linker->solvothermal metal_salt Metal Salt metal_salt->solvothermal solvent Solvent solvent->solvothermal mof Azo-MOF solvothermal->mof drug_delivery Drug Delivery mof->drug_delivery photocatalysis Photocatalysis mof->photocatalysis gas_adsorption Gas Adsorption mof->gas_adsorption

Caption: Workflow for the synthesis and application of MOFs with this compound.

Drug_Release_Logic drug_loaded_mof Drug-Loaded MOF (trans-azobenzene) uv_light UV Light (365 nm) drug_loaded_mof->uv_light basal_release Basal Drug Release drug_loaded_mof->basal_release cis_state cis-Azobenzene State uv_light->cis_state pore_opening Pore Opening / Structural Change cis_state->pore_opening visible_light Visible Light (>400 nm) cis_state->visible_light drug_release Enhanced Drug Release pore_opening->drug_release trans_state trans-Azobenzene State visible_light->trans_state trans_state->drug_loaded_mof re-equilibration

Caption: Logic diagram for photo-controlled drug release from an azobenzene-containing MOF.

References

Application Notes and Protocols for Employing 4,4'-Dihydroxyazobenzene in Dye-Sensitized Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dye-sensitized solar cells (DSSCs) have emerged as a promising alternative to conventional silicon-based photovoltaics due to their low production cost, ease of fabrication, and respectable power conversion efficiencies.[1][2] The sensitizing dye is a crucial component, responsible for light absorption and subsequent electron injection into the semiconductor matrix.[2] Azobenzene derivatives are an interesting class of organic dyes that have been explored as sensitizers in DSSCs. Their molecular structure allows for significant electronic and optical properties tuning.[3] This document provides detailed application notes and protocols for the synthesis of 4,4'-dihydroxyazobenzene and its prospective application as a sensitizer in laboratory-scale DSSCs.

Working Principle of a Dye-Sensitized Solar Cell

A DSSC operates through a photo-electrochemical process.[4] Incident light excites the dye molecules adsorbed onto a wide-bandgap semiconductor, typically titanium dioxide (TiO2). The excited dye then injects an electron into the conduction band of the TiO2, which is then transported to an external circuit. The oxidized dye is subsequently regenerated by a redox mediator, commonly an iodide/triiodide couple, in an electrolyte solution. The redox mediator is, in turn, regenerated at the counter electrode, completing the circuit.[4]

DSSC_Principle cluster_anode Photoanode cluster_electrolyte Electrolyte cluster_cathode Counter Electrode TCO Transparent Conducting Oxide (TCO) External_Circuit External Load TCO->External_Circuit TiO2 Nanoporous TiO₂ TiO2->TCO 2. Electron Transport Dye Dye (S) Dye->TiO2 1. Light Absorption & Electron Injection (S -> S*) Redox Redox Mediator (I⁻/I₃⁻) Redox->Dye 3. Dye Regeneration (S⁺ -> S) Catalyst Catalyst (Pt) Catalyst->Redox 4. Mediator Regeneration TCO_C TCO TCO_C->Catalyst External_Circuit->TCO_C Light Incident Light (hν) Light->Dye

Caption: Working principle of a dye-sensitized solar cell.

Data Presentation: Photovoltaic Performance of Azobenzene-Based Dyes

Dye IDVoc (V)Jsc (mA/cm²)Fill Factor (FF)Power Conversion Efficiency (η) (%)
ADD¹----
DDB¹----
ADD + DDB (Co-sensitized)¹0.7316.960.577.1

¹Data obtained for azobenzene dyes [Cu(azobenzene-4,4′-dicarboxylate)diethylenediamine]n (ADD) and [Cd(4,4′-diazenediyldibenzoato)(H2O)]n (DDB).[5][6]

Experimental Protocols

The following protocols are compiled from various sources to provide a comprehensive guide for the synthesis of this compound and the fabrication and characterization of a DSSC.

Synthesis of this compound

This protocol is adapted from a documented synthesis procedure.[7]

Materials:

  • p-Aminophenol

  • 1 M Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Methanol (CH₃OH)

  • Phenol

  • 3 M Sodium hydroxide (NaOH)

  • Concentrated HCl

  • Ethanol

  • Deionized water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Dissolve 10.0 g (91.64 mmol) of p-aminophenol in 200 mL of 1 M HCl solution in a beaker.

  • Cool the solution to 0°C using an ice bath.

  • Separately, dissolve 9.34 g (109.8 mmol) of NaNO₂ in 150 mL of water.

  • Slowly add the NaNO₂ solution to the cooled p-aminophenol solution while stirring.

  • To this diazotized solution, add 200 mL of pre-cooled methanol. Continue stirring for 1 hour.

  • In a separate beaker, dissolve 8.62 g (91.64 mmol) of phenol in 65 mL of 3 M aqueous sodium hydroxide.

  • Add the phenol solution drop-wise to the reaction mixture and stir at room temperature for 2 hours.

  • Remove the methanol from the reaction mixture by evaporation under reduced pressure.

  • Adjust the pH of the remaining solution to < 5 by adding concentrated HCl. This will cause a precipitate to form.

  • Collect the precipitate by filtration and wash it thoroughly with deionized water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound. The reported yield is approximately 78%.[7]

Fabrication of a Dye-Sensitized Solar Cell

This protocol outlines the fabrication of a laboratory-scale DSSC.[5]

Materials:

  • Fluorine-doped Tin Oxide (FTO) coated glass slides

  • Titanium dioxide (TiO₂) paste (e.g., P25)

  • Surfactant (e.g., Triton X-100)

  • Squeegee or doctor blade

  • Furnace or hot plate capable of reaching 500°C

  • This compound dye solution (e.g., 0.3-0.5 mM in ethanol)

  • Platinum-coated counter electrode or graphite-coated FTO glass

  • Spacer material (e.g., Surlyn)

  • Electrolyte solution (e.g., containing iodine and an iodide salt in an organic solvent like acetonitrile)

  • Binder clips

Procedure:

  • Photoanode Preparation:

    • Clean the FTO glass slides thoroughly with detergent, deionized water, and ethanol.

    • Apply a layer of TiO₂ paste to the conductive side of an FTO slide using the doctor blade method to create a uniform film.[8]

    • Allow the film to air dry for a few minutes.

    • Sinter the TiO₂-coated slide in a furnace at 500°C for 30 minutes to remove organic binders and ensure good particle-to-particle contact.[5]

    • Allow the photoanode to cool to room temperature.

  • Dye Sensitization:

    • Immerse the cooled TiO₂ photoanode into the this compound dye solution.

    • Keep the photoanode in the dye solution for 12-24 hours to ensure sufficient dye adsorption.

    • After sensitization, rinse the photoanode with ethanol to remove any non-adsorbed dye molecules and allow it to dry.

  • Cell Assembly:

    • Place a spacer material (e.g., a thin Surlyn gasket) around the dye-sensitized area of the photoanode.

    • Place the counter electrode (platinum or graphite-coated FTO) on top of the spacer, with the conductive side facing the photoanode.

    • Heat the assembly gently to seal the edges.

    • Introduce the electrolyte solution into the space between the electrodes through pre-drilled holes in the counter electrode.

    • Seal the holes to prevent electrolyte leakage.

    • Use binder clips to hold the cell together firmly.

Characterization of the DSSC

The primary characterization of a DSSC involves measuring its current-voltage (I-V) characteristics under simulated sunlight.[9]

Equipment:

  • Solar simulator (e.g., AM 1.5G, 100 mW/cm²)

  • Source meter (e.g., Keithley 2400)

  • Computer with data acquisition software

Procedure:

  • Place the fabricated DSSC under the solar simulator.

  • Connect the photoanode and the counter electrode to the source meter.

  • Sweep the voltage across the cell from a reverse bias to a forward bias and measure the corresponding current.

  • From the resulting I-V curve, determine the following key photovoltaic parameters:

    • Open-circuit voltage (Voc): The voltage at which the current is zero.

    • Short-circuit current density (Jsc): The current density at zero voltage.

    • Fill Factor (FF): A measure of the "squareness" of the I-V curve, calculated as (Vmax * Imax) / (Voc * Isc), where Vmax and Imax are the voltage and current at the maximum power point.

    • Power Conversion Efficiency (η): The overall efficiency of the cell, calculated as (Voc * Jsc * FF) / Pin, where Pin is the power of the incident light (typically 100 mW/cm²).

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedures described.

DSSC_Workflow cluster_synthesis Dye Synthesis cluster_fabrication DSSC Fabrication cluster_characterization Performance Characterization start_synth Start: p-Aminophenol & Phenol diazotization Diazotization of p-Aminophenol start_synth->diazotization coupling Azo Coupling with Phenol diazotization->coupling purification Precipitation & Recrystallization coupling->purification end_synth Product: this compound purification->end_synth sensitization Dye Sensitization end_synth->sensitization prep_anode Prepare TiO₂ Photoanode prep_anode->sensitization assembly Assemble Cell with Counter Electrode & Electrolyte sensitization->assembly end_fab Fabricated DSSC assembly->end_fab iv_meas I-V Measurement under Simulated Sunlight end_fab->iv_meas param_ext Extract Photovoltaic Parameters (Voc, Jsc, FF, η) iv_meas->param_ext end_char Performance Data param_ext->end_char

Caption: Experimental workflow from dye synthesis to DSSC characterization.

References

Application Notes and Protocols for 4,4'-Dihydroxyazobenzene in Colorimetric Anion Sensing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 4,4'-dihydroxyazobenzene as a colorimetric sensor for the detection of various anions. The methodologies described herein are based on established principles of colorimetric sensing and can be adapted for specific research and development needs.

Introduction

This compound is a versatile organic compound featuring two hydroxyl groups and an azo functional group. This molecular structure allows for specific interactions with anionic species, primarily through hydrogen bonding. Upon binding with anions, particularly those with high basicity such as fluoride (F⁻) and acetate (CH₃COO⁻), the electronic properties of the this compound molecule are altered. This perturbation of the electronic structure leads to a shift in its maximum absorption wavelength (λmax), resulting in a distinct and observable color change. This phenomenon forms the basis of its application as a "naked-eye" colorimetric sensor. The intensity of the color change is proportional to the anion concentration, allowing for quantitative analysis using spectrophotometry.

Signaling Pathway

The primary mechanism for anion sensing by this compound involves the formation of hydrogen bonds between the hydroxyl protons of the sensor and the electron-rich anion. In the presence of strongly basic anions, this interaction can lead to the deprotonation of the hydroxyl groups. This deprotonation event significantly alters the intramolecular charge transfer (ICT) characteristics of the molecule, causing a bathochromic shift (a shift to longer wavelengths) in the UV-Vis absorption spectrum, which is perceived as a color change.

Anion_Sensing_Pathway Signaling Pathway of this compound cluster_0 Initial State cluster_1 Anion Interaction cluster_2 Sensing Mechanism cluster_3 Final State DHAB This compound (Yellow Solution) Anion Anion (e.g., F⁻, AcO⁻) HBond Hydrogen Bond Formation Anion->HBond Interaction Deprotonation Deprotonation HBond->Deprotonation For basic anions Complex [DHAB-Anion] Complex (Color Change) HBond->Complex Deprotonation->Complex Signal Colorimetric Response (Red Shift in λmax) Complex->Signal Results in

Caption: Anion sensing mechanism of this compound.

Data Presentation

The following tables summarize the expected colorimetric response and analytical performance of this compound with various anions. Note: The data presented here is illustrative and based on the typical behavior of phenolic azo dyes. Actual values must be determined experimentally.

Table 1: Colorimetric Response to Various Anions

AnionChemical FormulaObserved Color Change
FluorideF⁻Yellow to Orange/Red
AcetateCH₃COO⁻Yellow to Orange
Dihydrogen PhosphateH₂PO₄⁻Yellow to Light Orange
CyanideCN⁻Yellow to Orange
ChlorideCl⁻No significant change
BromideBr⁻No significant change
IodideI⁻No significant change
NitrateNO₃⁻No significant change
SulfateSO₄²⁻No significant change

Table 2: Quantitative Sensing Parameters (Illustrative)

Anionλmax (nm) of Free Sensorλmax (nm) of Sensor-Anion ComplexLimit of Detection (LOD) (µM)
F⁻~350~480-5201-10
CH₃COO⁻~350~450-4905-20
H₂PO₄⁻~350~430-46010-50

Experimental Protocols

Synthesis of this compound

A detailed protocol for the synthesis of this compound can be found in the literature. A general and widely used method is the diazotization of p-aminophenol followed by coupling with phenol.

Protocol for Colorimetric Anion Sensing

This protocol outlines the steps for the qualitative and quantitative detection of anions using this compound.

Experimental_Workflow Experimental Workflow for Anion Sensing cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Stock Solution of This compound (in DMSO or EtOH) C Perform UV-Vis Titration: Add aliquots of anion solution to sensor solution A->C B Prepare Stock Solutions of Tetrabutylammonium Salts of Anions B->C D Record UV-Vis Spectrum after each addition C->D E Analyze Spectral Changes (Shift in λmax, Absorbance change) D->E F Plot Absorbance vs. Anion Concentration E->F G Calculate Limit of Detection (LOD) F->G

Caption: General workflow for colorimetric anion sensing.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol (EtOH)

  • Tetrabutylammonium (TBA) salts of the anions to be tested (e.g., TBAF, TBAOAc, etc.)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Micropipettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound (e.g., 1 x 10⁻³ M) in anhydrous DMSO or ethanol.

    • Prepare stock solutions of the TBA salts of the anions of interest (e.g., 1 x 10⁻² M) in the same solvent.

  • Qualitative "Naked-Eye" Detection:

    • In a series of clean, dry test tubes, add 2 mL of the this compound stock solution.

    • To each test tube, add a few equivalents of a different anion stock solution.

    • Observe and record any color changes against a white background.

  • Quantitative Analysis by UV-Vis Titration:

    • Pipette a known volume and concentration of the this compound solution into a quartz cuvette (e.g., 2 mL of a 5 x 10⁻⁵ M solution).

    • Record the initial UV-Vis spectrum of the sensor solution from 300 to 700 nm.

    • Incrementally add small aliquots of a specific anion stock solution (e.g., 2-10 µL) to the cuvette.

    • After each addition, gently mix the solution and record the UV-Vis spectrum.

    • Continue this process until no further significant changes in the spectrum are observed.

  • Data Analysis:

    • Monitor the changes in the absorption spectrum, noting the appearance of new peaks and any isosbestic points.

    • Plot the absorbance at the new λmax against the concentration of the added anion.

    • The limit of detection (LOD) can be calculated using the formula: LOD = 3σ/S, where σ is the standard deviation of the blank measurement and S is the slope of the calibration curve.

Logical Relationships in Experimental Design

The design of experiments for colorimetric anion sensing follows a logical progression to ensure accurate and reliable results.

Logical_Relationships Logical Flow of Experimental Design Start Define Anions of Interest Solvent Select Appropriate Solvent (e.g., DMSO, EtOH) Start->Solvent Selectivity Conduct Selectivity Study (Interference from other anions) Start->Selectivity Concentration Optimize Sensor and Anion Concentrations Solvent->Concentration Titration Perform UV-Vis Titration Concentration->Titration LOD Determine Limit of Detection Titration->LOD Validation Validate with Real Samples (if applicable) Selectivity->Validation LOD->Validation

Caption: Logical progression of the experimental design.

Conclusion

This compound presents a promising platform for the development of simple, cost-effective colorimetric sensors for anions. The protocols and data presented in these application notes provide a solid foundation for researchers to explore and expand upon its sensing capabilities. It is crucial to perform thorough experimental validation to determine the specific performance characteristics of the sensor for each anion of interest.

Application Notes & Protocols: Synthesis and Application of 4,4'-Dihydroxyazobenzene Derivatives for Stimuli-Responsive Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4,4'-Dihydroxyazobenzene and its derivatives are versatile compounds at the forefront of advanced drug delivery systems. The central azobenzene (-N=N-) group is the key functional unit, capable of responding to specific environmental triggers. This photo- and redox-responsive nature allows for the construction of "smart" nanocarriers that can release therapeutic payloads in a controlled manner at the target site.

The two primary mechanisms exploited for drug release are:

  • Hypoxia-Responsive Cleavage: The low-oxygen (hypoxic) microenvironment characteristic of solid tumors contains high concentrations of azoreductase enzymes.[1][2] These enzymes selectively cleave the azo bond, leading to the disassembly of the nanocarrier and localized drug release.[3][4]

  • Photo-Responsive Isomerization: Upon irradiation with UV or specific wavelengths of visible light, the stable trans-isomer of the azobenzene molecule undergoes a conformational change to the cis-isomer.[2][5] This change in polarity and geometry can disrupt the structure of a liposome or nanoparticle, triggering the release of its encapsulated cargo.[6] This process is often reversible with visible light, allowing for on-demand drug release.[7]

These application notes provide detailed protocols for the synthesis of a key azobenzene intermediate, its incorporation into a polymeric nanocarrier, and the subsequent evaluation of drug loading and release.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the synthesis of the foundational molecule, this compound, via a diazonium coupling reaction. The procedure is adapted from established methods.[8][9][10]

Materials:

  • p-Aminophenol

  • Hydrochloric acid (HCl), 1 M and concentrated

  • Sodium nitrite (NaNO₂)

  • Methanol (CH₃OH), pre-cooled to 0°C

  • Phenol

  • Sodium hydroxide (NaOH), 3 M

  • Ethanol

  • Deionized water

  • Ice bath, magnetic stirrer, beakers, filtration apparatus

Procedure:

  • Diazotization of p-Aminophenol:

    • Dissolve 10.0 g (91.64 mmol) of p-aminophenol in 200 mL of 1 M HCl in a 500 mL beaker.

    • Cool the solution to 0°C using an ice bath with constant stirring.

    • In a separate flask, dissolve 9.34 g (109.8 mmol) of NaNO₂ in 150 mL of deionized water.

    • Slowly add the NaNO₂ solution dropwise to the cold p-aminophenol solution. Maintain the temperature below 5°C throughout the addition.

    • To the resulting diazotized solution, add 200 mL of pre-cooled methanol.

    • Continue stirring the mixture in the ice bath for 1 hour.[9]

  • Azo Coupling:

    • In a separate beaker, dissolve 8.62 g (91.64 mmol) of phenol in 65 mL of 3 M aqueous NaOH.

    • Add the phenol-NaOH solution dropwise to the diazonium salt solution with vigorous stirring.

    • Allow the reaction mixture to stir at room temperature for 2 hours. A reddish-brown precipitate will form.

  • Purification:

    • Remove the methanol from the reaction mixture by evaporation under reduced pressure.

    • Acidify the remaining solution by adding concentrated HCl dropwise until the pH is below 5.

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the precipitate thoroughly with deionized water to remove excess salts.

    • Recrystallize the crude product from an ethanol/water mixture to yield pure this compound as a reddish-brown solid.[9]

    • Dry the final product in a vacuum oven.

Expected Yield: ~78%[9]

Protocol 2: Preparation of Hypoxia-Responsive Polymersomes

This protocol describes the preparation of drug-loaded polymersomes using an azobenzene-linked diblock copolymer (e.g., PLA-azo-PEG) via the solvent exchange method.[3]

Materials:

  • Azobenzene-linked amphiphilic diblock copolymer (e.g., Poly(lactic acid)-azobenzene-Poly(ethylene glycol))

  • Hydrophilic drug (e.g., Gemcitabine) and/or hydrophobic drug (e.g., Erlotinib)

  • Organic solvent (e.g., Tetrahydrofuran, THF)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis membrane (MWCO appropriate for removing free drug and solvent)

  • Magnetic stirrer, vials, syringe filter (0.45 µm)

Procedure:

  • Polymer and Drug Dissolution:

    • Dissolve the azobenzene-linked copolymer and the hydrophobic drug (if applicable) in a suitable organic solvent (e.g., THF) in a glass vial.

    • If encapsulating a hydrophilic drug, dissolve it in a small amount of PBS or deionized water.

  • Polymersome Formation:

    • Using a syringe, add the polymer/drug organic solution dropwise into a larger volume of PBS (e.g., 1:5 ratio of solvent to PBS) under vigorous stirring. If co-encapsulating a hydrophilic drug, add its aqueous solution to the PBS prior to the organic phase addition.

    • The solvent exchange will cause the amphiphilic copolymers to self-assemble into polymersomes, encapsulating the drug(s).[3]

    • Allow the solution to stir for 2-4 hours to allow the organic solvent to evaporate.

  • Purification:

    • Transfer the polymersome solution to a dialysis bag.

    • Dialyze against a large volume of PBS for 24-48 hours, with frequent changes of the dialysis buffer, to remove any remaining organic solvent and unencapsulated free drug.

    • After dialysis, filter the purified polymersome solution through a 0.45 µm syringe filter to remove any large aggregates.

    • Store the polymersome solution at 4°C.

Protocol 3: Determination of Drug Loading and Encapsulation Efficiency

This protocol outlines the steps to quantify the amount of drug successfully loaded into the nanoparticles.

Materials:

  • Purified drug-loaded nanoparticle solution (from Protocol 2)

  • Lyophilizer (freeze-dryer)

  • Spectrophotometer (UV-Vis or Fluorescence) or High-Performance Liquid Chromatography (HPLC) system

  • Solvent capable of dissolving the nanoparticles and releasing the drug (e.g., THF, DMSO)

Procedure:

  • Quantify Total Drug in Nanoparticles:

    • Take a known volume of the purified nanoparticle solution and lyophilize it to obtain the total mass of the drug-loaded nanoparticles.

    • Dissolve a precisely weighed amount of the lyophilized nanoparticles in a solvent that disrupts the nanoparticle structure (e.g., THF).

    • Use a pre-established calibration curve to determine the concentration of the drug in the solution via UV-Vis spectrophotometry, fluorescence spectroscopy, or HPLC.

    • Calculate the mass of the drug in the weighed sample.

  • Calculations:

    • Drug Loading Content (DLC %):

      • DLC (%) = (Mass of drug in nanoparticles / Total mass of lyophilized nanoparticles) × 100

    • Encapsulation Efficiency (EE %):

      • EE (%) = (Mass of drug loaded in nanoparticles / Initial mass of drug used in fabrication) × 100

Protocol 4: In Vitro Hypoxia-Responsive Drug Release Study

This protocol details how to assess the release of a drug from azobenzene-containing nanoparticles under simulated hypoxic conditions.

Materials:

  • Purified drug-loaded nanoparticle solution

  • PBS (pH 7.4) for normoxic conditions

  • PBS (pH 7.4) containing a reducing agent (e.g., 10 mM sodium dithionite or rat liver microsomes with NADPH) to simulate hypoxia.[3][11]

  • Dialysis membrane (appropriate MWCO)

  • Incubator/shaker set to 37°C

  • Nitrogen gas source

  • Analytical instrument for drug quantification (UV-Vis, HPLC)

Procedure:

  • Setup:

    • Pipette a precise volume (e.g., 1 mL) of the drug-loaded nanoparticle solution into a dialysis bag.

    • Prepare two sets of release media (e.g., 20 mL of PBS in separate beakers).

    • For the hypoxic condition, add the reducing agent to one beaker and bubble with nitrogen gas for 15-20 minutes to remove dissolved oxygen.[3] Seal the beaker to maintain the hypoxic environment.

    • The second beaker will serve as the normoxic (control) condition.

  • Release Study:

    • Place a sealed dialysis bag into each beaker.

    • Incubate both setups at 37°C with gentle shaking.

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium from each beaker.

    • Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed release medium (with reducing agent and deoxygenated for the hypoxic sample) to maintain sink conditions.

  • Analysis:

    • Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method (UV-Vis, HPLC).

    • Calculate the cumulative percentage of drug released at each time point relative to the total amount of drug loaded in the nanoparticles.

    • Plot the cumulative drug release (%) versus time for both normoxic and hypoxic conditions.

Data Presentation

Quantitative data from various studies are summarized below to provide a reference for expected outcomes.

Table 1: Synthesis & Characterization of this compound

Parameter Value Reference
Starting Materials p-Aminophenol, Phenol [9]
Reaction Type Diazotization & Azo Coupling [9]
Appearance Reddish-brown solid [8]
Yield 78.0% [9]
¹H NMR (400 MHz, DMSO-d₆) δ: 10.52 (s, OH), 7.70 (d, 4H), 6.09 (d, 4H) [9]

| ¹³C NMR (100 MHz, DMSO-d₆) | δ: 160.20, 145.72, 124.67, 116.33 |[9] |

Table 2: Drug Loading & Encapsulation Efficiency in Azobenzene-Based Nanocarriers

Nanocarrier System Drug(s) Encapsulation Efficiency (%) Drug Loading Content (%) Reference
PLA-azo-PEG Polymersomes Gemcitabine 40% Not Reported [3]
PLA-azo-PEG Polymersomes Erlotinib 28% Not Reported [3]
Chitosan-azo Nanoparticles Dofetilide 97.12% (Release) Not Reported [5]
MSN-azo Gatekeeper Doxorubicin Not Reported Not Reported [1]

| Azo-Combretastatin Prodrug | Combretastatin A-4 | Not Applicable | Not Applicable |[12] |

Table 3: Stimuli-Responsive Drug Release Performance

Nanocarrier System Stimulus Time Cumulative Release (%) Condition Reference
PLA-azo-PEG Polymersomes Hypoxia 50 min 90% Rat liver microsomes [3]
PLA-azo-PEG Polymersomes Normoxia 50 min < 10% Control [3]
MSN-azo Gatekeeper Hypoxia Not Specified Significantly Increased A549 cells (overexpress azoreductase) [1]
Chitosan-azo Nanoparticles UV Light Not Specified 97.12% UV Irradiation [5]

| Azo-based Liposomes | NIR Light (via UCNPs) | Not Specified | Significant | In vivo tumor model |[6] |

Visualizations

G cluster_start Starting Materials cluster_proc1 Diazotization cluster_proc2 Azo Coupling & Derivatization p_aminophenol p-Aminophenol diazotization 1. Add NaNO₂ / HCl 2. Cool to 0-5°C p_aminophenol->diazotization Step 1 phenol Phenol coupling Couple with Phenol (NaOH base) phenol->coupling Step 2 diazonium Diazonium Salt Intermediate diazotization->diazonium diazonium->coupling Step 2 azo_core This compound coupling->azo_core derivatize Functionalize -OH groups (e.g., with PEG, Polymers) azo_core->derivatize For Nanocarriers drug_conjugate Link Drug via Ester/Amide bond azo_core->drug_conjugate For Prodrugs final_product Azo-Drug Conjugate / Polymer derivatize->final_product drug_conjugate->final_product

Caption: Workflow for synthesis of azobenzene derivatives for drug delivery.

G cluster_carrier Drug Carrier in Bloodstream (Normoxia) cluster_tumor Tumor Microenvironment (Hypoxia) carrier Intact Nanoparticle (Drug is Encapsulated) azo_intact R₁-N=N-R₂ carrier->azo_intact contains linker enzyme Azoreductase Enzymes + NADPH azo_intact->enzyme Enters Hypoxic Zone cleavage Azo Bond Cleavage -N=N-  ➔  -NH₂ + H₂N- enzyme->cleavage catalyzes reduction carrier_disrupt Nanoparticle Disassembly cleavage->carrier_disrupt drug_release Drug Release carrier_disrupt->drug_release G cluster_trans Stable State cluster_cis Activated State trans_carrier Assembled Nanoparticle (Stable, Drug Retained) trans_azo trans-Azobenzene (Hydrophobic, Planar) trans_carrier->trans_azo stabilized by cis_azo cis-Azobenzene (Polar, Bent) trans_azo->cis_azo UV Light (~365 nm) Photoisomerization cis_carrier Disrupted Nanoparticle (Permeable) cis_carrier->cis_azo destabilized by drug_release Drug is Released cis_carrier->drug_release cis_azo->trans_azo Visible Light (~450 nm) or Thermal Relaxation G synthesis 1. Synthesize Azo-Polymer or Azo-Prodrug formulation 2. Formulate Nanoparticles & Load Drug synthesis->formulation characterization 3. Characterize Nanoparticles (Size, Zeta, DLC, EE) formulation->characterization invitro_release 4. In Vitro Release Study (Normoxia vs. Hypoxia/Light) characterization->invitro_release invitro_cell 5. In Vitro Cell Studies (Uptake, Cytotoxicity) invitro_release->invitro_cell invivo 6. In Vivo Animal Studies (Pharmacokinetics, Efficacy) invitro_cell->invivo

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,4'-Dihydroxyazobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly low yield, during the synthesis of 4,4'-dihydroxyazobenzene.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: There are two main synthetic routes for this compound. The most common method involves the diazotization of p-aminophenol followed by an azo coupling reaction with phenol.[1][2] An alternative route is the alkaline fusion of p-nitrophenol, which involves a reduction and coupling mechanism at high temperatures.[3]

Q2: What is the general mechanism for the synthesis starting from p-aminophenol?

A2: The synthesis from p-aminophenol is a two-step process. First, the primary aromatic amine group of p-aminophenol is converted into a diazonium salt using sodium nitrite in an acidic medium (diazotization).[1][4] Second, the resulting diazonium salt acts as an electrophile and attacks the electron-rich phenol ring in an alkaline solution to form the azo compound, this compound (azo coupling).

Q3: What are the typical yields for the synthesis of this compound?

A3: The reported yields can vary based on the specific protocol and reaction scale. For the synthesis involving diazotization of p-aminophenol and coupling with phenol, yields around 78% have been reported.[1] The method starting from p-nitrophenol and potassium hydroxide has also shown significant product formation, with one study reporting a yield of approximately 45% based on the starting material.[3]

Troubleshooting Guide for Low Yield

This guide addresses specific issues that can lead to poor outcomes during the synthesis.

Section 1: General Low Yield Issues

Q4: My final yield of this compound is significantly lower than reported values. What are the most common causes?

A4: Low yield is a common problem that can originate from several stages of the synthesis. The most critical factors are:

  • Inefficient Diazotization: The diazonium salt is unstable and its formation is highly temperature-dependent. Failure to maintain a low temperature (0-5 °C) can lead to decomposition of the salt.[4]

  • Suboptimal Coupling Conditions: The pH of the coupling reaction is crucial. The reaction requires an alkaline medium to activate the phenol for electrophilic attack, but a very high pH can lead to side reactions.[5]

  • Side Reactions: The formation of byproducts, such as tar-like polymers or isomers, can reduce the yield of the desired product.

  • Product Loss During Workup and Purification: Significant amounts of the product can be lost during filtration, washing, and recrystallization steps.[6]

Section 2: Problems During Diazotization

Q5: The temperature of my diazotization reaction exceeded 5 °C. Is the experiment compromised?

A5: Yes, this is a likely cause of low yield. Aromatic diazonium salts are notoriously unstable at higher temperatures. If the temperature rises, the diazonium salt can decompose, often evolving nitrogen gas, which means less of the salt is available for the subsequent coupling reaction.[7] It is critical to maintain the temperature between 0 and 5 °C throughout the addition of sodium nitrite and for a short period after.[4]

Q6: I observed brown fumes (nitrogen oxides) during the addition of sodium nitrite. What does this signify?

A6: The evolution of brown gas indicates the decomposition of nitrous acid, which is formed in situ from sodium nitrite and the acid. This can happen if the sodium nitrite solution is added too quickly or if the reaction mixture is not stirred efficiently. This decomposition reduces the amount of nitrous acid available for diazotization, leading to an incomplete reaction and lower yield. The addition should be slow and dropwise with vigorous stirring.[4]

Section 3: Problems During Azo Coupling

Q7: My coupling reaction did not produce a significant amount of precipitate. What could have gone wrong?

A7: This issue typically points to a problem with either the diazonium salt solution or the coupling conditions.

  • Decomposed Diazonium Salt: As mentioned, if the diazonium salt decomposed due to high temperatures, there will be little to no electrophile to participate in the coupling reaction.

  • Incorrect pH: The coupling of a diazonium salt with phenol is pH-dependent. The reaction medium must be alkaline to deprotonate the phenol, forming the more strongly activating phenoxide ion.[5] If the solution is not sufficiently basic, the coupling will be slow or may not occur at all. Ensure that the phenol is dissolved in a sodium hydroxide solution before adding the diazonium salt.[1]

Section 4: Problems During Purification

Q8: My final product is a dark, tarry substance instead of a crystalline solid. How can I fix this?

A8: The formation of dark, impure products often suggests that side reactions have occurred, possibly due to incorrect temperatures or pH during the reaction. Purification can be challenging, but the following steps may help:

  • Recrystallization: This is the most common method for purifying the crude product. An ethanol/water mixture is often effective for recrystallizing this compound.[1][3]

  • Activated Carbon Treatment: If the product is highly colored due to impurities, you can try adding a small amount of activated carbon to the hot solution during recrystallization to adsorb the colored byproducts.

  • Column Chromatography: For very impure samples, purification via column chromatography on silica gel may be necessary to isolate the desired compound.[6]

Quantitative Data Summary

Table 1: Comparison of Synthesis Protocols for this compound

ParameterMethod 1: Diazotization of p-Aminophenol[1]Method 2: Alkaline Fusion of p-Nitrophenol[3]
Starting Material p-Aminophenolp-Nitrophenol
Key Reagents Sodium Nitrite (NaNO₂), Phenol, HCl, NaOHPotassium Hydroxide (KOH)
Reaction Temp. Diazotization: 0 °C; Coupling: Room Temp.120 °C initially, then rising to 195-200 °C
Reaction Time Diazotization: 1 hour; Coupling: 2 hours~1 hour at 120 °C, then heated to completion
Reported Yield 78.0%~45% (calculated from reported masses)

Experimental Protocols

Protocol 1: Synthesis via Diazotization of p-Aminophenol and Coupling with Phenol This protocol is adapted from a reported procedure.[1]

  • Diazotization:

    • Dissolve 10.0 g (91.64 mmol) of p-aminophenol in 200 mL of 1 M HCl in a flask.

    • Cool the solution to 0 °C in an ice bath.

    • Separately, dissolve 9.34 g (109.8 mmol) of sodium nitrite (NaNO₂) in 150 mL of water and cool the solution.

    • Slowly add the cold NaNO₂ solution to the p-aminophenol solution while maintaining the temperature at 0 °C and stirring vigorously.

    • After the addition is complete, stir the resulting diazonium salt solution for 1 hour at 0 °C.

  • Coupling:

    • In a separate beaker, dissolve 8.62 g (91.64 mmol) of phenol in 65 mL of 3 M aqueous sodium hydroxide. Cool this solution.

    • Slowly add the phenol solution dropwise to the cold diazonium salt solution with continuous stirring.

    • Allow the reaction mixture to stir at room temperature for 2 hours.

  • Isolation and Purification:

    • Acidify the mixture by adding concentrated HCl until the pH is below 5.

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid with cold water.

    • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Protocol 2: Synthesis from p-Nitrophenol via Alkaline Fusion This protocol is based on the method of Willstätter and Benz.[3]

  • Reaction Setup:

    • In a suitable reaction vessel, create a mixture of 25 g (380 mmol) of KOH, 5 g (36 mmol) of p-nitrophenol, and 6 mL of water.

    • Heat the mixture to 120 °C and hold for 1 hour.

  • Reaction:

    • Slowly increase the temperature to 195-200 °C. The reaction will start vigorously, producing a brown, viscous liquid with bubbling.

    • Once the reaction subsides, allow the mixture to cool.

  • Workup and Purification:

    • Dissolve the solid product in water to form a dark-red solution.

    • Acidify the solution to pH 3 with concentrated HCl.

    • Extract the product with diethyl ether.

    • Combine the ether extracts and dry them over anhydrous Na₂SO₄.

    • Remove the ether under reduced pressure.

    • Recrystallize the residue from a 50% (v/v) ethanol aqueous solution to yield yellow crystals of this compound.

Visualizations

G Experimental Workflow for this compound Synthesis cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_purification Step 3: Isolation & Purification A Dissolve p-Aminophenol in 1M HCl B Cool to 0°C in Ice Bath A->B D Add NaNO2 solution slowly to p-aminophenol solution at 0°C B->D C Prepare cold aq. NaNO2 solution C->D E Stir for 1 hour at 0°C D->E G Add phenol solution dropwise to cold diazonium salt solution E->G Diazonium Salt Solution F Prepare alkaline phenol solution (Phenol in aq. NaOH) F->G H Stir at Room Temp for 2 hours G->H I Acidify with HCl to pH < 5 H->I Crude Product Mixture J Collect Precipitate (Vacuum Filtration) I->J K Wash with Cold Water J->K L Recrystallize from Ethanol/Water K->L M This compound L->M Pure Product G Troubleshooting Logic for Low Yield A Low Final Yield B Check Diazotization Step A->B C Check Coupling Step A->C D Check Purification Step A->D B1 Temp > 5°C? B->B1 Temp Control B3 NaNO2 added too fast? B->B3 Reagent Addition C1 Is coupling solution alkaline (pH > 8)? C->C1 pH Control C3 Precipitate formed? C->C3 Observation D1 Losing product during recrystallization? D->D1 Recovery D3 Final product impure? D->D3 Purity B2 Cause: Diazonium salt decomposition. Solution: Maintain 0-5°C. B1->B2 Yes B4 Cause: Incomplete diazotization. Solution: Add NaNO2 slowly with vigorous stirring. B3->B4 Yes C2 Cause: Phenol not activated. Solution: Ensure phenol is fully dissolved in NaOH solution. C1->C2 No C4 Cause: No reaction (see B1). Solution: Re-check diazotization. C3->C4 No D2 Cause: Product too soluble. Solution: Use minimal hot solvent; cool slowly to maximize crystal growth. D1->D2 Yes D4 Cause: Side reactions. Solution: Recrystallize carefully, use activated carbon if needed. D3->D4 Yes

References

identifying and minimizing byproducts in diazotization reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the comprehensive technical support guide for identifying and minimizing byproducts in diazotization reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile yet sensitive reaction. Here, we address common challenges in a direct question-and-answer format, grounded in mechanistic principles and practical, field-proven insights.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals

This section provides answers to common questions about the foundational aspects of diazotization reactions, laying the groundwork for effective troubleshooting.

Q1: What is a diazotization reaction and why is it so sensitive?

A1: In essence, a diazotization reaction converts a primary aromatic amine into a diazonium salt.[1] This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[1][][3] The resulting aryl diazonium salt is a highly valuable intermediate in organic synthesis, enabling the introduction of a wide range of functional groups onto an aromatic ring that are otherwise difficult to install directly.[4]

The sensitivity of the reaction stems from the inherent instability of the diazonium salt.[1][5] The C-N bond is relatively weak, and the diazonium group (N₂⁺) is an excellent leaving group, readily departing as nitrogen gas (N₂).[4] This instability is highly temperature-dependent, making strict temperature control paramount.

Q2: Why is a low temperature (0–5 °C) critical for diazotization?

A2: Maintaining a low temperature, typically between 0 and 5 °C, is the most crucial parameter for a successful diazotization.[1][5] Aryl diazonium salts are thermally unstable and decompose at higher temperatures.[1][5] This decomposition primarily leads to the formation of phenolic byproducts through reaction with water, significantly reducing the yield of the desired product.[1][5]

Q3: What is the role of excess strong acid in the reaction?

A3: Using an excess of a strong mineral acid (e.g., 2.5-3 equivalents) serves several critical functions:

  • Generation of Nitrous Acid: It reacts with sodium nitrite to produce the active diazotizing agent, nitrous acid.[1]

  • Preventing Azo Coupling: It ensures the reaction medium is sufficiently acidic to fully protonate any unreacted starting aromatic amine. This prevents the newly formed diazonium salt from coupling with the unreacted amine, which would form a highly colored and often insoluble azo dye byproduct.[5]

  • Stabilizing the Diazonium Salt: The acidic environment helps to stabilize the diazonium salt and suppress its decomposition.[5]

Section 2: Troubleshooting Guide - Common Problems and Solutions

This section addresses specific issues you may encounter during your diazotization experiments, providing explanations for the underlying causes and actionable solutions.

Issue 1: Dark Brown or Black, Oily/Tarry Mixture Formation

Q: My reaction mixture turned dark and oily, and I observed gas evolution. What went wrong?

A: This is a classic indication of diazonium salt decomposition. The dark, oily substance is likely a mixture of phenolic byproducts and potentially polymeric tars, while the gas bubbles are nitrogen (N₂) released during decomposition.[5]

Root Causes and Solutions:

Root Cause Explanation Solution
Elevated Temperature The temperature of the reaction mixture likely exceeded the critical 0–5 °C range, leading to the rapid decomposition of the diazonium salt into phenols.[5]Ensure your ice-salt bath is well-maintained throughout the addition of the sodium nitrite solution. Pre-cool all reagent solutions before addition. Add the sodium nitrite solution slowly and dropwise to control the exothermic reaction.
Insufficient Acidity A lack of sufficient acid can lead to the formation of diazoamino compounds (triazenes) which can decompose and contribute to tar formation. It also fails to suppress the thermal decomposition of the diazonium salt.[5]Use a sufficient excess of strong mineral acid (typically 2.5-3 equivalents). Ensure the starting amine is fully dissolved and protonated before beginning the nitrite addition.
Localized "Hot Spots" Rapid addition of sodium nitrite can create localized areas of high temperature, initiating decomposition even if the bulk temperature appears to be within range.Add the sodium nitrite solution dropwise with vigorous stirring to ensure rapid dispersion and heat dissipation.
Issue 2: Formation of a Brightly Colored Precipitate (Other than the Product)

Q: A vibrant yellow, orange, or red precipitate formed during the diazotization step. Is this my product?

A: Unlikely, if your target is the diazonium salt itself or a subsequent non-azo product. This colored precipitate is almost certainly an azo dye, formed from a side reaction where the newly formed diazonium salt couples with an electron-rich aromatic compound present in the reaction mixture.

Root Causes and Solutions:

Root Cause Explanation Solution
Insufficient Acid If the reaction is not acidic enough, some of the starting primary aromatic amine will remain unprotonated. This free amine is electron-rich and can act as a coupling partner for the electrophilic diazonium salt.[5]Ensure a sufficient excess of strong mineral acid is used to keep all amine species protonated. The pH should be low enough to prevent the existence of the free amine.
Coupling with Phenolic Byproducts If some diazonium salt decomposes to a phenol, this phenol can then act as a coupling partner for the remaining diazonium salt, especially if the pH is not strongly acidic.Maintain strict temperature control to minimize phenol formation. Keep the reaction mixture strongly acidic to disfavor the coupling reaction with any formed phenols.
Issue 3: Low or No Yield of the Desired Product

Q: I'm not getting the expected yield of my final product after the subsequent reaction of the diazonium salt. What are the likely causes?

A: Low yield is a common issue and can be traced back to several factors, primarily related to the instability of the diazonium salt intermediate.

Root Causes and Solutions:

Root Cause Explanation Solution
Decomposition of Diazonium Salt As discussed, if the temperature is not strictly controlled, a significant portion of your diazonium salt will decompose before it can react in the next step.Re-evaluate and optimize your temperature control strategy. Use the freshly prepared diazonium salt solution immediately in the subsequent reaction.[1]
Incomplete Diazotization Insufficient sodium nitrite or acid, or too short a reaction time, will result in unreacted starting amine.Use a slight excess of sodium nitrite and ensure a reaction time of 15-30 minutes after the addition is complete, while maintaining the low temperature.
Side Reactions The formation of phenols and azo dyes consumes the diazonium salt, reducing the amount available for your desired transformation.Address the root causes of these side reactions as detailed in the previous sections (temperature and acidity control).
Issues with Subsequent Reaction The problem may lie in the step following diazotization (e.g., Sandmeyer or coupling reaction).Ensure the conditions for the subsequent reaction are optimal (e.g., correct catalyst, pH, temperature).

Section 3: Byproduct Identification and Minimization Workflows

Visualizing the reaction pathways and troubleshooting logic can aid in systematically addressing experimental issues.

Byproduct Formation Pathways

Byproduct_Formation Major Byproduct Formation Pathways in Diazotization A Primary Aromatic Amine (Ar-NH2) B Diazonium Salt (Ar-N2+) A->B  NaNO2, H+ (0-5 °C) E Unreacted Amine (Ar-NH2) A->E Incomplete Reaction C Phenolic Byproduct (Ar-OH) B->C  > 5 °C, H2O (Decomposition) D Azo Dye Byproduct (Ar-N=N-Ar'-X) B->D  + Coupling Partner (e.g., Unreacted Amine, Phenol) F Tarry/Polymeric Byproducts B->F Decomposition/ Side Reactions C->D  Acts as Coupling Partner

Caption: Major pathways for byproduct formation in diazotization reactions.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Diazotization Reactions decision decision issue issue solution solution start Problem Observed issue1 Dark, Tarry Mixture? start->issue1 issue2 Colored Precipitate? issue1->issue2 No solution1 Check & Improve Temperature Control Verify Acid Concentration issue1->solution1 Yes issue3 Low/No Yield? issue2->issue3 No solution2 Increase Acid Concentration Improve Temperature Control issue2->solution2 Yes solution3 Review Temperature Control Ensure Complete Diazotization Optimize Subsequent Reaction issue3->solution3 Yes

Caption: A logical workflow for troubleshooting common issues in diazotization.

Section 4: Purification Protocols

Effective removal of byproducts is crucial for obtaining a pure final product. Here are detailed protocols for common purification scenarios.

Protocol 1: Removal of Phenolic Byproducts by Solvent Extraction

Phenolic byproducts are acidic and can be removed by extraction with a basic aqueous solution.

Step-by-Step Methodology:

  • Reaction Quench: Once the subsequent reaction (e.g., Sandmeyer) is complete, quench the reaction mixture by pouring it into ice-water.

  • Organic Extraction: Extract the crude product into an organic solvent in which it is soluble (e.g., diethyl ether, ethyl acetate).

  • Base Wash: Transfer the organic layer to a separatory funnel and wash it several times with a saturated aqueous solution of sodium bicarbonate or a dilute (5-10%) solution of sodium hydroxide.[6] This will convert the acidic phenol into its water-soluble phenolate salt, which will partition into the aqueous layer.

  • Water Wash: Wash the organic layer with water to remove any residual base.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to aid in the removal of water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification of Azo Dyes by Recrystallization

Azo dyes are often solids and can be effectively purified by recrystallization to remove unreacted starting materials and other soluble impurities.

Step-by-Step Methodology:

  • Crude Product Isolation: Collect the crude azo dye precipitate by vacuum filtration. Wash the solid with cold water to remove salts and other water-soluble impurities.[7][8][9]

  • Solvent Selection: Choose a suitable solvent or solvent mixture for recrystallization. The ideal solvent will dissolve the azo dye when hot but not when cold, while the impurities remain soluble at all temperatures. Common solvents include ethanol, ethanol/water mixtures, or acetic acid.[7][8]

  • Dissolution: In an Erlenmeyer flask, add the crude azo dye and a small amount of the chosen solvent. Heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the dye is completely dissolved.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[10][11]

  • Crystal Collection: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals, for example, in a vacuum oven at an appropriate temperature.[7]

Protocol 3: Work-up for Sandmeyer Reactions to Remove Copper Salts

Sandmeyer reactions utilize copper(I) salts, which must be removed during the work-up.

Step-by-Step Methodology:

  • Quench and Extraction: After the reaction is complete, pour the mixture into water and extract the product with an organic solvent.

  • Ammonia/Ammonium Chloride Wash: Wash the organic layer with an aqueous solution of ammonium hydroxide/ammonium chloride (pH 8).[12] The ammonia will form a water-soluble deep blue complex with the copper ions, effectively removing them from the organic layer.

  • Separation and Further Washing: Separate the aqueous layer (which will be blue) and repeat the wash if necessary. Follow with washes of water and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate to obtain the product, now free of copper salts.

Section 5: Quantitative Impact of Reaction Conditions on Byproduct Formation

While precise yields can vary significantly based on the substrate and specific reaction conditions, the following tables summarize the general trends observed.

Table 1: Effect of Temperature on Phenol Byproduct Formation

Temperature (°C)Relative Yield of Phenol ByproductRationale
0-5LowAt this temperature, the rate of decomposition of the diazonium salt is minimized.[1][5]
10-20ModerateThe rate of decomposition increases, leading to a higher yield of phenolic byproducts.[13]
>20HighSignificant and rapid decomposition of the diazonium salt occurs, making phenol a major product.[1][4]

Table 2: Effect of pH on Azo Coupling Byproduct Formation

Reaction ConditionCoupling PartnerOptimal pH for CouplingByproduct Formation LikelihoodRationale
Diazotization StepUnreacted Aromatic AmineAcidic (4-5)High if acid is insufficientInsufficient acid leads to free amine which readily couples.[5][14]
Coupling StepPhenol/NaphtholMildly Alkaline (9-10)Low in diazotization (acidic)The phenoxide ion, formed under basic conditions, is a highly activated coupling partner.[14]
Coupling StepAromatic AmineMildly Acidic (4-5)Low in diazotization (strongly acidic)The free amine is the reactive species for coupling; strong acid protonates it, preventing the reaction.[14]

References

optimizing reaction conditions for the synthesis of 4,4'-dihydroxyazobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,4'-dihydroxyazobenzene.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and suggested solutions to optimize reaction outcomes.

ProblemPotential Cause(s)Suggested Solution(s)
Low Product Yield Incomplete diazotization of the starting amine (e.g., p-aminophenol).Ensure the temperature is maintained at 0-5 °C during the addition of sodium nitrite. Use a fresh solution of sodium nitrite. Allow sufficient time for the diazotization to complete (typically 15-30 minutes).
Inefficient coupling reaction.Control the pH of the coupling solution; it should be alkaline to activate the phenol for electrophilic substitution. Add the diazonium salt solution slowly to the phenol solution with vigorous stirring to ensure proper mixing. Maintain a low temperature (0-5 °C) during the coupling reaction to minimize decomposition of the diazonium salt.
Product loss during workup and purification.During filtration, ensure all the precipitate is collected. When recrystallizing, use a minimal amount of hot solvent to dissolve the product to maximize recovery upon cooling. If using column chromatography, select an appropriate solvent system to ensure good separation and minimize product loss on the column.
Product is an unexpected color (e.g., dark brown or black instead of reddish-brown/yellow) Formation of side products or polymeric materials.Overheating during the reaction can lead to decomposition and polymerization. Strictly adhere to the recommended reaction temperatures. Ensure the purity of starting materials, as impurities can lead to side reactions.
Oxidation of the product.Minimize exposure of the reaction mixture and the final product to air, especially at elevated temperatures. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Purifying the Product Presence of closely related impurities or unreacted starting materials.Recrystallization from a suitable solvent system, such as an ethanol/water mixture, is often effective.[1][2] For persistent impurities, column chromatography on silica gel using a solvent system like ethyl acetate/methanol may be necessary.[3]
Oily or tarry product instead of a solid precipitate.This can result from incomplete reaction or the presence of significant impurities. Ensure the reaction has gone to completion by monitoring with TLC. If the product is oily, try triturating it with a non-polar solvent to induce crystallization.
Reaction is very slow or does not proceed Low reactivity of the diazonium salt.Ensure the diazonium salt was properly formed by checking for the disappearance of the starting amine. The coupling partner (phenol) must be sufficiently activated. Ensure the coupling reaction is performed under alkaline conditions (e.g., in a sodium hydroxide solution) to deprotonate the phenol.
Incorrect stoichiometry of reactants.Carefully measure and use the correct molar ratios of the starting amine, sodium nitrite, and the coupling partner as specified in the protocol.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the synthesis of this compound?

A1: Temperature control is paramount throughout the synthesis. The diazotization step must be carried out at low temperatures (typically 0-5 °C) to prevent the decomposition of the unstable diazonium salt. The coupling reaction is also temperature-sensitive and should be performed at low temperatures to maximize yield and minimize side reactions. pH control during the coupling reaction is also critical; an alkaline medium is necessary to activate the phenol for the electrophilic aromatic substitution reaction.

Q2: My final product has a low melting point and a broad melting range. What could be the issue?

A2: A low and broad melting point is indicative of an impure product. The presence of unreacted starting materials, side products (such as isomers), or residual solvent can lead to this observation. Further purification, such as recrystallization or column chromatography, is recommended to obtain a pure product with a sharp melting point.

Q3: Can I use a different starting material instead of p-aminophenol?

A3: The synthesis of this compound specifically requires a precursor that can provide the p-hydroxyphenylazo moiety. While other synthetic routes exist, the diazotization of p-aminophenol followed by coupling with phenol is a common and direct method.[2] Another reported method involves the reduction of p-nitrophenol.[1] Using a different starting amine would result in a different azobenzene derivative.

Q4: How can I confirm the identity and purity of my synthesized this compound?

A4: The identity and purity of the final product can be confirmed using various analytical techniques. Spectroscopic methods such as ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the chemical structure.[2][3] Mass spectrometry can be used to confirm the molecular weight.[1] Purity can be assessed by techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and by observing a sharp melting point.

Experimental Protocols

Method 1: Diazotization of p-Aminophenol and Coupling with Phenol[2]

This protocol is based on the synthesis of this compound from p-aminophenol and phenol.

Materials:

  • p-Aminophenol

  • 1 M Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Methanol (CH₃OH)

  • Phenol

  • 3 M Sodium hydroxide (NaOH)

  • Ethanol

  • Water

Procedure:

  • Diazotization: Dissolve p-aminophenol (e.g., 10.0 g, 91.64 mmol) in 1 M HCl solution (200 mL) and cool the solution to 0 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (e.g., 9.34 g, 109.8 mmol in 150 mL H₂O) to the p-aminophenol solution while maintaining the temperature at 0 °C.

  • Add pre-cooled methanol (200 mL) to the diazotized solution and stir the mixture for 1 hour.

  • Coupling: In a separate flask, dissolve phenol (e.g., 8.62 g, 91.64 mmol) in 3 M aqueous sodium hydroxide (65 mL).

  • Add the phenol solution dropwise to the diazonium salt solution and stir the reaction mixture at room temperature for 2 hours.

  • Workup and Purification: Remove the methanol by evaporation.

  • Adjust the pH to < 5 by adding concentrated HCl to precipitate the product.

  • Collect the precipitate by filtration and wash it with water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Method 2: Reduction of p-Nitrophenol[1]

This protocol describes the synthesis of this compound from p-nitrophenol.

Materials:

  • p-Nitrophenol

  • Potassium hydroxide (KOH)

  • Water

  • Concentrated Hydrochloric acid (HCl)

  • Diethyl ether

  • Sodium sulfate (Na₂SO₄)

  • Ethanol

Procedure:

  • Reaction Setup: In a suitable reaction vessel, heat a mixture of KOH (25 g, 380 mmol), p-nitrophenol (5 g, 36 mmol), and water (6 mL) to 120 °C and hold for 1 hour.

  • Reaction: Slowly increase the temperature to 195-200 °C. The reaction will start vigorously, producing a brown viscous liquid.

  • Workup: After the reaction is complete, dissolve the product in water.

  • Acidify the dark-red solution to pH 3 with concentrated HCl.

  • Extract the product with diethyl ether.

  • Combine the ether extracts and dry them over anhydrous Na₂SO₄.

  • Purification: Remove the ether under vacuum.

  • Recrystallize the residue from a 50% (v/v) ethanol aqueous solution to yield yellow crystals of this compound.

Visualizations

experimental_workflow cluster_diazotization Diazotization cluster_coupling Coupling Reaction cluster_workup Workup & Purification d1 Dissolve p-Aminophenol in HCl d2 Cool to 0-5 °C d1->d2 d3 Add NaNO₂ solution d2->d3 c2 Add diazonium salt to phenol solution d3->c2 Diazonium Salt Solution c1 Prepare Phenol in NaOH solution c1->c2 c3 Stir at room temperature c2->c3 w1 Acidify to precipitate product c3->w1 w2 Filter and wash w1->w2 w3 Recrystallize from Ethanol/Water w2->w3 w4 Obtain pure this compound w3->w4

Caption: Experimental workflow for the synthesis of this compound.

reaction_pathway cluster_reactants cluster_intermediates cluster_product p_aminophenol p-Aminophenol diazonium_salt Diazonium Salt Intermediate p_aminophenol->diazonium_salt NaNO₂, HCl, 0-5 °C phenol Phenol product This compound diazonium_salt->product + Phenol, NaOH

Caption: Reaction pathway for the synthesis of this compound.

References

how to improve the solubility of 4,4'-dihydroxyazobenzene for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4,4'-Dihydroxyazobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a polar molecule due to the presence of two hydroxyl (-OH) groups. Its solubility is largely dictated by the polarity of the solvent. It exhibits good solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).[1][2] Conversely, it has limited solubility in non-polar solvents and is generally considered insoluble in water under neutral pH conditions.

Q2: How does pH affect the solubility of this compound?

A2: The solubility of this compound is highly dependent on pH. In alkaline (basic) solutions, the hydroxyl groups can be deprotonated to form phenolate ions. This ionization increases the polarity of the molecule and its ability to interact with water, thereby significantly enhancing its aqueous solubility. Many experimental procedures leverage this property by dissolving the compound in a dilute basic solution.

Q3: I am having trouble dissolving this compound for my experiment. What are some common troubleshooting steps?

A3: If you are encountering solubility issues, consider the following troubleshooting steps:

  • Solvent Selection: Ensure you are using an appropriate polar organic solvent. Refer to the solubility data table below for guidance.

  • pH Adjustment: If using an aqueous or semi-aqueous system, try increasing the pH by adding a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Co-solvents: Employing a mixture of solvents can be effective. For example, a mixture of ethanol and water has been used for recrystallization, indicating some solubility in this system.[1]

  • Heating: Gently warming the solvent while dissolving the compound can increase the rate of dissolution and the amount that can be dissolved. However, be mindful of the compound's thermal stability.

  • Sonication: Using an ultrasonic bath can help to break up solid aggregates and accelerate the dissolution process.

Troubleshooting Guides

Issue 1: Compound precipitates out of solution during the experiment.
  • Possible Cause: A change in the solution's properties (e.g., pH, temperature, or composition) may be causing the compound to become less soluble.

  • Solution:

    • Maintain pH: If you are working with a pH-sensitive system, ensure that the pH of your solution remains in a range where this compound is soluble.

    • Temperature Control: If the experiment is conducted at a lower temperature than when the solution was prepared, the compound may precipitate. Maintain a consistent temperature.

    • Solvent Compatibility: If you are adding other reagents to your solution, ensure they are miscible with the solvent used to dissolve the this compound and do not significantly alter the solution's polarity.

Issue 2: Difficulty preparing a stock solution of a specific concentration.
  • Possible Cause: The desired concentration may exceed the solubility limit of the compound in the chosen solvent at room temperature.

  • Solution:

    • Consult Solubility Data: Refer to the table below to determine if the desired concentration is achievable in the selected solvent.

    • Increase Temperature: Gently warm the solution to increase solubility, but ensure the compound does not decompose.

    • Use a Stronger Solvent: Consider using a solvent in which this compound has higher solubility, such as DMSO or DMF, if compatible with your experimental design.

    • pH Adjustment for Aqueous Stocks: For aqueous-based stock solutions, increasing the pH can dramatically improve solubility.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents

SolventTypeSolubilityReference/Notes
WaterPolar ProticInsoluble (at neutral pH)[3]
MethanolPolar ProticSoluble[2][3][4]
EthanolPolar ProticSoluble[2]
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble[2][4]
N,N-Dimethylformamide (DMF)Polar AproticSoluble[4]
Dioxane-Water (1:1)Co-solventSoluble[1]
Ethanol-Water (1:1)Co-solventSoluble (used for recrystallization)[1]

Note: Quantitative solubility data for this compound is not widely available in the literature. The information provided is based on qualitative descriptions from various sources.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent (e.g., DMSO)
  • Weigh the Compound: Accurately weigh the desired amount of this compound powder.

  • Add Solvent: Add the calculated volume of high-purity DMSO to achieve the target concentration.

  • Dissolve: Vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming may be applied if necessary.

  • Storage: Store the stock solution in a tightly sealed, light-protected container at the appropriate temperature to prevent solvent evaporation and degradation of the compound.

Protocol 2: Enhancing Aqueous Solubility using pH Adjustment
  • Prepare a Suspension: Suspend the desired amount of this compound in the required volume of water or aqueous buffer.

  • Add Base: While stirring, slowly add a dilute solution of sodium hydroxide (e.g., 0.1 M NaOH) dropwise.

  • Monitor Dissolution: Continue adding the base and stirring until the solid completely dissolves. The solution will likely develop a deeper color as the compound dissolves.

  • pH Measurement: Measure the final pH of the solution.

  • Neutralization (Optional): If the experiment requires a neutral pH, the solution can be carefully neutralized by the dropwise addition of a dilute acid (e.g., 0.1 M HCl) after the compound has dissolved. Be aware that the compound may precipitate if the pH is lowered too much.

Visualizations

experimental_workflow Experimental Workflow: Preparing a this compound Solution start Start weigh Weigh this compound start->weigh choose_solvent Choose Solvent System weigh->choose_solvent organic_solvent Polar Organic Solvent (e.g., DMSO, Methanol) choose_solvent->organic_solvent Organic aqueous_system Aqueous System choose_solvent->aqueous_system Aqueous add_solvent Add Solvent organic_solvent->add_solvent adjust_ph Adjust pH with Base (e.g., NaOH) aqueous_system->adjust_ph dissolve Dissolve (Vortex/Sonicate/Heat) add_solvent->dissolve check_solubility Completely Dissolved? dissolve->check_solubility solution_ready Solution Ready for Use check_solubility->solution_ready Yes precipitation Precipitation Risk check_solubility->precipitation No end End solution_ready->end adjust_ph->dissolve precipitation->choose_solvent

Caption: Workflow for preparing a this compound solution.

logical_relationship Logical Relationship: Factors Affecting Solubility solubility This compound Solubility solvent_polarity Solvent Polarity solubility->solvent_polarity Dependent on ph pH of Solution solubility->ph Dependent on temperature Temperature solubility->temperature Dependent on co_solvents Presence of Co-solvents solubility->co_solvents Influenced by solvent_polarity->solubility ph->solubility temperature->solubility co_solvents->solubility

Caption: Key factors influencing the solubility of this compound.

References

Technical Support Center: Preventing Photobleaching of 4,4'-Dihydroxyazobenzene in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the photobleaching of 4,4'-dihydroxyazobenzene in solution.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a concern for this compound?

A1: Photobleaching is the irreversible photochemical degradation of a molecule upon exposure to light. For this compound, an azobenzene derivative, this process can lead to a loss of its characteristic photochromic properties, affecting the accuracy and reproducibility of experiments. This is particularly critical in applications such as photoswitchable biological systems and materials science where precise control over its isomeric states is required.

Q2: What are the primary factors that influence the photobleaching of this compound?

A2: Several factors can influence the rate of photobleaching, including:

  • Solvent Polarity and Type: The solvent environment can significantly impact the stability of the excited state of the molecule.

  • Presence of Oxygen: Molecular oxygen can participate in photodegradation pathways, often leading to accelerated photobleaching.

  • Excitation Wavelength and Intensity: Higher light intensity and prolonged exposure to UV light, which is used to induce the trans-to-cis isomerization, can increase the rate of photobleaching.

  • pH of the Solution: The protonation state of the hydroxyl groups can affect the electronic properties of the molecule and its susceptibility to photodegradation.[1][2]

  • Presence of Contaminants: Impurities in the sample or solvent can act as photosensitizers, accelerating the degradation process.

Q3: How can I minimize photobleaching during my experiments?

A3: Several strategies can be employed to minimize photobleaching:

  • Solvent Selection: While solvent effects are complex, using deoxygenated solvents can be beneficial. The stability in various solvents should be empirically determined for your specific application.

  • Use of Antifade Reagents: Incorporating antioxidants or commercially available antifade reagents into your solution can significantly reduce photobleaching.

  • Control of Illumination: Use the lowest possible light intensity and exposure time required for your measurements. Utilize filters to block unwanted wavelengths.

  • Sample Purity: Ensure the purity of your this compound sample and use high-purity solvents.[3]

Troubleshooting Guides

Issue 1: Rapid loss of absorbance or color upon illumination.
Possible Cause Troubleshooting Step
High Light Intensity Reduce the intensity of the light source. Use neutral density filters if necessary.
Prolonged Exposure Minimize the duration of light exposure. For spectroscopic measurements, use the instrument's fastest scan speed.
Oxygen in Solution Degas the solvent by sparging with an inert gas (e.g., argon or nitrogen) before preparing the solution.
Solvent-Induced Degradation Test the stability of this compound in different solvents to identify a more suitable one for your experiment.
Incorrect pH Buffer the solution to a pH where the compound exhibits maximum stability. This may need to be determined empirically.[1][2]
Issue 2: Inconsistent or irreproducible spectral changes.
Possible Cause Troubleshooting Step
Sample Evaporation Ensure the cuvette or sample holder is properly sealed to prevent solvent evaporation, which can concentrate the sample and alter kinetics.
Temperature Fluctuations Use a temperature-controlled sample holder to maintain a constant temperature throughout the experiment.
Cuvette/Plate Issues Use clean, scratch-free cuvettes or microplates. Ensure the correct plate type (e.g., UV-transparent) is used for the measurement wavelength.[4]
Impure Sample Re-purify the this compound sample. Impurities can lead to unpredictable side reactions.[3]

Quantitative Data

Direct quantitative data for the photobleaching of this compound is limited in the literature. However, data from closely related compounds and general knowledge of azobenzene photochemistry can provide valuable insights.

Table 1: Factors Influencing Azobenzene Photostability (Qualitative)

FactorEffect on PhotostabilityRecommendations
Solvent Polarity and proticity can influence isomerization and degradation pathways.Empirically test different solvents (e.g., ethanol, DMSO, toluene) for optimal stability.
Oxygen Often accelerates photobleaching through the formation of reactive oxygen species (ROS).Use deoxygenated solvents.
pH Can alter the electronic structure and stability of the molecule.[1][2]Buffer the solution to an optimal pH.
Antioxidants Can quench reactive species that lead to photobleaching.Add singlet oxygen or triplet state quenchers.

Experimental Protocols

Protocol 1: General Procedure for Evaluating Antifade Reagents
  • Prepare Stock Solutions:

    • Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

    • Prepare stock solutions of the antifade reagents to be tested (e.g., ascorbic acid, n-propyl gallate, Trolox) at various concentrations.

  • Prepare Test Solutions:

    • In separate, optically transparent vessels (e.g., quartz cuvettes), prepare solutions of this compound at a fixed concentration.

    • To each solution, add a different concentration of the antifade reagent. Include a control sample with no antifade reagent.

  • Measure Initial Absorbance:

    • Measure the initial UV-Vis absorbance spectrum of each solution.

  • Controlled Illumination:

    • Expose each sample to a light source of a specific wavelength (e.g., 365 nm) and constant intensity for a defined period.

  • Measure Final Absorbance:

    • After illumination, measure the UV-Vis absorbance spectrum of each solution again.

  • Data Analysis:

    • Calculate the percentage of photobleaching for each sample by comparing the initial and final absorbance at the λmax.

    • Plot the percentage of photobleaching against the concentration of the antifade reagent to determine its efficacy.

Protocol 2: Synthesis and Purification of this compound

A common method for the synthesis of this compound involves the diazotization of p-aminophenol followed by coupling with phenol.[3]

  • Diazotization of p-aminophenol:

    • Dissolve p-aminophenol in a dilute HCl solution and cool to 0-5 °C in an ice bath.

    • Slowly add a cooled aqueous solution of sodium nitrite (NaNO₂) to the p-aminophenol solution while maintaining the low temperature.

  • Coupling Reaction:

    • Prepare a solution of phenol in an aqueous sodium hydroxide solution and cool it to 0-5 °C.

    • Slowly add the diazotized solution to the phenol solution with constant stirring, keeping the temperature below 5 °C.

  • Precipitation and Purification:

    • After the reaction is complete, acidify the mixture with concentrated HCl to a pH below 5 to precipitate the product.

    • Collect the precipitate by filtration, wash it thoroughly with water, and recrystallize from an ethanol/water mixture to obtain pure this compound.[3]

Visualizations

Photobleaching_Pathway A This compound (Ground State) B Excited Singlet State A->B Light Absorption (UV) C Excited Triplet State B->C Intersystem Crossing E Photodegradation Products (Loss of Photochromism) B->E Direct Photoreaction D Reactive Oxygen Species (ROS) (e.g., Singlet Oxygen) C->D Energy Transfer to O2 C->E Photoreaction D->E Oxidation

Caption: Simplified signaling pathway of this compound photobleaching.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound stock solution C Prepare test solutions with varying antifade concentrations A->C B Prepare antifade reagent stock solutions B->C D Measure initial UV-Vis spectrum C->D E Controlled light exposure D->E F Measure final UV-Vis spectrum E->F G Calculate % photobleaching F->G H Determine optimal antifade concentration G->H

Caption: Experimental workflow for evaluating antifade reagents.

Troubleshooting_Logic Start Inconsistent Photobleaching Results Q1 Is the light source stable? Start->Q1 A1_Yes Check sample preparation Q1->A1_Yes Yes A1_No Stabilize or replace light source Q1->A1_No No Q2 Is the sample pure? A1_Yes->Q2 End Consistent Results A1_No->End A2_Yes Check environmental conditions Q2->A2_Yes Yes A2_No Re-purify compound Q2->A2_No No Q3 Are temperature and atmosphere controlled? A2_Yes->Q3 A2_No->End A3_Yes Review data analysis procedure Q3->A3_Yes Yes A3_No Use temperature controller and degas solvent Q3->A3_No No A3_Yes->End A3_No->End

Caption: Logical troubleshooting flow for inconsistent photobleaching.

References

understanding the degradation pathway of 4,4'-dihydroxyazobenzene under UV light

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on investigating the degradation pathway of 4,4'-dihydroxyazobenzene under UV light.

Troubleshooting Guides

This section addresses common issues encountered during the experimental investigation of this compound photodegradation.

Issue Possible Cause Recommended Action
Inconsistent degradation rates Fluctuation in UV lamp intensity.Regularly calibrate the UV lamp output using a radiometer. Ensure a stable power supply.
Temperature variations in the reaction setup.Use a temperature-controlled reaction chamber or a water bath to maintain a constant temperature.[1]
Inconsistent initial concentration of this compound.Prepare fresh stock solutions and accurately determine the initial concentration using a calibrated spectrophotometer or HPLC before each experiment.
Appearance of unexpected peaks in HPLC chromatogram Contamination of solvent or glassware.Use HPLC-grade solvents and thoroughly clean all glassware with appropriate cleaning agents, followed by rinsing with ultrapure water.
Formation of secondary degradation products.Analyze the sample at different time intervals to track the formation and decay of intermediates. Use LC-MS to identify the mass of the unknown peaks.[2][3]
Sample degradation post-irradiation and before analysis.Analyze samples immediately after irradiation or store them in the dark at a low temperature (e.g., 4°C) to minimize further reactions.
Poor reproducibility of results Variations in solution pH.Buffer the reaction solution to the desired pH and monitor it throughout the experiment, as the degradation process can alter the pH.[1][4]
Presence of dissolved oxygen.For anaerobic studies, ensure the solution is thoroughly deoxygenated by purging with an inert gas (e.g., nitrogen or argon) before and during irradiation.
Baseline drift or noise in HPLC analysis Contaminated mobile phase or column.Filter all mobile phases before use and regularly flush the HPLC column with a strong solvent to remove contaminants.[5]
Detector lamp aging.Replace the detector lamp if it has exceeded its recommended lifetime.
Low degradation efficiency Inappropriate UV wavelength.Ensure the UV lamp's emission spectrum overlaps with the absorption spectrum of this compound. The primary absorption is typically in the UV-A range.
Insufficient light intensity.Increase the light intensity, ensuring it is uniformly distributed throughout the reaction solution.[6]
Presence of quenching species in the sample matrix.If working with complex matrices, consider solid-phase extraction (SPE) to clean up the sample before analysis.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary degradation mechanism of this compound under UV light?

A1: The primary degradation mechanism is expected to be the cleavage of the azo bond (–N=N–). This can occur through a reductive pathway. The presence of hydroxyl groups on the phenyl rings can also influence the reaction, potentially leading to the formation of phenolic and other aromatic intermediates through reactions with photogenerated reactive oxygen species (ROS) like hydroxyl radicals.[6][7]

Q2: What are the likely intermediate and final degradation products?

A2: Based on the degradation of similar azo dyes, the initial cleavage of the azo bond would likely produce 4-aminophenol. Further degradation of this intermediate can lead to the formation of hydroquinone and other hydroxylated aromatic compounds. Complete mineralization will ultimately yield carbon dioxide, water, and inorganic nitrogen compounds.

Q3: How can I monitor the degradation of this compound quantitatively?

A3: The degradation can be monitored using UV-Vis spectrophotometry by observing the decrease in the absorbance at the maximum wavelength (λmax) of this compound. For more accurate quantification and to resolve the parent compound from its degradation products, High-Performance Liquid Chromatography (HPLC) with a UV detector is the recommended method.[8]

Q4: What is a suitable mobile phase for HPLC analysis of this compound and its degradation products?

A4: A common mobile phase for the separation of phenolic compounds is a gradient mixture of acetonitrile and water (with a small amount of acid, such as formic acid or acetic acid, to improve peak shape). A C18 column is typically used.

Q5: How does pH affect the degradation rate?

A5: The pH of the solution can significantly influence the degradation rate. The surface charge of the molecule and the generation of reactive oxygen species can be pH-dependent. For phenolic compounds, the speciation (protonated vs. deprotonated) will change with pH, which can affect their reactivity.[1][4]

Q6: Is the presence of oxygen necessary for the degradation?

A6: The role of oxygen depends on the specific degradation pathway. In many photodegradation processes involving organic pollutants, oxygen is a precursor to reactive oxygen species (ROS) such as superoxide and hydroxyl radicals, which can accelerate degradation.[6] However, reductive cleavage of the azo bond can also occur under anaerobic conditions.

Experimental Protocols

Protocol 1: Monitoring Photodegradation using UV-Vis Spectrophotometry
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol) and determine its molar absorptivity at its λmax.

  • Reaction Setup:

    • Prepare a dilute aqueous solution of this compound of a known concentration in a quartz cuvette or a photoreactor.

    • If pH effects are being studied, buffer the solution to the desired pH.

    • Place the reaction vessel in a temperature-controlled chamber.

  • UV Irradiation:

    • Expose the solution to a UV lamp with a known wavelength and intensity.

    • At regular time intervals, withdraw an aliquot of the solution for analysis.

  • UV-Vis Analysis:

    • Record the UV-Vis spectrum of each aliquot.

    • Monitor the decrease in absorbance at the λmax of this compound.

  • Data Analysis:

    • Plot the concentration of this compound as a function of irradiation time.

    • Determine the degradation kinetics (e.g., pseudo-first-order rate constant) by fitting the data to an appropriate kinetic model.

Protocol 2: Identification of Degradation Products using HPLC-MS
  • Sample Preparation:

    • Prepare a solution of this compound and irradiate it with UV light for a time sufficient to achieve significant degradation.

    • Take samples at different time points to track the evolution of intermediates.

  • HPLC Separation:

    • Inject the irradiated sample into an HPLC system equipped with a C18 column.

    • Use a gradient elution program with a mobile phase consisting of acidified water and acetonitrile to separate the parent compound and its degradation products.

  • Mass Spectrometry Detection:

    • Couple the HPLC system to a mass spectrometer (e.g., TOF or Orbitrap) with an electrospray ionization (ESI) source.[2]

    • Acquire mass spectra for each eluting peak.

  • Data Analysis and Structure Elucidation:

    • Determine the molecular weight of the degradation products from their mass-to-charge ratio (m/z).

    • Perform tandem MS (MS/MS) experiments to obtain fragmentation patterns of the degradation products.

    • Propose the structures of the intermediates based on their molecular weight and fragmentation patterns.

Quantitative Data

The following table summarizes illustrative quantitative data for the photodegradation of azo dyes, which can be used as a reference for studies on this compound. Note that specific values for this compound may vary.

Parameter Value Conditions Reference Compound
Pseudo-first-order rate constant (k) 0.1 min⁻¹H₂O₂, 24.5 mmol/L, UV irradiationReactive Azo Dyes
Second-order rate constant with •OH 3.2 × 10⁹ M⁻¹ s⁻¹pH 7Methyl Orange
Second-order rate constant with SO₄•⁻ 13 × 10⁹ M⁻¹ s⁻¹pH 7Methyl Orange
TOC Removal ~42%1 hour illumination, ZnO catalystMethyl Red

Visualizations

Degradation_Pathway parent This compound intermediate1 4-Aminophenol parent->intermediate1 Azo Bond Cleavage (+ hv, [H]) intermediate2 Hydroxylated Intermediates (e.g., Hydroquinone) intermediate1->intermediate2 Hydroxylation (+ •OH) products Mineralization Products (CO₂, H₂O, NxOy) intermediate2->products Ring Opening & Oxidation

Caption: Proposed degradation pathway of this compound under UV light.

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis prep Prepare aqueous solution of This compound buffer Adjust pH with buffer prep->buffer irradiate UV Irradiation in controlled environment buffer->irradiate sampling Collect aliquots at different time intervals irradiate->sampling uv_vis UV-Vis Spectrophotometry (Kinetics) sampling->uv_vis hplc HPLC-UV (Quantification) sampling->hplc lc_ms LC-MS/MS (Product Identification) sampling->lc_ms

Caption: General experimental workflow for studying the photodegradation of this compound.

References

challenges in scaling up the synthesis of 4,4'-dihydroxyazobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 4,4'-dihydroxyazobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the scalable synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for the synthesis of this compound involve two key reaction steps: diazotization and azo coupling. The primary routes include:

  • Diazotization of p-aminophenol followed by coupling with phenol: This is a widely used method where p-aminophenol is converted to a diazonium salt, which then reacts with phenol to form the final product.

  • Reduction of p-nitrophenol: This method involves the reduction of p-nitrophenol, which can dimerize to form this compound.

Q2: My reaction yield is consistently low when scaling up. What are the likely causes?

A2: Low yields during scale-up can be attributed to several factors:

  • Poor temperature control: The diazotization step is highly exothermic. Inadequate heat removal in larger reactors can lead to decomposition of the unstable diazonium salt, a primary cause of low yield.[1]

  • Inefficient mixing: Non-uniform mixing can create localized "hot spots" and areas of high reactant concentration, leading to side reactions and decomposition.

  • Slow addition rate: While seemingly counterintuitive, an excessively slow addition of the diazonium salt to the coupling agent can increase its residence time in an unstable state, leading to degradation.

Q3: The color of my final product is inconsistent between batches. Why is this happening?

A3: Color variations in this compound batches can arise from:

  • Presence of impurities: Byproducts from side reactions, such as the formation of regioisomers or self-coupling of the diazonium salt, can significantly impact the final color.[2]

  • Incorrect pH: The pH of the coupling reaction is critical and can influence the position of the azo coupling on the aromatic ring, potentially leading to different colored isomers.

  • Oxidation: Phenolic compounds are susceptible to oxidation, especially under alkaline conditions, which can form colored impurities.[1]

Q4: I am observing significant byproduct formation. What are the common side reactions?

A4: Common byproducts in the synthesis of this compound include:

  • Phenol from diazonium salt decomposition: If the temperature rises above 5-10 °C, the diazonium salt can decompose to form phenol and nitrogen gas.

  • Triazenes: In alkaline conditions, the diazonium salt can react with primary and secondary amines to form triazenes.

  • Isomeric products: Coupling at the ortho position instead of the para position can occur, leading to isomeric impurities.

Q5: What are the key safety considerations when scaling up this synthesis?

A5: The primary safety concern is the thermal instability of the diazonium salt intermediate. A thermal runaway reaction can occur if the heat generated from the exothermic diazotization is not effectively removed. It is crucial to have a robust cooling system and a well-calibrated monitoring system for temperature and pressure. Diazonium salts can also be explosive when isolated in a dry, solid state, so they are typically generated and used in situ in a solution.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of this compound.

Problem Potential Cause Troubleshooting Steps
Low Yield Decomposition of diazonium salt due to high temperature. - Ensure the reactor's cooling system is adequate for the batch size. - Monitor the internal temperature closely and maintain it between 0-5 °C during diazotization. - Consider using a continuous flow reactor for better temperature control in large-scale synthesis.
Incomplete diazotization. - Use a slight excess of sodium nitrite. - Ensure the reaction medium is strongly acidic. - Add the sodium nitrite solution slowly and sub-surface to ensure complete reaction.
Inefficient mixing. - Use an appropriate agitator and agitation speed for the reactor size and geometry to ensure homogeneity. - Baffles may be necessary in larger reactors to improve mixing.
Off-Color Product Formation of impurities and byproducts. - Maintain strict temperature and pH control throughout the reaction. - Use purified starting materials to avoid side reactions. - Consider recrystallization or column chromatography for purification.
Oxidation of phenol or p-aminophenol. - Purge the reactor with an inert gas like nitrogen to minimize contact with oxygen. - Use fresh, high-purity reagents.
Difficult Purification Presence of tarry or polymeric byproducts. - Optimize reaction conditions to minimize byproduct formation. - During workup, perform a hot filtration to remove insoluble impurities. - Experiment with different recrystallization solvents or solvent mixtures.
Slow or Incomplete Coupling Reaction Incorrect pH of the coupling medium. - The coupling of diazonium salts with phenols is typically carried out in mildly alkaline conditions. - Monitor and adjust the pH of the coupling solution carefully.
Low reactivity of the coupling agent. - Ensure the phenol is fully dissolved and deprotonated to its more reactive phenoxide form by using an appropriate base.

Experimental Protocols

Lab-Scale Synthesis of this compound

This protocol details a common laboratory-scale synthesis.

Materials:

  • p-Aminophenol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Phenol

  • Sodium Hydroxide (NaOH)

  • Ice

  • Distilled water

Procedure:

  • Diazotization:

    • Dissolve a specific amount of p-aminophenol in dilute hydrochloric acid in a beaker.

    • Cool the beaker in an ice bath to 0-5 °C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the p-aminophenol solution while maintaining the temperature below 5 °C and stirring continuously.

    • Stir the mixture for an additional 15-20 minutes after the addition is complete.

  • Azo Coupling:

    • In a separate beaker, dissolve phenol in an aqueous solution of sodium hydroxide and cool it in an ice bath.

    • Slowly add the cold diazonium salt solution to the cold phenol solution with vigorous stirring.

    • A colored precipitate of this compound will form.

    • Continue stirring the mixture in the ice bath for 30-60 minutes to ensure the completion of the reaction.

  • Isolation and Purification:

    • Filter the precipitate using a Buchner funnel and wash it with cold water to remove any unreacted starting materials and salts.

    • The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol-water mixture.

Considerations for Scale-Up

When scaling up the synthesis, the following points are critical:

Parameter Lab-Scale (grams) Pilot/Industrial-Scale (kilograms) Key Considerations for Scale-Up
Heat Transfer Surface area to volume ratio is high; cooling is efficient with an ice bath.Surface area to volume ratio is low; requires a jacketed reactor with a robust cooling system.The exothermic diazotization reaction requires careful monitoring and control to prevent thermal runaway. The cooling capacity of the reactor must be sufficient to handle the heat generated.
Mixing Magnetic stirrer is usually sufficient.Requires a powerful overhead mechanical stirrer with appropriate impeller design.Inefficient mixing can lead to localized high concentrations and temperatures, resulting in byproduct formation and reduced yield. The mixing efficiency should be validated for the specific reactor geometry.
Reagent Addition Manual dropwise addition is feasible.Automated and controlled addition using pumps is necessary.The rate of addition of sodium nitrite and the diazonium salt solution must be carefully controlled to manage the exotherm and ensure complete reaction.
Purification Recrystallization from flasks is common.Requires large-scale crystallization vessels and filtration equipment (e.g., filter press or centrifuge).The choice of crystallization solvent and the cooling profile are critical for obtaining the desired crystal size and purity at a large scale.
Safety Standard personal protective equipment.In addition to PPE, requires process safety management, including pressure relief systems and emergency shutdown procedures.The potential for a runaway reaction and the handling of large quantities of hazardous materials necessitate rigorous safety protocols.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes at different scales. Please note that these are representative values and may vary depending on the specific equipment and process optimizations.

Parameter Lab-Scale (10 g) Pilot-Scale (10 kg) Industrial-Scale (100 kg)
Reactant Molar Ratio (p-aminophenol:NaNO₂:phenol) 1 : 1.1 : 11 : 1.05 : 11 : 1.02 : 1
Reaction Temperature (Diazotization) 0-5 °C0-5 °C2-8 °C
Reaction Time (Coupling) 1-2 hours2-4 hours3-6 hours
Typical Yield 80-90%75-85%70-80%
Typical Purity (after recrystallization) >98%>97%>96%

Visualizations

Experimental Workflow

experimental_workflow cluster_diazotization Diazotization Stage cluster_coupling Azo Coupling Stage cluster_purification Purification Stage p_aminophenol p-Aminophenol in HCl diazonium_salt Diazonium Salt Solution p_aminophenol->diazonium_salt Add NaNO2 at 0-5°C na_nitrite Sodium Nitrite Solution na_nitrite->diazonium_salt crude_product Crude this compound diazonium_salt->crude_product Add to Phenol Solution phenol Phenol in NaOH phenol->crude_product filtration Filtration & Washing crude_product->filtration recrystallization Recrystallization filtration->recrystallization final_product Pure this compound recrystallization->final_product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield Observed check_temp Check Temperature Logs (0-5°C maintained?) start->check_temp check_mixing Evaluate Mixing Efficiency (Homogeneous?) check_temp->check_mixing Yes temp_issue Improve Cooling Capacity Optimize Addition Rate check_temp->temp_issue No check_reagents Verify Reagent Stoichiometry & Purity check_mixing->check_reagents Yes mixing_issue Increase Agitation Speed Modify Impeller/Baffles check_mixing->mixing_issue No reagent_issue Use Slight Excess of NaNO2 Use Pure Starting Materials check_reagents->reagent_issue No end Yield Improved check_reagents->end Yes temp_issue->end mixing_issue->end reagent_issue->end

Caption: Troubleshooting flowchart for addressing low yield in the synthesis.

References

managing temperature control during the synthesis of azo compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of azo compounds. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly in managing temperature control during these sensitive reactions.

Frequently Asked Questions (FAQs)

Q1: Why is strict temperature control so critical in azo compound synthesis?

A1: Temperature control is paramount primarily due to the thermal instability of the diazonium salt intermediate formed during the diazotization step.[1][2][3] These salts are prone to decomposition at temperatures above 5 °C, which can lead to the formation of unwanted byproducts, such as phenols, and the evolution of nitrogen gas.[2][4][5] Maintaining a low temperature, typically between 0-5 °C, is essential to ensure the stability of the diazonium salt for the subsequent coupling reaction.[1][6]

Q2: What is the ideal temperature range for the diazotization and coupling steps?

A2: The widely recommended temperature range for both the diazotization and azo coupling reactions is 0–5 °C.[1][2][6] This low temperature minimizes the decomposition of the unstable diazonium salt.[2][4] While some studies suggest that certain reactions can be performed at slightly higher temperatures, adhering to the 0–5 °C range is a general rule for ensuring optimal yield and purity.[2][7]

Q3: What are the visible signs of poor temperature control during the reaction?

A3: Several visual cues can indicate that the reaction temperature is too high. The evolution of gas (bubbling) can signify the decomposition of the diazonium salt into nitrogen gas.[7] The appearance of brown fumes may suggest the decomposition of nitrous acid.[8] Furthermore, the formation of dark, tar-like substances can point to the creation of polymeric byproducts and other decomposition products resulting from elevated temperatures.[6][8]

Q4: Can a solution of the diazonium salt be prepared in advance and stored?

A4: It is strongly advised to use the diazonium salt solution immediately after its preparation.[1][7] Due to their inherent instability in aqueous solutions, these salts will decompose over time, even at low temperatures, which will significantly reduce the yield of the desired azo compound.[2][7]

Q5: What are the safety risks associated with poor temperature control?

A5: The diazotization reaction is exothermic, meaning it releases heat.[5][8] If this heat is not effectively dissipated, it can lead to a rapid increase in temperature, causing the diazonium salt to decompose. In a closed system, the rapid evolution of nitrogen gas can cause a dangerous buildup of pressure, potentially leading to a runaway reaction or even an explosion.[2][9][10][11] It is also important to never isolate diazonium salts in a dry, solid state as they can be explosive.[2][8][12]

Troubleshooting Guide

Problem Potential Cause (Temperature-Related) Suggested Solution
Low or No Product Yield The diazonium salt intermediate has decomposed due to the reaction temperature rising above 5 °C.[6][8]Ensure the reaction flask is well-immersed in an efficient ice-salt bath.[6] Add the sodium nitrite solution very slowly (dropwise) with vigorous stirring to dissipate heat.[6][8] Continuously monitor the internal temperature of the reaction mixture with a thermometer.[8]
Formation of a Dark-Colored, Tarry Substance The reaction temperature was too high, leading to the formation of polymeric byproducts or other decomposition products.[6][8]Strictly maintain the temperature between 0–5 °C during the addition of sodium nitrite.[6] Ensure efficient and continuous stirring to prevent localized hotspots.[6]
Evolution of Gas (Bubbling) from the Reaction Mixture The temperature is too high, causing the decomposition of the diazonium salt and the release of nitrogen gas (N₂).[7]Immediately check and lower the reaction temperature. Ensure the cooling bath is functioning effectively. Provide adequate venting for the reaction vessel to prevent pressure buildup.[7]
Final Product has an "Off" or Unexpected Color Formation of byproducts due to decomposition of the diazonium salt at elevated temperatures.[6][13] This can also be caused by the oxidation of the coupling component.[6]Maintain strict temperature control (0–5 °C) throughout the synthesis.[6] Use the diazonium salt immediately after preparation.[6]
Formation of Phenol Byproducts The diazonium salt has reacted with water at elevated temperatures.[4][7]Re-verify and calibrate your temperature monitoring equipment. Ensure the reaction is carried out as quickly as possible after the formation of the diazonium salt.[7]

Experimental Protocols

General Protocol for the Synthesis of an Azo Dye (e.g., Para Red)

Materials:

  • p-Nitroaniline

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl)

  • 2-Naphthol (β-Naphthol)

  • Sodium Hydroxide (NaOH)

  • Ice

  • Deionized Water

Procedure:

  • Preparation of the Diazonium Salt Solution:

    • In a flask, dissolve p-nitroaniline in 3M HCl. Gentle heating may be required to achieve dissolution.[14]

    • Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring. The amine salt may precipitate, which is acceptable if the solution is well-stirred.[14]

    • In a separate beaker, prepare a solution of sodium nitrite in water and cool it in the ice bath.[1][15]

    • Slowly add the cold sodium nitrite solution dropwise to the stirred amine salt solution, ensuring the temperature remains below 10°C (ideally 0-5 °C).[14]

    • After the addition is complete, continue to stir the mixture in the ice bath for a few more minutes.[1]

  • Preparation of the Coupling Component Solution:

    • In a separate beaker, dissolve 2-naphthol in an aqueous solution of sodium hydroxide.[1][14]

    • Cool this solution to 0-5 °C in an ice-salt bath.[6]

  • Azo Coupling:

    • Slowly, and with vigorous stirring, add the cold diazonium salt solution to the cold 2-naphthol solution.[1][6]

    • A brightly colored precipitate of the azo dye should form immediately.[1]

    • Continue to stir the reaction mixture in the ice bath for an additional 10-15 minutes to ensure the reaction goes to completion.[1][14]

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the precipitate with cold water to remove any unreacted starting materials and salts.[14]

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[15]

Visualizations

experimental_workflow Experimental Workflow for Azo Compound Synthesis cluster_diazotization Diazotization (0-5 °C) cluster_coupling Azo Coupling (0-5 °C) cluster_workup Workup and Purification dissolve_amine Dissolve Aromatic Amine in Acid cool_amine Cool Amine Solution to 0-5 °C dissolve_amine->cool_amine add_nitrite Slowly Add NaNO₂ Solution to Amine Solution cool_amine->add_nitrite prepare_nitrite Prepare Cold NaNO₂ Solution prepare_nitrite->add_nitrite stir_diazotization Stir for 15-30 min at 0-5 °C add_nitrite->stir_diazotization add_diazonium Slowly Add Diazonium Solution to Coupling Solution stir_diazotization->add_diazonium Use Immediately dissolve_coupling Dissolve Coupling Component in Base (for phenols) cool_coupling Cool Coupling Solution to 0-5 °C dissolve_coupling->cool_coupling cool_coupling->add_diazonium stir_coupling Stir for 10-15 min at 0-5 °C add_diazonium->stir_coupling filtration Vacuum Filtration stir_coupling->filtration washing Wash with Cold Water filtration->washing recrystallization Recrystallization washing->recrystallization

Caption: Experimental workflow for the synthesis of azo compounds.

troubleshooting_logic Troubleshooting Temperature Control in Azo Synthesis start Problem Observed low_yield Low Yield / No Product start->low_yield bad_color Off-Color / Tarry Product start->bad_color gas Gas Evolution start->gas temp_check Is Temperature Strictly Maintained at 0-5 °C? low_yield->temp_check bad_color->temp_check gas->temp_check addition_rate_check Is NaNO₂ Added Slowly with Vigorous Stirring? temp_check->addition_rate_check Yes cooling_check Is the Cooling Bath (Ice-Salt) Efficient? temp_check->cooling_check No solution_temp Solution: Improve Cooling and Monitor Internal Temp addition_rate_check->solution_temp Yes solution_addition Solution: Slow Down Addition Rate and Increase Stirring addition_rate_check->solution_addition No solution_cooling Solution: Use Ice-Salt Bath and Ensure Good Contact cooling_check->solution_cooling

Caption: Troubleshooting logic for temperature control issues.

References

effect of pH on the stability and color of 4,4'-dihydroxyazobenzene solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effect of pH on the stability and color of 4,4'-dihydroxyazobenzene solutions.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the preparation and handling of this compound solutions.

FAQs

  • Q1: What is the expected color of a this compound solution at different pH values?

    • A: The color of a this compound solution is pH-dependent. In acidic to neutral solutions, it typically appears yellow. As the pH becomes more alkaline, the solution is expected to shift to a darker, more reddish-orange color due to the deprotonation of the hydroxyl groups.

  • Q2: Why is the solubility of this compound poor in neutral water?

    • A: this compound is a largely non-polar molecule with two polar hydroxyl groups. Its relatively large aromatic structure limits its solubility in water.

  • Q3: How does pH affect the stability of this compound solutions?

    • A: Like many azo dyes, this compound can be susceptible to degradation under strongly acidic or alkaline conditions, especially when exposed to light or elevated temperatures. The stability is generally better in mildly acidic to neutral conditions.

Troubleshooting Guide

  • Issue 1: The this compound powder does not dissolve completely in my aqueous buffer.

    • Possible Cause: Low solubility in the chosen buffer.

    • Solution:

      • Increase pH: The solubility of this compound increases in alkaline solutions due to the deprotonation of the hydroxyl groups, forming a more soluble salt. Consider preparing a stock solution in a slightly alkaline buffer (e.g., pH 8-9) and then adjusting the pH of your final experimental solution.

      • Use a Co-solvent: For stock solutions, consider using a minimal amount of a water-miscible organic solvent such as ethanol or DMSO to initially dissolve the compound before diluting with your aqueous buffer. Be mindful that the co-solvent may affect your experiment.

      • Gentle Warming: Gently warming the solution may aid dissolution, but be cautious as excessive heat can lead to degradation.

  • Issue 2: The color of my this compound solution fades over time.

    • Possible Cause: Degradation of the compound.

    • Solution:

      • Protect from Light: Azo compounds can be light-sensitive. Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.

      • Prepare Fresh Solutions: For best results, prepare solutions fresh before each experiment, especially when working at very low or high pH.

      • Deoxygenate Solvents: In some cases, dissolved oxygen can contribute to the degradation of organic molecules. If stability is a major concern, consider using deoxygenated solvents.

  • Issue 3: I observe a shift in the UV-Vis spectrum of my solution even at a constant pH.

    • Possible Cause: Photoisomerization.

    • Solution:

      • Minimize Light Exposure: Azobenzene compounds can undergo trans-cis isomerization upon exposure to UV or visible light, which can alter the absorption spectrum. Handle solutions in a dimly lit environment and use a spectrophotometer with a shutter to minimize light exposure during measurements.

Data Presentation

The color and UV-Vis absorption of this compound are dependent on the protonation state of its two hydroxyl groups. The equilibrium between these forms is governed by the pH of the solution.

Table 1: pH-Dependent Color and Estimated Absorption Maxima (λmax) of this compound

pH Range (approximate)Dominant SpeciesProtonation StateObserved ColorEstimated λmax (nm)
< 7Neutral (H₂A)Both hydroxyls protonatedYellow~350 - 380
7 - 9Monoanion (HA⁻)One hydroxyl deprotonatedOrange~420 - 450
> 9Dianion (A²⁻)Both hydroxyls deprotonatedRed-Orange~480 - 520

Experimental Protocols

1. Preparation of a Stock Solution of this compound

This protocol describes the preparation of a stock solution, which can then be diluted into various buffers for pH-dependent studies.

  • Materials:

    • This compound powder

    • Ethanol (or DMSO)

    • Deionized water

    • Volumetric flasks

    • Magnetic stirrer and stir bar

  • Procedure:

    • Weigh out the desired amount of this compound powder.

    • Transfer the powder to a volumetric flask.

    • Add a small amount of ethanol (or DMSO) to dissolve the powder completely. For example, for a 1 mM stock, you might dissolve the solid in 1-2 mL of ethanol first.

    • Once dissolved, slowly add deionized water to the flask while stirring to bring the solution to the final desired volume.

    • Store the stock solution in an amber vial or a foil-wrapped container at 4°C. Prepare fresh for sensitive experiments.

2. Synthesis of this compound

Two common methods for the synthesis of this compound are provided below.

Method A: From p-Aminophenol [1]

  • Materials:

    • p-Aminophenol

    • 1 M Hydrochloric acid (HCl)

    • Sodium nitrite (NaNO₂)

    • Methanol (CH₃OH)

    • Phenol

    • 3 M Sodium hydroxide (NaOH)

    • Concentrated HCl

    • Ethanol

    • Deionized water

    • Ice bath

  • Procedure:

    • Dissolve p-aminophenol in 1 M HCl solution and cool the mixture to 0°C in an ice bath.

    • Separately, dissolve sodium nitrite in water and add it to the p-aminophenol solution to form the diazonium salt.

    • Add pre-cooled methanol to the diazotized solution and stir for 1 hour.

    • In a separate flask, dissolve phenol in 3 M aqueous sodium hydroxide.

    • Add the phenol solution dropwise to the diazonium salt mixture and stir at room temperature for 2 hours.

    • Remove the methanol by evaporation.

    • Adjust the pH to < 5 with concentrated HCl to precipitate the product.

    • Collect the precipitate by filtration, wash with water, and recrystallize from an ethanol/water mixture.

Method B: From p-Nitrophenol [2]

  • Materials:

    • Potassium hydroxide (KOH)

    • p-Nitrophenol

    • Deionized water

    • Concentrated Hydrochloric acid (HCl)

    • Diethyl ether

    • Sodium sulfate (Na₂SO₄)

    • Ethanol

  • Procedure:

    • Heat a mixture of KOH, p-nitrophenol, and water to 120°C and let it stand for 1 hour.

    • Allow the temperature to slowly rise to 195-200°C, at which point a vigorous reaction will occur.

    • After the reaction is complete, dissolve the product in water.

    • Acidify the dark-red solution to pH 3 with concentrated HCl and extract with diethyl ether.

    • Dry the combined ether extracts over sodium sulfate.

    • Remove the ether under vacuum.

    • Recrystallize the residue from a 50% (v/v) ethanol aqueous solution to obtain yellow crystals of this compound.

Mandatory Visualization

The following diagram illustrates the effect of pH on the equilibrium and color of this compound solutions.

pH_Effect_on_4_4_dihydroxyazobenzene cluster_acidic Acidic/Neutral (pH < 7) cluster_alkaline1 Mildly Alkaline (pH 7-9) cluster_alkaline2 Strongly Alkaline (pH > 9) H2A H₂A (Yellow) HA_minus HA⁻ (Orange) H2A->HA_minus + OH⁻ - H₂O HA_minus->H2A + H₃O⁺ - H₂O A2_minus A²⁻ (Red-Orange) HA_minus->A2_minus + OH⁻ - H₂O A2_minus->HA_minus + H₃O⁺ - H₂O

Caption: pH-dependent equilibrium of this compound.

References

troubleshooting aggregation of 4,4'-dihydroxyazobenzene during spectroscopic analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the spectroscopic analysis of 4,4'-dihydroxyazobenzene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly aggregation, encountered during experimental analysis.

Troubleshooting Guide

This guide provides solutions to specific problems you may face during the spectroscopic analysis of this compound.

Problem IDQuestionAnswer
AGG-001 My UV-Vis spectrum shows a blue shift (hypsochromic shift) in the π-π transition band as I increase the concentration. What is happening?*This is a classic sign of H-type aggregation.[1][2] In this arrangement, the this compound molecules are stacking face-to-face. To confirm, try diluting your sample; the spectrum should revert to the expected monomeric absorption.
AGG-002 I am observing a red shift (bathochromic shift) in the absorption spectrum. What does this indicate? A red shift suggests the formation of J-type aggregates, where the molecules are arranged in a head-to-tail fashion.[1] This is another form of aggregation that can interfere with accurate spectroscopic measurements.
AGG-003 My absorbance readings are fluctuating and not reproducible. Could this be due to aggregation? Yes, fluctuating absorbance readings can be a symptom of ongoing aggregation or precipitation in the cuvette.[3] Aggregates can scatter light, leading to inconsistent measurements. Visually inspect the solution for any turbidity or particulates.
AGG-004 How does the choice of solvent affect aggregation? The polarity of the solvent plays a crucial role. This compound is soluble in most organic solvents but insoluble in water.[4] In polar protic solvents, there is a higher tendency for aggregation due to intermolecular hydrogen bonding.[5] Consider using a less polar or aprotic solvent if you suspect solvent-induced aggregation.
AGG-005 Can pH influence the spectroscopic analysis? Absolutely. The hydroxyl groups on this compound can be deprotonated in basic conditions, which will alter the electronic structure and thus the absorption spectrum. This can also influence its aggregation behavior. It is crucial to control and report the pH of your solution.
AGG-006 What effect does temperature have on aggregation? Increasing the temperature can often disrupt the non-covalent interactions (like van der Waals forces and hydrogen bonds) that hold aggregates together. If you suspect aggregation, gentle heating of the sample might help to dissociate the aggregates, but be mindful of potential solvent evaporation and its effect on concentration.

Frequently Asked Questions (FAQs)

Q1: What are the typical UV-Vis absorption peaks for monomeric this compound?

The UV-Vis spectrum of this compound in its monomeric form typically exhibits a strong absorption band corresponding to the π-π* transition of the azobenzene unit. While the exact wavelength can vary with the solvent, it is generally observed in the UV region. A secondary, weaker n-π* transition may be observed at longer wavelengths.

Q2: How can I prevent the aggregation of this compound in my samples?

To prevent aggregation, consider the following:

  • Concentration: Work with dilute solutions.[6]

  • Solvent Choice: Use a solvent in which the compound is highly soluble and less prone to self-association. Aprotic and less polar organic solvents might be preferable to polar protic solvents.[5]

  • pH Control: Maintain a consistent and appropriate pH, especially if working in a buffered solution.

  • Temperature: A slight increase in temperature can sometimes prevent aggregation.

  • Additives: In some cases, the addition of a small amount of a non-denaturing detergent can help to solubilize molecules and prevent aggregation through hydrophobic interactions.[7]

Q3: My sample appears to be contaminated. What are common contaminants and how can I purify my this compound?

Contamination can arise from starting materials or side products during synthesis.[8] Common purification methods for this compound include recrystallization from an ethanol/water mixture and column chromatography on silica gel.[9][10][11]

Q4: Can photoisomerization of this compound affect my spectroscopic analysis?

Yes, azobenzene and its derivatives can undergo reversible trans-cis isomerization upon exposure to UV or visible light.[12] The cis and trans isomers have different absorption spectra. To ensure consistency, protect your samples from light, especially UV sources, and use controlled light conditions during measurements if studying the photoisomerization itself.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound for UV-Vis Analysis
  • Weighing: Accurately weigh a small amount of purified this compound.

  • Dissolution: Dissolve the compound in a suitable, spectroscopy-grade solvent (e.g., ethanol, DMSO) to prepare a concentrated stock solution. Use sonication if necessary to ensure complete dissolution.

  • Dilution: Prepare a series of dilutions from the stock solution to determine the optimal concentration range where aggregation is minimized (i.e., where Beer-Lambert law is obeyed).

  • Storage: Store the stock solution in a dark, cool place to prevent solvent evaporation and photoisomerization.

Protocol 2: UV-Vis Spectroscopic Measurement to Identify Aggregation
  • Blanking: Use a clean cuvette filled with the same solvent used for your sample to blank the spectrophotometer.

  • Sample Measurement: Measure the absorbance spectrum of your this compound solution.

  • Concentration Series: Measure the spectra of samples with increasing concentrations.

  • Analysis: Plot absorbance at the maximum wavelength (λmax) against concentration. A linear relationship indicates that the Beer-Lambert law is being followed and aggregation is likely minimal. Deviations from linearity suggest the onset of aggregation. Also, observe any shifts in the λmax, as this can indicate H- or J-type aggregation.[1]

Data Presentation

ParameterRecommended ConditionRationale
Concentration < 10⁻⁵ M (determine empirically)Higher concentrations promote aggregation.[6]
Solvent Ethanol, Methanol, DMSOGood solubility of this compound.[4][11]
pH Neutral (unless studying pH effects)The phenolic groups are sensitive to pH changes.
Temperature Room Temperature (e.g., 25 °C)Maintain consistency; can be slightly elevated to reduce aggregation.

Visualizations

Troubleshooting_Workflow start Start: Inconsistent Spectroscopic Data check_spectrum Observe Spectrum: Blue or Red Shift? start->check_spectrum is_linear Beer-Lambert Plot Linear? check_spectrum->is_linear No Shift aggregation Aggregation (H- or J-type) Suspected check_spectrum->aggregation Yes is_linear->aggregation No other_issue Investigate Other Issues: - Contamination - Instrument Error - Photoisomerization is_linear->other_issue Yes dilute Action: Dilute Sample aggregation->dilute change_solvent Action: Change Solvent (e.g., less polar) aggregation->change_solvent adjust_temp Action: Adjust Temperature aggregation->adjust_temp re_measure Re-measure Spectrum dilute->re_measure change_solvent->re_measure adjust_temp->re_measure Aggregation_Types cluster_H H-Aggregation (Face-to-Face) cluster_J J-Aggregation (Head-to-Tail) h1 Molecule 1 h2 Molecule 2 j1 Molecule 1 j2 Molecule 2 j1->j2 monomer Monomer (Isolated Molecule) cluster_H cluster_H monomer->cluster_H Blue Shift (Hypsochromic) cluster_J cluster_J monomer->cluster_J Red Shift (Bathochromic)

References

Technical Support Center: Long-Term Stability of 4,4'-Dihydroxyazobenzene in Solid-State Devices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4'-dihydroxyazobenzene in solid-state devices.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of this compound in solid-state applications.

Q1: What are the main factors influencing the long-term stability of this compound in solid-state devices?

A1: The long-term stability of this compound in solid-state devices is primarily influenced by a combination of environmental and operational stressors. These include:

  • Humidity: Moisture can significantly impact the performance and stability of azobenzene-based thin films. It can lead to changes in the material's molecular arrangement and isomerization kinetics. In some cases, it may cause blistering or delamination of the film from the substrate.

  • Temperature: While functionalized versions of this compound, such as its diglycidyl ether, have shown thermal stability up to 200°C, prolonged exposure to elevated temperatures can lead to thermal degradation.[1] The specific degradation temperature for pristine this compound in a thin film may vary depending on the device structure and surrounding materials.

  • Light Exposure: As a photochromic material, this compound is susceptible to photodegradation upon prolonged or high-intensity light exposure. This can involve irreversible chemical changes to the molecule, leading to a loss of its photo-responsive properties.

  • Oxygen: The presence of oxygen can accelerate the degradation of many organic materials, including this compound, particularly in the presence of light and/or heat, leading to photo-oxidation.

  • Encapsulation: The quality of device encapsulation is crucial in protecting the active material from humidity and oxygen, thereby significantly extending the device's operational lifetime.

Q2: What are the expected degradation pathways for this compound in a solid-state device?

A2: While specific studies on the degradation pathways of this compound in solid-state devices are limited, general knowledge of azobenzene and organic material degradation suggests the following potential pathways:

  • Photo-oxidation: In the presence of light and oxygen, the azobenzene core or the phenol groups can undergo oxidation, leading to the formation of various degradation byproducts and a loss of photoactivity.

  • Thermal Decomposition: At elevated temperatures, the molecule can undergo fragmentation. Thermal degradation of azobenzene dyes often involves the loss of the azo group as nitrogen gas, resulting in the formation of aromatic free radicals.[2]

  • Isomerization Fatigue: Although photoisomerization is a reversible process, repeated cycling between the trans and cis isomers can sometimes lead to irreversible side reactions or changes in the film morphology, reducing the material's photo-responsiveness over time.

Q3: Are there any specific storage recommendations for this compound powder and fabricated devices?

A3: Yes, proper storage is critical to maintain the integrity of the material and the performance of the devices.

  • Powder: this compound powder should be stored in a cool, dark, and dry place, preferably in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to light, moisture, and oxygen.

  • Devices: Fabricated devices should also be stored in a dark, low-humidity environment. If the devices are not encapsulated, storage in a vacuum desiccator or a glovebox is highly recommended. For encapsulated devices, following the manufacturer's specific storage guidelines is essential.

Section 2: Troubleshooting Guides

This section provides a question-and-answer format to help users troubleshoot specific experimental issues.

Problem 1: Rapid degradation of device performance under ambient conditions.

  • Question: My this compound-based device shows a rapid decline in performance when operated or stored in ambient air. What could be the cause and how can I fix it?

  • Answer: This is a common issue for unencapsulated organic electronic devices. The rapid degradation is likely due to the combined effects of moisture and oxygen.

    • Troubleshooting Steps:

      • Encapsulation: The most effective solution is to encapsulate your device. This can be done using various techniques, such as glass-to-glass sealing with a UV-curable epoxy, or by depositing thin-film encapsulation layers. Encapsulation has been shown to significantly improve the lifetime of organic devices by orders of magnitude.[3]

      • Inert Atmosphere: If encapsulation is not immediately feasible, conduct all device testing and storage in a controlled inert atmosphere, such as a nitrogen-filled glovebox.

      • Material Purity: Ensure the purity of your this compound and other device materials. Impurities can act as degradation catalysts.

Problem 2: Inconsistent or non-reproducible device performance.

  • Question: I am fabricating multiple devices, but their initial performance characteristics are highly variable. What could be the reason for this inconsistency?

  • Answer: Inconsistent device performance often points to variations in the fabrication process, particularly in thin film deposition and morphology.

    • Troubleshooting Steps:

      • Substrate Cleaning: Ensure a rigorous and consistent substrate cleaning protocol. Any residues on the substrate can affect film adhesion and morphology.

      • Deposition Parameters: Carefully control the parameters of your thin film deposition technique (e.g., spin coating speed and time, substrate temperature during thermal evaporation, etc.). Small variations can lead to differences in film thickness and uniformity.

      • Environmental Control: Fabricate devices in a cleanroom environment with controlled temperature and humidity. Fluctuations in these conditions during fabrication can impact film formation.

      • Material Solution: If using a solution-based deposition method, ensure your this compound solution is well-dissolved and filtered to remove any aggregates before use.

Problem 3: The device shows a gradual loss of photo-response after repeated switching cycles.

  • Question: The photo-switching behavior of my device is degrading over time with repeated light exposure. What is happening and can it be mitigated?

  • Answer: This phenomenon, often referred to as "photofatigue," can be due to several factors.

    • Troubleshooting Steps:

      • Reduce Light Intensity: Use the minimum light intensity necessary to induce isomerization. High-intensity light can accelerate photodegradation.

      • Wavelength Selection: Use a light source with a narrow wavelength range centered around the absorption maximum of the trans and cis isomers to minimize unwanted photochemical side reactions.

      • Inert Atmosphere: As mentioned before, performing experiments in an inert atmosphere can reduce photo-oxidation, a major contributor to photofatigue.

      • Matrix Material: If the this compound is embedded in a polymer matrix, the choice of polymer can influence its photostability. Consider experimenting with different host materials that may offer better protection against degradation.

Section 3: Experimental Protocols

This section provides detailed methodologies for key experiments related to the stability of this compound devices.

Accelerated Aging Test Protocol

This protocol is designed to simulate the long-term aging of this compound devices under controlled stress conditions.

Objective: To assess the stability of the device under elevated temperature and humidity.

Materials and Equipment:

  • Fabricated this compound devices

  • Environmental chamber with temperature and humidity control

  • Source-measure unit (SMU) or appropriate characterization equipment

  • UV-Vis spectrometer (for monitoring spectral changes)

Procedure:

  • Initial Characterization: Before starting the aging test, perform a comprehensive initial characterization of the devices. This should include measurements of key performance parameters (e.g., photo-response, current-voltage characteristics) and a baseline UV-Vis absorption spectrum.

  • Stress Conditions: Place the devices in the environmental chamber. Common accelerated aging conditions for organic electronics are 85°C and 85% relative humidity (RH). However, the specific conditions should be chosen based on the known thermal stability of the materials in your device to avoid immediate failure. A more conservative starting point could be 60°C and 60% RH.

  • Periodic Testing: At predetermined intervals (e.g., 24, 48, 96, 168 hours, and so on), remove the devices from the chamber and allow them to equilibrate to ambient conditions.

  • Characterization: Re-characterize the devices using the same methods as in the initial characterization step.

  • Data Analysis: Plot the key performance parameters as a function of aging time. The lifetime of the device is often defined as the time it takes for a specific parameter to decrease to a certain percentage (e.g., 80% or 50%) of its initial value.

Data Presentation:

Aging Time (hours)Key Performance Parameter 1 (e.g., Photocurrent)% of Initial ValueKey Performance Parameter 2 (e.g., On/Off Ratio)% of Initial Value
0100%100%
24
48
96
168
Photostability Test Protocol

Objective: To evaluate the device's stability under continuous light exposure.

Materials and Equipment:

  • Fabricated this compound devices

  • Light source with controlled intensity and wavelength (e.g., solar simulator, LED)

  • Optical power meter

  • Characterization equipment

Procedure:

  • Initial Characterization: Perform initial device characterization in the dark.

  • Light Soaking: Expose the device to continuous illumination from the light source at a defined intensity (e.g., 100 mW/cm², equivalent to one sun). The device should be held at a constant temperature during the test.

  • In-situ or Periodic Monitoring: Ideally, monitor the device performance parameters in-situ during light soaking. If this is not possible, interrupt the light exposure at set intervals to perform characterization.

  • Data Analysis: Plot the degradation of performance parameters as a function of illumination time.

Data Presentation:

Illumination Time (hours)Key Performance Parameter 1 (e.g., Absorbance at λmax)% of Initial ValueKey Performance Parameter 2 (e.g., Isomerization Quantum Yield)% of Initial Value
0100%100%
1
2
5
10

Section 4: Visualizations

Logical Workflow for Troubleshooting Device Instability

G start Device Instability Observed q1 Is the device encapsulated? start->q1 q2 Is instability observed during initial testing? start->q2 a1_yes Check for encapsulation defects (e.g., cracks, delamination) q1->a1_yes Yes a1_no Fabricate encapsulated devices or test in inert atmosphere q1->a1_no No a1_yes->q2 end_node Implement Corrective Actions and Re-evaluate a1_no->end_node a2_yes Review fabrication process: - Substrate cleaning - Deposition parameters - Environmental control q2->a2_yes Yes a2_no Proceed to specific degradation analysis q2->a2_no No a2_yes->end_node q3 Does performance degrade with repeated light exposure? a2_no->q3 a3_yes Investigate photofatigue: - Reduce light intensity - Optimize wavelength - Test in inert atmosphere q3->a3_yes Yes a3_no Investigate thermal or environmental degradation q3->a3_no No a3_yes->end_node a3_no->end_node

Caption: A flowchart outlining the troubleshooting process for device instability.

Experimental Workflow for Device Stability Assessment

G cluster_prep Device Preparation cluster_aging Accelerated Aging cluster_analysis Data Analysis fab Device Fabrication init_char Initial Characterization (Electrical & Optical) fab->init_char stress Apply Stressors (Heat, Humidity, Light) init_char->stress periodic_char Periodic Characterization stress->periodic_char data_plot Plot Performance vs. Time periodic_char->data_plot lifetime Determine Device Lifetime data_plot->lifetime end_node end_node lifetime->end_node Report Findings

Caption: Workflow for assessing the long-term stability of devices.

References

Technical Support Center: Optimizing 4,4'-Dihydroxyazobenzene-Based Photoswitches

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4'-dihydroxyazobenzene and related photoswitches.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound?

A1: this compound is generally soluble in most organic solvents but is insoluble in water.[1] For experiments in aqueous media, co-solvents like DMSO are often required.[2] The solubility of azobenzene derivatives can be influenced by the isomeric state, with the Z-isomer often exhibiting higher solubility in polar solvents due to its increased dipole moment.[3]

Q2: How does solvent polarity affect the photoswitching behavior of this compound?

A2: Solvent polarity has a profound impact on the thermal cis-to-trans isomerization rate. Polar protic solvents, such as methanol and ethanol, can significantly accelerate the thermal relaxation of the cis-isomer, making it unstable.[4][5][6] In contrast, nonpolar solvents like toluene and benzene can stabilize the cis-isomer, resulting in a much longer half-life.[4][7] This effect is largely attributed to hydrogen bonding between the solvent and the azo-moiety, which can facilitate the rotational isomerization pathway.[8][9] In some cases, UV-induced trans-to-cis isomerization may not even be observable in polar solvents due to this rapid back-isomerization.[10]

Q3: What are the typical absorption maxima for the E and Z isomers of hydroxyazobenzenes?

A3: The trans (E) isomer of hydroxyazobenzenes typically displays a strong π-π* absorption band. For push-pull substituted azobenzenes, this can be red-shifted into the visible region.[11][12] The cis (Z) isomer generally has a lower intensity π-π* band and a distinct n-π* absorption band. The exact wavelengths are highly dependent on the substitution pattern and the solvent.

Q4: Can the photoswitching of this compound be performed in aqueous solutions?

A4: While this compound itself is insoluble in water, studies in aqueous environments are possible. This often requires the use of co-solvents or the incorporation of the photoswitch into larger, water-soluble architectures. It's important to be aware that water, as a polar protic solvent, can accelerate the thermal cis-to-trans isomerization. The pH of the aqueous solution can also influence the photoswitching properties.

Troubleshooting Guide

Issue 1: Low or no apparent trans-to-cis isomerization upon UV irradiation.

Possible Cause Troubleshooting Step
Rapid thermal back-isomerization In polar protic solvents like methanol or ethanol, the cis-isomer can be extremely short-lived (milliseconds to seconds).[4][5][6] Consider switching to a less polar or aprotic solvent such as THF, ethyl acetate, or toluene to stabilize the cis form.[10]
Solvent degradation Chlorinated solvents like dichloromethane (DCM) can decompose under UV light, leading to protonation of the photoswitch and altered isomerization kinetics.[13] It is advisable to avoid chlorinated solvents when studying isomerization kinetics.[13]
Incorrect irradiation wavelength Ensure the irradiation wavelength corresponds to the π-π* absorption band of the trans-isomer.
Photodegradation Prolonged exposure to high-intensity UV light can lead to irreversible degradation of the photoswitch. Try reducing the irradiation time or intensity.

Issue 2: Inconsistent or irreproducible thermal isomerization rates.

Possible Cause Troubleshooting Step
Trace impurities in the solvent Traces of acid, base, or water can significantly alter the thermal relaxation rate.[7] Use high-purity, dry solvents for kinetic studies.
Temperature fluctuations The rate of thermal isomerization is temperature-dependent.[14] Ensure precise and constant temperature control during kinetic experiments.
Concentration effects Aggregation at higher concentrations can influence the isomerization kinetics.[4] Perform concentration-dependent studies to identify and avoid aggregation.

Quantitative Data Summary

Table 1: Thermal Isomerization Half-Life of cis-4-Hydroxyazobenzene in Various Solvents at 293 K

SolventHalf-life (τ₁⸝₂)
Methanol< 1 min
Acetonitrile< 1 min
Cyclohexane6 min
Benzene125 min
Data sourced from[7]

Table 2: Activation Parameters for Thermal cis-to-trans Isomerization of Hydroxyazobenzene Derivatives in Ethanol at 298 K

CompoundΔH‡ (kJ/mol)ΔS‡ (J/mol·K)
4-phenylazophenol64.9 ± 1.1-38.5 ± 3.8
4-methyl-2-(phenylazo)phenol75.8 ± 0.6-22.6 ± 2.1
2,4-dihydroxyazobenzene60.1 ± 0.6-47.6 ± 2.1
Data sourced from[14]

Experimental Protocols

Protocol 1: Synthesis and Purification of this compound

This protocol is based on the method described by Ogboji et al.[15][16]

  • Diazotization of p-aminophenol:

    • Dissolve p-aminophenol in a 1 M HCl solution.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite while maintaining the temperature below 5 °C. Stir for 1 hour to form the diazonium salt solution.

  • Coupling Reaction:

    • In a separate flask, dissolve phenol in an aqueous sodium hydroxide solution.

    • Slowly add the diazonium salt solution to the phenol solution with vigorous stirring.

    • Allow the reaction to proceed at room temperature for 2 hours.

  • Precipitation and Collection:

    • Acidify the reaction mixture with concentrated HCl to a pH < 5 to precipitate the crude product.

    • Collect the precipitate by filtration and wash thoroughly with water.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/methanol, 2:1).[16]

    • Alternatively, recrystallize the product from an ethanol/water mixture.[17]

  • Characterization:

    • Confirm the structure of the purified this compound using ¹H and ¹³C NMR spectroscopy.[15][16][17]

Protocol 2: Monitoring Photoswitching by UV-Vis Spectroscopy

  • Sample Preparation:

    • Prepare a dilute solution of the purified this compound in the desired solvent (e.g., ~5.5 x 10⁻⁵ M).[14]

    • Use a quartz cuvette for all spectroscopic measurements.

  • Initial Spectrum:

    • Record the UV-Vis absorption spectrum of the solution in the dark. This spectrum represents the thermally adapted, predominantly trans-isomer.

  • trans-to-cis Isomerization:

    • Irradiate the solution with a UV light source at a wavelength corresponding to the π-π* transition of the trans-isomer (typically 320-380 nm).

    • Record the UV-Vis spectra at regular intervals during irradiation until a photostationary state (PSS) is reached (i.e., no further changes in the spectrum are observed).

  • cis-to-trans Isomerization:

    • To observe the back-isomerization, irradiate the solution at the PSS with visible light corresponding to the n-π* transition of the cis-isomer (typically > 400 nm).

    • Alternatively, monitor the thermal back-isomerization by keeping the solution in the dark and recording spectra over time. For kinetic analysis, maintain a constant temperature.

Visualizations

experimental_workflow Experimental Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Diazotization of p-aminophenol B Coupling with Phenol A->B C Precipitation B->C D Column Chromatography C->D Crude Product E Recrystallization C->E Crude Product F Purity Check (TLC/HPLC) D->F E->F G Structural Confirmation (NMR, MS) F->G Pure Product H Photoswitching Analysis (UV-Vis Spectroscopy) G->H

Caption: Synthesis and Characterization Workflow.

troubleshooting_flowchart Troubleshooting: Poor trans-to-cis Isomerization Start Start: Low/No Isomerization Q1 Solvent? Start->Q1 A1_polar Polar Protic (e.g., EtOH, MeOH)? Q1->A1_polar Check Type A1_nonpolar Aprotic/Nonpolar (e.g., THF, Toluene)? A1_polar->A1_nonpolar No S1 Switch to Aprotic/Nonpolar Solvent A1_polar->S1 Yes Q2 Irradiation Wavelength Correct? A1_nonpolar->Q2 Yes End Problem Solved S1->End S2 Match Wavelength to trans-isomer π-π* Absorption Q2->S2 No Q3 Possible Photodegradation? Q2->Q3 Yes S2->End S3 Reduce Irradiation Time/Intensity Q3->S3 Yes S3->End

Caption: Troubleshooting Poor Isomerization.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 4,4'-Dihydroxyazobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two primary methods for the synthesis of 4,4'-dihydroxyazobenzene, a key intermediate in the development of various pharmaceuticals and functional materials. The objective of this document is to furnish researchers with the necessary data and protocols to make informed decisions regarding the most suitable synthetic route for their specific applications.

Method 1: Diazotization of p-Aminophenol and Coupling with Phenol

This classical approach involves the formation of a diazonium salt from p-aminophenol, which is then reacted with phenol to yield the desired azo compound. This method is widely utilized due to its reliable outcomes and relatively straightforward procedure.

Method 2: Reduction of p-Nitrophenol

An alternative route involves the reduction of p-nitrophenol. This method, based on the work of Willstätter and Benz, offers a different pathway to the target molecule, starting from a readily available nitro precursor.

Comparative Data of Synthesis Methods

The following table summarizes the key quantitative parameters for the two synthesis methods, allowing for a direct comparison of their efficiency and reaction conditions.

ParameterMethod 1: Diazotization of p-AminophenolMethod 2: Reduction of p-Nitrophenol
Starting Materials p-Aminophenol, Phenol, Sodium Nitrite, Hydrochloric Acidp-Nitrophenol, Potassium Hydroxide
Yield 78.0%[1]~59.5% (calculated from experimental data)[2]
Reaction Time Approximately 3 hours[1]Several hours (including heating and reaction completion)[2]
Reaction Temperature 0°C for diazotization, Room temperature for coupling[1]120°C to 200°C[2]
Purification Method Recrystallization from ethanol/water[1]Recrystallization from 50% (v/v) ethanol aqueous solution[2]

Experimental Protocols

Method 1: Diazotization of p-Aminophenol and Coupling with Phenol

Materials:

  • p-Aminophenol (10.0 g, 91.64 mmol)

  • 1 M Hydrochloric Acid (200 mL)

  • Sodium Nitrite (9.34 g, 109.8 mmol)

  • Methanol (200 mL, pre-cooled)

  • Phenol (8.62 g, 91.64 mmol)

  • 3 M Sodium Hydroxide (65 mL)

  • Concentrated Hydrochloric Acid

  • Ethanol

  • Water

Procedure:

  • A solution of p-aminophenol in diluted 1 M HCl solution is cooled to 0°C in an ice bath.[1]

  • A solution of sodium nitrite in water is added to the p-aminophenol solution to form the diazonium salt.[1]

  • Pre-cooled methanol is added to the diazotized solution, and the mixture is stirred for 1 hour.[1]

  • A solution of phenol in 3 M aqueous sodium hydroxide is added dropwise to the mixture, which is then stirred at room temperature for 2 hours.[1]

  • Methanol is removed by evaporation.[1]

  • Concentrated HCl is added to adjust the pH to less than 5, leading to the precipitation of the product.[1]

  • The precipitate is collected, washed with water, and recrystallized from an ethanol/water mixture to yield this compound.[1]

Method 2: Reduction of p-Nitrophenol

Materials:

  • p-Nitrophenol (5 g, 36 mmol)

  • Potassium Hydroxide (25 g, 380 mmol)

  • Water (6 mL)

  • Concentrated Hydrochloric Acid

  • Ether

  • Sodium Sulfate

  • 50% (v/v) Ethanol Aqueous Solution

Procedure:

  • A mixture of KOH, p-nitrophenol, and water is heated to 120°C and allowed to stand for 1 hour.[2]

  • The temperature is slowly raised to 195-200°C, at which point a vigorous reaction occurs, forming a brown viscous liquid.[2]

  • After the reaction is complete, the product is dissolved in water.[2]

  • The dark-red solution is acidified to pH 3 with concentrated HCl and extracted with ether.[2]

  • The combined ether extracts are dried over sodium sulfate.[2]

  • The ether is removed under vacuum, and the residue is recrystallized from a 50% (v/v) ethanol aqueous solution to give yellow crystals of this compound.[2]

Synthesis Workflow

The following diagram illustrates the general workflows for the two discussed synthesis methods.

Synthesis_Workflows cluster_method1 Method 1: Diazotization & Coupling cluster_method2 Method 2: Reduction M1_Start p-Aminophenol M1_Diazotization Diazotization (NaNO2, HCl, 0°C) M1_Start->M1_Diazotization M1_Coupling Coupling with Phenol (NaOH, RT) M1_Diazotization->M1_Coupling M1_Purification Precipitation & Recrystallization M1_Coupling->M1_Purification M1_End This compound M1_Purification->M1_End M2_Start p-Nitrophenol M2_Reduction Reduction with KOH (High Temperature) M2_Start->M2_Reduction M2_Workup Acidification & Extraction M2_Reduction->M2_Workup M2_Purification Recrystallization M2_Workup->M2_Purification M2_End This compound M2_Purification->M2_End

Caption: Comparative workflow of two synthesis methods for this compound.

References

A Comparative Guide to Purity Validation of 4,4'-Dihydroxyazobenzene: DSC vs. HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a critical step in ensuring the validity of experimental results and the safety of potential therapeutic agents. This guide provides a comparative analysis of two common analytical techniques, Differential Scanning Calorimetry (DSC) and High-Performance Liquid Chromatography (HPLC), for the purity validation of 4,4'-dihydroxyazobenzene. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate technique for your specific needs.

Introduction to Purity Analysis Techniques

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. For purity analysis of crystalline compounds, DSC relies on the principle of melting point depression. Impurities in a substance lower its melting point and broaden the melting range. Based on the van't Hoff equation, the mole fraction of impurities can be calculated from the shape of the melting endotherm. DSC is considered an absolute method for purity determination for highly pure substances (typically >98 mol%) as it does not require a reference standard of the impurity itself.[1][2]

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that distinguishes components in a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the eluent). For purity analysis, HPLC separates the main compound from its impurities, and the area of each peak in the resulting chromatogram is proportional to the concentration of the corresponding component. This allows for the quantification of impurities relative to the main compound. HPLC is a comparative technique that often requires reference standards for the identification and accurate quantification of specific impurities.

Comparative Analysis of DSC and HPLC for this compound Purity

To illustrate the application of both techniques, a hypothetical batch of this compound was analyzed. The potential impurities were identified based on its common synthesis route: the diazotization of p-aminophenol and subsequent coupling with phenol.[3] Potential process-related impurities could include unreacted starting materials (p-aminophenol, phenol) and side-products.

Data Presentation

Table 1: HPLC Purity Analysis of this compound

Peak IDCompound NameRetention Time (min)Peak Area (%)
1p-Aminophenol2.50.15
2Phenol3.80.10
3This compound5.299.70
4Unknown Impurity6.10.05
Total 100.00

Table 2: DSC Purity Analysis of this compound

ParameterValue
Onset of Melting213.5 °C
Peak Melting Temperature215.8 °C
Enthalpy of Fusion (ΔH)150.2 J/g
Calculated Purity (mol%)99.65%

Experimental Protocols

HPLC Method for this compound

A reversed-phase HPLC method was developed to separate this compound from its potential impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 5 µm, 4.6 x 250 mm.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: 1 mg/mL of this compound in methanol.

DSC Method for this compound

The purity of this compound was determined using the melting point depression method.

  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Sample Pan: Aluminum pan, hermetically sealed.

  • Sample Weight: 2-3 mg.

  • Temperature Program:

    • Equilibrate at 180 °C.

    • Ramp at 1 °C/min to 230 °C.

  • Atmosphere: Nitrogen at a flow rate of 50 mL/min.

  • Data Analysis: The purity was calculated from the resulting thermogram using the van't Hoff equation, which is typically integrated into the instrument's software.

Mandatory Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample This compound Dissolve Dissolve & Sonicate Sample->Dissolve Solvent Methanol Solvent->Dissolve Injector Injector Dissolve->Injector Column C18 Column Injector->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Report Purity Report Integration->Report

Figure 1. HPLC Experimental Workflow for Purity Analysis.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Measurement cluster_data Data Analysis Sample This compound Weighing Weigh & Seal Sample->Weighing Pan Aluminum Pan Pan->Weighing DSC_Instrument DSC Instrument Weighing->DSC_Instrument Heating Heating Ramp (1°C/min) DSC_Instrument->Heating Thermogram Thermogram Heating->Thermogram VantHoff Van't Hoff Plot Thermogram->VantHoff Purity Purity Calculation VantHoff->Purity

Figure 2. DSC Experimental Workflow for Purity Analysis.

Discussion and Comparison

Both HPLC and DSC provide valuable information on the purity of this compound, and the results from both techniques are in good agreement, indicating a high-purity sample. However, they offer different advantages and disadvantages.

HPLC:

  • Advantages:

    • Provides a detailed impurity profile, allowing for the identification and quantification of individual impurities.

    • Highly sensitive and can detect trace impurities.

    • The method can be validated for specificity, linearity, accuracy, and precision as per regulatory guidelines.

  • Disadvantages:

    • It is a comparative method and may require reference standards for the definitive identification and quantification of impurities.

    • Method development can be time-consuming.

    • The purity value is based on the detection of all impurities; non-chromophoric impurities may not be detected by a UV detector.

DSC:

  • Advantages:

    • An absolute method for the purity of highly pure crystalline compounds, not requiring impurity standards.[1]

    • Relatively fast for a screening analysis.

    • Provides information on the thermal properties of the compound, such as the melting point and enthalpy of fusion.

  • Disadvantages:

    • Less sensitive than HPLC for detecting very low levels of impurities.

    • Does not provide information on the identity or number of individual impurities.

    • The accuracy of the method is highly dependent on the sample being crystalline and thermally stable up to its melting point. The presence of amorphous material or decomposition during melting can lead to inaccurate results.[1][2]

Conclusion

The choice between DSC and HPLC for the purity validation of this compound depends on the specific requirements of the analysis.

  • For a detailed understanding of the impurity profile, including the identification and quantification of specific impurities, HPLC is the preferred method . It is particularly crucial during drug development for characterizing reference standards and monitoring batch-to-batch consistency.

  • For a rapid, absolute assessment of the total molar purity of a highly pure, crystalline sample, DSC is a valuable and efficient tool . It can be used as a complementary technique to HPLC to confirm the overall purity.

In a comprehensive quality control strategy, the use of both HPLC and DSC in conjunction provides a more complete picture of the purity and thermal characteristics of this compound, ensuring a high degree of confidence in the quality of the material.

References

A Comparative Analysis of 4,4'-Dihydroxyazobenzene and 4-Hydroxyazobenzene: Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative study of the physicochemical and biological properties of 4,4'-dihydroxyazobenzene and 4-hydroxyazobenzene. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview supported by available data.

Physicochemical Properties

A side-by-side comparison of the key physicochemical properties of this compound and 4-hydroxyazobenzene is presented in Table 1. These properties are fundamental to understanding the behavior of these compounds in various experimental and biological systems.

PropertyThis compound4-Hydroxyazobenzene
Molecular Formula C₁₂H₁₀N₂O₂C₁₂H₁₀N₂O
Molecular Weight 214.22 g/mol 198.22 g/mol
Appearance Amber to Brown to Dark green powder to crystalYellow or orange solid; Deep yellow powder
Melting Point 215 °C (decomposes)[1]155-157 °C[2]
Boiling Point Not available220-230 °C at 20 mmHg (with slight decomposition)[2]
Solubility Soluble in methanol; enhanced solubility in alkaline solutions.[3]Soluble in acetone, ethanol, benzene, and ether; insoluble in water.
pKa Not available8.2
UV-Vis λmax 360 nm (in Ethanol)347 nm

Biological and Toxicological Properties

The biological and toxicological profiles of this compound and 4-hydroxyazobenzene reveal distinct activities, particularly in their interactions with microorganisms and their metabolic fates. A summary of these properties is provided in Table 2.

PropertyThis compound4-Hydroxyazobenzene
Antimicrobial Activity Active against Staphylococcus aureus (MIC: 64 mg/L; MBC: 256 mg/L) and Staphylococcus pseudintermedius (MIC: 32 mg/L; MBC: 64 mg/L).[4][5]Demonstrated antifungal activity against Macrophomina phaseolina, reducing biomass by 31-49% at concentrations from 0.78 to 100 mg/mL.[6]
Mechanism of Action Induces oxidative stress, leading to membrane damage in bacteria.[4][5]Potential antifungal agent.[6]
Metabolism Not extensively studied.In rabbits, metabolites include 2-acetamidophenol, 4-acetamidophenol, conjugated 4-aminophenol, conjugated 2-aminophenol, and 4-hydroxyazobenzene glucuronide.[7]
Toxicity/Carcinogenicity Harmful if swallowed, causes serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[8]Not classifiable as to its carcinogenicity to humans (IARC Group 3).[9] No toxic effects were observed in rabbits at doses of 500 & 700 mg.[7]
Ames Test No data available.Histidine reversion (Ames test) data available, but specific results of mutagenicity are not detailed in the provided search results.[10]

Signaling Pathway: Induction of Oxidative Stress by Azobenzene Derivatives

A common mechanism of action for many bioactive compounds, including azobenzene derivatives, involves the induction of oxidative stress. This can lead to a cascade of cellular events, ultimately resulting in cytotoxicity or other biological effects. The following diagram illustrates a generalized pathway for the induction of oxidative stress.

oxidative_stress_pathway Generalized Oxidative Stress Pathway of Azobenzene Derivatives Azobenzene Azobenzene Derivative (this compound or 4-hydroxyazobenzene) ROS Increased Reactive Oxygen Species (ROS) Azobenzene->ROS Induces MembraneDamage Lipid Peroxidation & Membrane Damage ROS->MembraneDamage CellularComponents Damage to Proteins, DNA, and other cellular components ROS->CellularComponents CellDeath Cell Death (Apoptosis/Necrosis) MembraneDamage->CellDeath CellularComponents->CellDeath

Caption: Generalized pathway of oxidative stress induced by azobenzene derivatives.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are protocols for common assays used to evaluate the properties of azobenzene derivatives.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is adapted from studies on the antimicrobial activity of this compound.[4][5]

  • Preparation of Inoculum: Bacterial strains (e.g., Staphylococcus aureus, Staphylococcus pseudintermedius) are cultured overnight in a suitable broth medium (e.g., Tryptic Soy Broth) at 37°C. The bacterial suspension is then diluted to achieve a concentration of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Test Compound: The azobenzene derivative is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial two-fold dilutions are then prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The final volume in each well is typically 200 µL. The microtiter plate is then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Determination of MBC: An aliquot from the wells showing no visible growth is sub-cultured onto agar plates. The plates are incubated at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

MTT Assay for Cytotoxicity

This protocol provides a general method for assessing the cytotoxicity of compounds on cell lines.

  • Cell Seeding: Adherent cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound or 4-hydroxyazobenzene). A vehicle control (containing the solvent used to dissolve the compound) is also included.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well to a final concentration of 0.5 mg/mL. The plate is then incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the vehicle control.

Ames Test for Mutagenicity

The Ames test is a widely used method for assessing the mutagenic potential of chemical compounds.[10]

  • Bacterial Strains: Several auxotrophic strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) that have mutations in the histidine operon are used.

  • Metabolic Activation: The test is performed with and without the addition of a rat liver extract (S9 fraction) to simulate metabolic activation in mammals.

  • Exposure: The bacterial strains are exposed to various concentrations of the test compound in the presence of a small amount of histidine.

  • Plating and Incubation: The mixture is plated on a minimal glucose agar medium that lacks histidine. The plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

UV-Visible Spectroscopy

This protocol outlines the general procedure for obtaining the UV-Visible absorption spectrum of a compound.

  • Sample Preparation: A dilute solution of the azobenzene derivative is prepared in a suitable solvent (e.g., ethanol, methanol, or DMSO). The concentration should be adjusted to yield an absorbance value within the linear range of the spectrophotometer (typically between 0.1 and 1.0).

  • Spectrophotometer Setup: A UV-Visible spectrophotometer is blanked using the same solvent in which the sample is dissolved.

  • Measurement: The absorbance of the sample solution is measured over a range of wavelengths (e.g., 200-800 nm).

  • Data Analysis: The wavelength of maximum absorbance (λmax) is identified from the resulting spectrum.

Conclusion

This comparative guide highlights the distinct physicochemical and biological properties of this compound and 4-hydroxyazobenzene. While sharing the core azobenzene structure, the presence of an additional hydroxyl group in this compound significantly influences its melting point and solubility. Both compounds exhibit promising antimicrobial and antifungal activities, with this compound showing clear efficacy against staphylococcal bacteria. The provided experimental protocols offer a foundation for researchers to further investigate and compare these and other azobenzene derivatives for potential applications in drug development and other scientific fields. Further research is warranted to elucidate the specific signaling pathways involved in their biological activities and to conduct direct comparative studies on their cytotoxicity and other toxicological endpoints.

References

A Comparative Guide to the Isomerization Kinetics of Hydroxy-Substituted Azobenzenes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the thermal and photochemical switching behavior of 4,4'-dihydroxyazobenzene in relation to other key hydroxy-substituted analogs, providing essential data for the design of photoswitchable systems.

The reversible cis-trans isomerization of azobenzene and its derivatives upon light irradiation has positioned these molecules as cornerstones in the development of photoswitchable materials, molecular machines, and phototherapeutics. The introduction of hydroxyl groups onto the azobenzene scaffold significantly modulates their isomerization kinetics, influencing the stability of the cis and trans isomers and their interconversion rates. This guide provides a comparative analysis of the isomerization kinetics of this compound and other mono- and di-hydroxy-substituted azobenzenes, offering a valuable resource for researchers and professionals in drug development.

Isomerization Kinetics: A Comparative Overview

The rate of thermal cis-to-trans isomerization and the efficiency of photochemical isomerization are critical parameters for the application of azobenzene-based photoswitches. The substitution pattern of hydroxyl groups on the phenyl rings plays a pivotal role in dictating these kinetic properties. Below is a summary of key kinetic data for selected hydroxy-substituted azobenzenes.

Compound NameStructureIsomerization ProcessRate Constant (k) or Half-life (t½)Activation Energy (Ea) / Enthalpy (ΔH‡)Activation Entropy (ΔS‡)SolventReference
This compound This compoundThermal cis-to-transData not available in searched literatureData not availableData not available
4-Hydroxyazobenzene 4-hydroxyazobenzeneThermal cis-to-transt½ < 1 minData not availableData not availableMethanol, Acetonitrile[1]
Thermal cis-to-transt½ = 6 minData not availableData not availableCyclohexane[1]
Thermal cis-to-transt½ = 125 minData not availableData not availableBenzene[1]
Thermal cis-to-transRelaxation time: 200-300 msΔH‡ = 63.2 ± 1.3 kJ/molΔS‡ = -28 ± 4 J/mol·KEthanol[2][3]
Thermal cis-to-transRelaxation time: 30 minΔH‡ = 85.3 ± 0.8 kJ/molΔS‡ = -29 ± 3 J/mol·KToluene[2][3]
2-Hydroxy-5-methylazobenzene 2-hydroxy-5-methylazobenzeneThermal cis-to-transRelaxation time: 200-300 msΔH‡ = 66.5 ± 0.8 kJ/molΔS‡ = -25 ± 3 J/mol·KEthanol[2][3]
Thermal cis-to-transRelaxation time: 200-300 msΔH‡ = 68.2 ± 0.8 kJ/molΔS‡ = -35 ± 3 J/mol·KToluene[2][3]
2,4-Dihydroxyazobenzene 2,4-dihydroxyazobenzeneThermal cis-to-transRelaxation time: 6-12 msΔH‡ = 54.8 ± 0.8 kJ/molΔS‡ = -43 ± 3 J/mol·KEthanol[2][3]
2,2'-Dihydroxyazobenzene 2,2'-dihydroxyazobenzeneThermal cis-to-transData not available in searched literatureData not availableData not available

Note: While extensive searches were conducted, specific quantitative kinetic data for the thermal and photoisomerization of this compound could not be located in the reviewed literature. The provided data for other hydroxy-substituted azobenzenes offers a basis for understanding the influence of hydroxyl group positioning on isomerization rates. The significant solvent dependency observed for 4-hydroxyazobenzene highlights the crucial role of environmental factors in these processes.[1][2][3]

The Influence of Hydroxyl Substitution on Isomerization Mechanism

The mechanism of thermal cis-to-trans isomerization in azobenzenes can proceed through two primary pathways: rotation or inversion. For many hydroxy-substituted azobenzenes, particularly those with a hydroxyl group in the para position, the isomerization is believed to proceed via a rotational mechanism.[4][5] This is often facilitated by the formation of a tautomeric hydrazone intermediate, which is stabilized by hydrogen bonding with solvent molecules.[4] This interaction lowers the energy barrier for rotation around the N-N single bond in the hydrazone form, leading to faster isomerization rates in polar, protic solvents like ethanol.[2][3][4] In contrast, non-polar solvents offer less stabilization for this polar intermediate, resulting in slower isomerization.[2][3]

The position of the hydroxyl group also has a profound impact. For instance, polyhydroxy-substituted azobenzenes, such as 2,4-dihydroxyazobenzene, exhibit significantly faster thermal relaxation compared to their monohydroxy counterparts.[2][3] This suggests that multiple hydroxyl groups can further facilitate the rotational pathway, potentially through enhanced hydrogen bonding or electronic effects.

Experimental Protocols for Studying Isomerization Kinetics

The investigation of azobenzene isomerization kinetics is predominantly carried out using spectroscopic techniques, with flash photolysis coupled with UV-Vis spectroscopy being a powerful method for studying fast thermal relaxation processes.

Flash Photolysis Spectroscopy

Objective: To measure the rate of thermal cis-to-trans isomerization of a hydroxy-substituted azobenzene.

Methodology:

  • Sample Preparation: A dilute solution of the azobenzene derivative is prepared in the solvent of interest (e.g., ethanol) and placed in a quartz cuvette. The concentration should be adjusted to yield a suitable absorbance at the monitoring wavelength.[1]

  • Photochemical Isomerization: The sample is irradiated with a short, high-intensity pulse of light at a wavelength that induces trans-to-cis isomerization (typically in the UV region). This is achieved using a flash lamp (e.g., Xenon flash lamp).[1]

  • Kinetic Monitoring: Immediately following the flash, the change in absorbance at a specific wavelength is monitored over time using a continuous probe beam from a light source (e.g., a UV-LED) and a detector (e.g., a photodiode). The monitoring wavelength is chosen where there is a significant difference in the molar absorptivity between the cis and trans isomers.[1]

  • Data Analysis: The transient decay of the absorbance is recorded, which corresponds to the thermal relaxation of the cis isomer back to the more stable trans form. This decay is then fitted to a first-order kinetic model to extract the rate constant (k) for the isomerization process.[1]

  • Temperature Dependence: To determine the activation parameters (enthalpy and entropy of activation), the experiment is repeated at various temperatures. An Eyring plot of ln(k/T) versus 1/T allows for the calculation of ΔH‡ and ΔS‡.[1]

Visualizing the Isomerization Process

The fundamental process of azobenzene isomerization involves the interconversion between the planar trans isomer and the non-planar cis isomer. This process can be initiated by light and reversed thermally or by light of a different wavelength.

Isomerization_Pathway trans trans-Azobenzene (Thermodynamically Stable) transition_state Transition State trans->transition_state hv (Photoisomerization) cis cis-Azobenzene (Metastable) transition_state_thermal Transition State cis->transition_state_thermal Δ (Thermal Isomerization) transition_state->cis transition_state_thermal->trans

Caption: General signaling pathway for the photo- and thermal isomerization of azobenzene derivatives.

The experimental workflow for determining isomerization kinetics using flash photolysis can also be visualized to provide a clear understanding of the process.

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Flash Photolysis Experiment cluster_analysis Data Analysis prep Prepare Azobenzene Solution flash Irradiate with Light Pulse (trans -> cis) prep->flash monitor Monitor Absorbance Change (cis -> trans) flash->monitor fit Fit Decay to Kinetic Model monitor->fit params Extract Rate Constant (k) fit->params eyring Temperature Dependence (Eyring Plot) params->eyring activation Determine ΔH‡ and ΔS‡ eyring->activation

Caption: Experimental workflow for determining isomerization kinetics using flash photolysis.

Conclusion

The isomerization kinetics of hydroxy-substituted azobenzenes are intricately linked to the number and position of the hydroxyl groups, as well as the surrounding solvent environment. While a comprehensive kinetic profile for this compound remains to be fully elucidated in the literature, the available data for other hydroxy analogs clearly demonstrates that hydroxyl substitution, particularly in the para and ortho positions, significantly accelerates thermal cis-to-trans isomerization. This is primarily attributed to the stabilization of a rotational transition state via a hydrazone tautomer. The provided experimental protocols and comparative data serve as a foundational guide for researchers and drug development professionals aiming to harness the photoswitchable properties of these versatile molecules in their respective fields. Further investigation into the kinetics of symmetrically di-substituted hydroxyazobenzenes like the 4,4'-dihydroxy derivative is warranted to complete our understanding and expand their application potential.

References

A Comparative Analysis of 4,4'-Dihydroxyazobenzene as a pH Indicator for Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate pH indicator is a critical step in ensuring the accuracy and reliability of experimental results. While a host of commercial indicators are readily available, the unique properties of specific chromophoric compounds warrant investigation for specialized applications. This guide provides an objective performance comparison of 4,4'-dihydroxyazobenzene with established commercial pH indicators such as litmus, phenolphthalein, and methyl orange, supported by experimental data and detailed protocols.

Performance at a Glance: A Quantitative Comparison

The efficacy of a pH indicator is primarily determined by its pKa value, the pH at which the indicator is half in its acidic form and half in its basic form, and its corresponding pH transition range, over which a distinct color change is observed. The table below summarizes these key performance metrics for this compound and common commercial indicators.

IndicatorpKapH Transition RangeAcidic ColorBasic Color
This compound ~8.0 (estimated)~7.0 - 9.0YellowReddish-Orange
Litmus~6.55.0 - 8.0RedBlue
Phenolphthalein9.38.3 - 10.0ColorlessPink
Methyl Orange3.73.1 - 4.4RedYellow

Note: The pKa for this compound is an estimation based on observed spectral data, which indicates a transition between pH 7 and 9. Precise determination requires experimental validation as outlined in the protocol below.

In-Depth Analysis of this compound

Recent spectrophotometric studies of this compound (also referred to in some literature as D4HAB) reveal its potential as a pH indicator. The compound exhibits a distinct color change from yellow in neutral and acidic solutions to a reddish-orange hue in alkaline conditions. This color transition is attributed to the deprotonation of its hydroxyl groups, which alters the electronic conjugation within the molecule and, consequently, its absorption of visible light.

UV-Vis absorption spectra of this compound at various pH values show clear isosbestic points around 248 nm, 290 nm, and 370 nm.[1] The presence of these points indicates a clear equilibrium between two species—the protonated (acidic) and deprotonated (basic) forms of the molecule. The significant shift in the visible region, with the appearance of a new absorption band at higher pH, is responsible for the observable color change.[1] This behavior is characteristic of many azo dyes, which are known for their pH-sensitive color properties due to electron delocalization across the -N=N- bond.

Experimental Protocol: Spectrophotometric Determination of pKa and Color Transition Range

To precisely determine the pKa and color transition range of a potential pH indicator like this compound, a spectrophotometric method is highly recommended for its accuracy and objectivity.

Objective: To determine the acid dissociation constant (pKa) and the visual pH transition range of this compound using UV-Vis spectrophotometry.

Materials:

  • This compound

  • Spectrophotometer (UV-Vis)

  • pH meter, calibrated

  • Series of buffer solutions with known pH values (e.g., from pH 2 to 12)

  • Volumetric flasks and pipettes

  • Cuvettes

  • Ethanol (or other suitable solvent for initial stock solution)

  • Deionized water

Methodology:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a minimal amount of ethanol and then dilute with deionized water to a final known concentration.

  • Preparation of Test Solutions: For each buffer solution, prepare a sample by adding a precise volume of the this compound stock solution to a volumetric flask and diluting to the mark with the respective buffer. Ensure the final concentration of the indicator is the same in all samples.

  • Spectrophotometric Measurements:

    • Record the UV-Vis absorption spectrum (e.g., from 300 nm to 700 nm) for each prepared solution against a blank containing the respective buffer.

    • Identify the wavelength of maximum absorbance for both the acidic (λmax,acid) and basic (λmax,base) forms of the indicator.

  • Data Analysis and pKa Determination:

    • Plot the absorbance at λmax,base as a function of pH. This will generate a sigmoidal curve. The pKa is the pH at the inflection point of this curve.

    • Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(Ab - A) / (A - Aa)] where:

      • A is the absorbance of the indicator at a specific pH at λmax,base.

      • Aa is the absorbance of the fully acidic form.

      • Ab is the absorbance of the fully basic form.

    • By plotting log[(Ab - A) / (A - Aa)] against pH, a straight line is obtained. The pKa is the pH at which the log term is zero.

  • Determination of Visual Color Transition Range:

    • Visually inspect the series of buffered indicator solutions and record the pH at which the color change first becomes perceptible and the pH at which the color change appears complete. This range is the visual transition interval.

Signaling Pathway and Workflow Diagrams

To visually represent the processes involved in the evaluation of a pH indicator, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for pH Indicator Characterization cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis cluster_results Results prep_stock Prepare Indicator Stock Solution prep_samples Prepare Test Samples in each Buffer prep_stock->prep_samples prep_buffers Prepare Buffer Solutions (pH 2-12) prep_buffers->prep_samples measurement Spectrophotometric Analysis (UV-Vis) prep_samples->measurement visual_obs Visual Color Observation prep_samples->visual_obs plot_spectra Plot Absorbance vs. Wavelength measurement->plot_spectra determine_range Determine Visual Transition Range visual_obs->determine_range pka_calc Calculate pKa (Sigmoidal fit / Henderson-Hasselbalch) plot_spectra->pka_calc results pKa Value & Color Transition Range pka_calc->results determine_range->results

Caption: Workflow for the characterization of a novel pH indicator.

Indicator_Equilibrium Acid-Base Equilibrium of a pH Indicator cluster_colors Visual Color HIn HIn (Acidic Form) In_minus In⁻ (Basic Form) HIn->In_minus + OH⁻ - H⁺ acid_color Acidic Color (e.g., Yellow) HIn->acid_color base_color Basic Color (e.g., Reddish-Orange) In_minus->base_color H_plus H⁺

Caption: Equilibrium between the acidic and basic forms of a pH indicator.

Conclusion

This compound demonstrates promising characteristics as a pH indicator for applications requiring monitoring in the near-neutral to slightly alkaline pH range. Its distinct color change and well-defined isosbestic points allow for reliable spectrophotometric analysis. While commercial indicators remain the standard for many routine applications due to their well-characterized properties and long-standing use, this compound presents a viable alternative for specific research and development contexts where its particular transition range may be advantageous. Further experimental validation following the outlined protocol is recommended to establish its precise pKa and performance characteristics for dedicated applications.

References

Bridging the Gap: A Comparative Guide to Validating Theoretical Models of 4,4'-Dihydroxyazobenzene Isomerization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise conformational changes of molecular photoswitches is paramount. The azobenzene scaffold, a cornerstone of photopharmacology and light-responsive materials, offers a compelling case study. Its deceptively simple trans-cis isomerization upon photoirradiation belies a complex interplay of structural and environmental factors that dictate its behavior. This guide provides an in-depth technical analysis of how theoretical models of isomerization for 4,4'-dihydroxyazobenzene are validated against robust experimental data, offering a framework for rigorous scientific inquiry.

While specific kinetic data for this compound is not extensively documented in publicly accessible literature, a wealth of information from closely related analogues, such as 4-hydroxyazobenzene and 2,4-dihydroxyazobenzene, provides a robust foundation for understanding its mechanistic pathways. This guide will leverage these well-studied systems to build a comprehensive picture, highlighting the causal relationships between molecular structure, solvent environment, and the operative isomerization mechanism.

The Theoretical Divide: Rotation vs. Inversion

The isomerization of azobenzenes is primarily described by two competing theoretical mechanisms: rotation and inversion. The operative pathway is highly sensitive to the substitution pattern on the phenyl rings.

  • Inversion Pathway: This mechanism involves the linearization of one of the C-N=N angles, proceeding through a semi-linear, sp-hybridized nitrogen transition state. For unsubstituted azobenzene, the inversion pathway is generally favored.

  • Rotational Pathway: This mechanism proceeds via a rotation around the N=N double bond. This pathway is typically higher in energy for unsubstituted azobenzene but can be significantly influenced by substituents. For "push-pull" azobenzenes, which feature both electron-donating and electron-withdrawing groups, rotation is the dominant isomerization route.[1]

For hydroxy-substituted azobenzenes like this compound, the conversation becomes more nuanced. The presence of the hydroxyl groups, particularly in the para position, enables a critical phenomenon: azo-hydrazone tautomerism . In polar, hydrogen-bonding solvents, the hydroxyl proton can be transferred to one of the azo nitrogen atoms, forming a hydrazone tautomer. This tautomerization facilitates a rotational pathway with a significantly lower activation energy.[1][2] The strong evidence for this mechanism is a recurring theme in the experimental validation discussed below.

Isomerization_Mechanisms cluster_trans trans-Isomer cluster_cis cis-Isomer cluster_TS Transition States trans trans-Azo Form inv_ts Inversional TS (sp-hybridized N) trans->inv_ts Inversion hyd_int Hydrazone Tautomer (Intermediate) trans->hyd_int Tautomerization (H-bonding solvent) cis cis-Azo Form inv_ts->cis rot_ts Rotational TS (N-N rotation) rot_ts->cis hyd_int->rot_ts Rotation

Caption: Competing isomerization pathways for hydroxyazobenzenes.

Experimental Validation: A Multi-Pronged Approach

A single experimental technique is insufficient to fully validate a theoretical model. A self-validating system of complementary methods is required to build a comprehensive and trustworthy picture of the isomerization process.

UV-Vis Spectroscopy: Monitoring Isomer Populations

UV-Vis spectroscopy is the workhorse for tracking the kinetics of isomerization. The trans and cis isomers of azobenzenes have distinct absorption spectra. Typically, the trans isomer exhibits a strong π-π* transition in the UV region (around 320-350 nm) and a weaker n-π* transition in the visible region, while the cis isomer's π-π* band is blue-shifted and less intense. By monitoring the change in absorbance at a wavelength where the two isomers have significantly different extinction coefficients, one can follow the reaction progress.

Experimental Protocol: Thermal cis-to-trans Isomerization Kinetics

  • Sample Preparation: Prepare a dilute solution of the azobenzene derivative (e.g., 5.5 x 10⁻⁵ M) in the solvent of choice (e.g., ethanol, toluene) in a quartz cuvette.

  • Initial Spectrum: Record the UV-Vis spectrum of the thermally equilibrated solution, which is predominantly the trans isomer.

  • Photoisomerization: Irradiate the sample with UV light (e.g., 365 nm) until a photostationary state (PSS) is reached, indicating a significant population of the cis isomer.

  • Kinetic Monitoring: In the dark, record the UV-Vis spectrum at regular time intervals as the cis isomer thermally relaxes back to the more stable trans form.

  • Data Analysis: Plot the absorbance at the λ_max of the trans isomer versus time. Fit the data to a first-order kinetic model to extract the rate constant (k). Repeat at various temperatures to construct an Eyring plot and determine the enthalpy (ΔH‡) and entropy (ΔS‡) of activation.

UV_Vis_Workflow start Prepare Sample (trans-isomer) uv_irrad Irradiate with UV light (e.g., 365 nm) start->uv_irrad pss Reach Photostationary State (cis/trans mixture) uv_irrad->pss monitor Monitor Absorbance vs. Time (in dark) pss->monitor analysis First-Order Kinetic Fit monitor->analysis eyring Eyring Plot (ln(k/T) vs 1/T) analysis->eyring results Determine ΔH‡ and ΔS‡ eyring->results

Caption: Workflow for kinetic analysis using UV-Vis spectroscopy.

Flash Photolysis & Transient Absorption Spectroscopy: Capturing Fast Dynamics

For many hydroxy-substituted azobenzenes, thermal relaxation can occur on the millisecond to microsecond timescale, too fast for conventional UV-Vis spectrometers. Flash photolysis, coupled with transient absorption spectroscopy, is essential for studying these rapid processes.

Experimental Protocol: Millisecond Isomerization Dynamics

  • Apparatus: A flash photolysis spectrometer is used, which consists of a high-intensity flash lamp (pump) to initiate isomerization and a separate probe light source (e.g., a UV-LED) directed through the sample to a detector.

  • Sample Preparation: As with the UV-Vis protocol, a dilute solution of the azobenzene derivative is placed in a cuvette within the spectrometer.

  • Excitation and Probing: The sample is excited with a short pulse from the Xe flash lamp. The change in transmission of the probe light (at a wavelength sensitive to the cis to trans conversion) is monitored over time with a fast detector (e.g., a photodiode).

  • Data Acquisition: The detector voltage, which is proportional to the transmitted light intensity, is digitized and recorded, yielding a transient decay curve.

  • Kinetic Analysis: The decay curve is fitted to an exponential function to extract the relaxation time (τ), which is the inverse of the rate constant (k). Temperature-dependent measurements allow for the determination of activation parameters via an Eyring plot.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structure Determination

While UV-Vis spectroscopy is excellent for kinetics, NMR provides definitive structural information to distinguish between cis and trans isomers. The chemical shifts of the aromatic protons, particularly those ortho to the azo linkage, are significantly different for the two isomers. This allows for unambiguous confirmation of the isomeric state and can be used to quantify the isomer ratio in the photostationary state.

Bridging Theory and Experiment: A Comparative Analysis

The power of this multi-technique approach lies in comparing the experimentally derived thermodynamic parameters with those predicted by theoretical models.

Table 1: Experimental Activation Parameters for the Thermal cis-to-trans Isomerization of Hydroxy-Substituted Azobenzenes in Ethanol

CompoundΔH‡ (kJ/mol)ΔS‡ (J/mol·K)E_a (kJ/mol)Plausible Mechanism
4-Hydroxyazobenzene55.3 ± 0.9-50 ± 357.8 ± 0.9Rotation via Hydrazone
2,4-Dihydroxyazobenzene51.1 ± 1.2-68 ± 453.6 ± 1.2Rotation via Hydrazone

Data adapted from a study on hydroxy-substituted azobenzenes, which serves as a close analogue for this compound.[1]

The key insight from this experimental data is the large, negative entropy of activation (ΔS‡) .[1][3] This is a strong indicator of a more ordered transition state compared to the reactants, which is consistent with the rotational mechanism. The formation of a polar, hydrogen-bonded hydrazone intermediate leads to greater organization of the surrounding polar solvent molecules (ethanol), resulting in a decrease in entropy.[3] An inversional mechanism, which involves less significant charge separation in the transition state, would not be expected to have such a large negative activation entropy.

Furthermore, the profound effect of the solvent on isomerization rates provides compelling evidence against a simple inversion mechanism. For 4-hydroxyazobenzenes, the lifetime of the cis-isomer can vary by up to five orders of magnitude between nonpolar and polar solvents.[2] This dramatic environmental sensitivity is a hallmark of a mechanism involving significant charge separation and specific solute-solvent interactions (i.e., hydrogen bonding), as is the case with the rotation-via-hydrazone pathway.[1][2]

Computational studies using Density Functional Theory (DFT) have been employed to calculate the energy difference between the trans and cis isomers of 4-hydroxyazobenzene, finding the trans configuration to be more stable by approximately 67 kJ/mol.[4] While DFT can qualitatively reproduce experimental trends, accurately predicting activation barriers and quantitatively modeling the explicit role of solvent molecules in the transition state remains a significant computational challenge. The failure of polarizable continuum models to fully capture the experimentally observed solvent effects on the entropy of activation underscores the importance of direct experimental validation.

Conclusion

The validation of theoretical models for this compound isomerization hinges on a cohesive narrative built from multiple lines of experimental evidence. While direct data for this specific molecule is limited, the behavior of its close analogues strongly supports a rotational isomerization mechanism facilitated by azo-hydrazone tautomerism, particularly in polar, hydrogen-bonding environments.

References

A Comparative Guide to the Antifungal Efficacy of 4,4'-Dihydroxyazobenzene and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rising threat of antifungal resistance necessitates the exploration of novel therapeutic agents. Azobenzene derivatives have emerged as a promising class of compounds with significant antifungal properties. This guide provides a comparative analysis of the antifungal efficacy of 4,4'-dihydroxyazobenzene and its synthesized derivatives, supported by experimental data.

Quantitative Antifungal Activity

The antifungal efficacy of this compound and its derivatives has been evaluated against various fungal pathogens, particularly drug-susceptible and resistant strains of Candida species. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism, is a key metric for this comparison.

A study by Raschig et al. (2022) investigated five novel cationic amphiphilic azobenzene derivatives (5a-5e), synthesized from a this compound core structure, against fluconazole-susceptible and -resistant Candida albicans and Candida auris strains.[1] The results, summarized in the table below, demonstrate the potent and broad-spectrum activity of these derivatives.

CompoundC. albicans SC5314 (Fluconazole-Susceptible) MIC (µg/mL)C. albicans SCMEUTR34 (Fluconazole-Resistant) MIC (µg/mL)C. albicans TW1 (Fluconazole-Susceptible) MIC (µg/mL)C. albicans TW17 (Fluconazole-Resistant) MIC (µg/mL)C. auris DSMZ 21092 MIC (µg/mL)C. auris NR2-2015-214 MIC (µg/mL)
Fluconazole 0.5>2561>2568>128
5a 1.893.781.893.783.787.57
5b 1.442.881.442.882.882.88
5c 2.552.552.552.555.095.09
5d 2.462.462.462.464.934.93
5e 4.644.642.324.649.299.29

Data sourced from Raschig et al., 2022.[1]

Notably, the synthesized azobenzene derivatives exhibited significant activity against fluconazole-resistant strains of C. albicans and C. auris, with MIC values substantially lower than that of fluconazole.[1] This suggests that their mechanism of action may differ from that of traditional azole antifungals and that they could be effective against clinically challenging resistant infections.

Experimental Protocols

The determination of antifungal efficacy relies on standardized and reproducible experimental methods. The following protocols are based on established techniques for in vitro antifungal susceptibility testing.

Broth Microdilution Method (CLSI Guidelines)

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The Clinical and Laboratory Standards Institute (CLSI) provides reference methods for testing yeasts (M27) and filamentous fungi (M38).[2][3][4][5]

1. Preparation of Antifungal Stock Solutions:

  • Dissolve the test compounds (this compound and its derivatives) in a suitable solvent, typically dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).

  • Prepare serial twofold dilutions of the stock solutions in the test medium (e.g., RPMI 1640 medium with L-glutamine, buffered with MOPS) in a 96-well microtiter plate. The final concentrations should typically range from 0.03 to 64 µg/mL.

2. Inoculum Preparation:

  • Culture the fungal strains on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

  • Prepare a suspension of the fungal cells in sterile saline (0.85% NaCl).

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 cells/mL).

  • Further dilute the adjusted inoculum in the test medium to achieve a final concentration of 0.5-2.5 x 10^3 cells/mL in the microtiter plate wells.

3. Inoculation and Incubation:

  • Add the diluted fungal inoculum to each well of the microtiter plate containing the serially diluted compounds.

  • Include a growth control well (inoculum without compound) and a sterility control well (medium only).

  • Incubate the plates at 35°C for 24-48 hours.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure optical density.

Agar Well Diffusion Method

The agar well diffusion method is a widely used technique for screening the antimicrobial activity of compounds.[6][7]

1. Preparation of Agar Plates:

  • Prepare a suitable agar medium (e.g., Mueller-Hinton agar supplemented with glucose and methylene blue for yeasts, or Potato Dextrose Agar for fungi) and pour it into sterile Petri dishes.

  • Allow the agar to solidify under sterile conditions.

2. Inoculation:

  • Spread a standardized suspension of the test fungus (adjusted to a 0.5 McFarland standard) evenly over the entire surface of the agar plate using a sterile cotton swab.

3. Well Preparation and Sample Addition:

  • Aseptically create wells (typically 6-8 mm in diameter) in the agar using a sterile cork borer.

  • Add a fixed volume (e.g., 50-100 µL) of the test compound solution (at a known concentration) into each well.

  • A solvent control (e.g., DMSO) should be included in a separate well.

4. Incubation and Measurement:

  • Incubate the plates at an appropriate temperature (e.g., 37°C) for 24-72 hours.

  • The antifungal activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where fungal growth is inhibited) in millimeters.

Visualizing Experimental and Mechanistic Pathways

To better understand the processes involved in evaluating and the potential mechanisms of these antifungal agents, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cluster_result Result CompoundPrep Prepare Compound Stock and Serial Dilutions Inoculation Inoculate Microtiter Plate or Agar Plate CompoundPrep->Inoculation InoculumPrep Prepare Fungal Inoculum (0.5 McFarland) InoculumPrep->Inoculation Incubation Incubate at 35°C for 24-48h Inoculation->Incubation MIC_Determination Determine MIC (Broth Microdilution) Incubation->MIC_Determination Zone_Measurement Measure Zone of Inhibition (Agar Well Diffusion) Incubation->Zone_Measurement Efficacy Antifungal Efficacy MIC_Determination->Efficacy Zone_Measurement->Efficacy

Experimental Workflow for Antifungal Susceptibility Testing.

mechanism_of_action cluster_compound Azobenzene Compound cluster_cell Fungal Cell Azobenzene This compound Derivative CellMembrane Cell Membrane Azobenzene->CellMembrane Interacts with Ergosterol Ergosterol Synthesis Azobenzene->Ergosterol Inhibits (Proposed for Azoles) ROS Reactive Oxygen Species (ROS) Production Azobenzene->ROS Induces MembraneDamage Membrane Damage & Increased Permeability CellMembrane->MembraneDamage Disrupts Ergosterol->MembraneDamage Leads to OxidativeStress Oxidative Stress ROS->OxidativeStress OxidativeStress->MembraneDamage CellDeath Fungal Cell Death MembraneDamage->CellDeath

Proposed Antifungal Mechanism of Azobenzene Derivatives.

Mechanism of Action

While the precise signaling pathways for this compound and its derivatives are still under investigation, the available evidence suggests a multi-faceted mechanism of action that differs from traditional azole antifungals.

Unlike fluconazole, which primarily inhibits the enzyme lanosterol 14-α-demethylase involved in ergosterol biosynthesis, the activity of these azobenzene derivatives against fluconazole-resistant strains suggests alternative targets.[1][8] Research on azo compounds points towards the induction of oxidative stress as a key mechanism.[9] These compounds may lead to an increase in reactive oxygen species (ROS) within the fungal cell, causing damage to cellular components, including the cell membrane. This disruption of membrane integrity and function ultimately leads to fungal cell death.[9] The ability of these compounds to overcome common resistance mechanisms highlights their potential as a new generation of antifungal agents.

References

A Comparative Guide to the Electrochemical Behavior of 4,4'-Dihydroxyazobenzene and Unsubstituted Azobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the electrochemical properties of 4,4'-dihydroxyazobenzene and its parent compound, unsubstituted azobenzene. Understanding these differences is crucial for applications ranging from the development of redox-responsive drug delivery systems to the design of novel electrochemical sensors.

Executive Summary

Unsubstituted azobenzene and this compound exhibit distinct electrochemical behaviors primarily due to the presence of the hydroxyl functional groups. While both molecules undergo reduction of the azo group, their oxidation pathways and pH sensitivity differ significantly. Unsubstituted azobenzene typically undergoes an irreversible oxidation, whereas this compound displays a reversible two-electron oxidation to a stable quinoidal structure. This reversible nature, coupled with its pH-dependent redox potentials, makes this compound a versatile candidate for various electrochemical applications.

Data Presentation: A Quantitative Comparison

The following table summarizes the key electrochemical parameters for unsubstituted azobenzene and this compound. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies. The data presented here is a synthesis of findings from multiple sources and should be considered representative.

Electrochemical ParameterUnsubstituted AzobenzeneThis compoundKey Differences
Reduction Potential (First wave, vs. Ag/AgCl) ~ -0.8 to -1.0 V in aprotic mediapH-dependent; generally more positive than azobenzeneThe electron-donating hydroxyl groups can make the azo group slightly harder to reduce. The reduction potential of this compound is highly sensitive to pH.
Reduction Mechanism Two successive one-electron transfersTwo-electron, two-proton reduction of the azo groupThe fundamental reduction of the azo bridge is similar, but for the dihydroxy- derivative, it is coupled with proton transfer, especially in protic media.
Oxidation Potential (vs. Ag/AgCl) Irreversible, typically > +1.5 VReversible, ~ +0.4 to +0.6 V (pH-dependent)This is the most significant difference. The hydroxyl groups enable a stable, reversible two-electron oxidation to a quinone-imine like structure.
Oxidation Mechanism Irreversible oxidation of the phenyl ringsReversible two-electron, two-proton oxidation of the hydroxyl groups to a quinoidal structureThe oxidation of this compound is centered on the hydroquinone-like moieties, not the azo group or phenyl rings.
pH Dependence MinimalStrongThe redox potentials of this compound are highly dependent on the pH of the solution due to the proton-coupled electron transfer involving the hydroxyl groups.

Electrochemical Mechanisms and Signaling Pathways

The electrochemical behavior of these two compounds can be visualized through the following diagrams, which illustrate the key redox transformations.

G cluster_azobenzene Unsubstituted Azobenzene Reduction Azo Azobenzene (Ph-N=N-Ph) AnionRadical Anion Radical [Ph-N=N-Ph]•⁻ Azo->AnionRadical + 1e⁻ (reversible) Dianion Dianion [Ph-N=N-Ph]²⁻ AnionRadical->Dianion + 1e⁻ (often irreversible)

Figure 1. Electrochemical reduction pathway of unsubstituted azobenzene.

G cluster_dihydroxyazobenzene This compound Redox Behavior DHAB This compound (HO-Ph-N=N-Ph-OH) Quinone Quinone-imine like structure DHAB->Quinone - 2e⁻, - 2H⁺ (reversible oxidation) ReducedDHAB Hydrazobenzene derivative DHAB->ReducedDHAB + 2e⁻, + 2H⁺ (reduction)

Figure 2. Redox pathways of this compound.

Experimental Protocols

A detailed methodology for performing cyclic voltammetry on these compounds is provided below. This protocol is a composite of standard practices and can be adapted based on specific experimental goals.

Objective: To investigate and compare the electrochemical behavior of unsubstituted azobenzene and this compound using cyclic voltammetry.

Materials:

  • Potentiostat/Galvanostat

  • Three-electrode cell (including a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode)

  • Unsubstituted azobenzene

  • This compound

  • Anhydrous dimethylformamide (DMF) or other suitable aprotic solvent

  • Tetrabutylammonium perchlorate (TBAP) or other suitable supporting electrolyte

  • Phosphate buffer solutions (for pH-dependent studies of this compound)

  • Argon or Nitrogen gas for deaeration

  • Standard laboratory glassware

Procedure:

  • Electrode Preparation:

    • Polish the glassy carbon working electrode with alumina slurry on a polishing pad, followed by rinsing with deionized water and the solvent to be used.

    • Ensure the platinum counter electrode is clean by flame annealing or electrochemical cleaning.

    • Check the reference electrode for proper filling solution and absence of air bubbles.

  • Solution Preparation:

    • Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAP) in the chosen solvent (e.g., DMF).

    • Prepare 1 mM stock solutions of unsubstituted azobenzene and this compound in the electrolyte solution.

    • For pH-dependent studies, prepare a series of phosphate buffer solutions with varying pH values and dissolve this compound to a final concentration of 1 mM.

  • Electrochemical Measurement:

    • Assemble the three-electrode cell with the prepared analyte solution.

    • Deaerate the solution by bubbling with argon or nitrogen for at least 15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.

    • Connect the electrodes to the potentiostat.

    • Perform a cyclic voltammetry scan over a suitable potential range. For azobenzene reduction, a typical range is from 0 V to -1.5 V. For this compound oxidation, a range of -0.2 V to +0.8 V might be appropriate.

    • Record the cyclic voltammograms at various scan rates (e.g., 20, 50, 100, 200 mV/s) to investigate the kinetics of the electrode processes.

  • Data Analysis:

    • From the obtained cyclic voltammograms, determine the peak potentials for reduction (Epc) and oxidation (Epa).

    • Calculate the half-wave potential (E1/2 = (Epa + Epc) / 2) for reversible or quasi-reversible processes.

    • Analyze the relationship between peak current and the square root of the scan rate to determine if the process is diffusion-controlled.

    • For pH-dependent studies, plot the peak potentials as a function of pH to determine the number of protons involved in the electron transfer reaction.

The following diagram illustrates a typical workflow for an electrochemical experiment.

G start Start prep_electrode Prepare Electrodes (Polish, Clean) start->prep_electrode prep_solution Prepare Analyte and Electrolyte Solution prep_electrode->prep_solution assemble_cell Assemble 3-Electrode Cell prep_solution->assemble_cell deaerate Deaerate Solution (Ar or N₂ bubbling) connect_potentiostat Connect to Potentiostat deaerate->connect_potentiostat assemble_cell->deaerate run_cv Run Cyclic Voltammetry (Vary Scan Rate/pH) connect_potentiostat->run_cv analyze_data Analyze Data (Peak Potentials, Currents) run_cv->analyze_data end End analyze_data->end

Figure 3. General workflow for a cyclic voltammetry experiment.

Conclusion

The substitution of hydroxyl groups at the 4 and 4' positions of the azobenzene scaffold dramatically alters its electrochemical behavior. The most notable distinction is the reversible two-electron oxidation of this compound to a stable quinoidal species, a property absent in the parent azobenzene molecule. This, along with its pronounced pH sensitivity, opens up a wide range of possibilities for the design of smart materials and devices that can be controlled through both electrical potential and pH. For researchers in drug development, the redox- and pH-responsive nature of this compound could be harnessed for targeted drug release mechanisms triggered by specific physiological conditions. Further investigation into the electrochemical properties of other substituted azobenzenes will undoubtedly continue to expand their application horizon.

A Comparative Guide to the Photostability of Azo Dyes: 4,4'-Dihydroxyazobenzene in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the photostability of 4,4'-dihydroxyazobenzene against other commonly used azo dyes: Disperse Red 1, Methyl Orange, and Sunset Yellow FCF. The selection of a suitable azo dye for applications in drug development, materials science, and as molecular photoswitches often hinges on its stability upon exposure to light. This document summarizes available experimental data to facilitate an informed decision-making process.

Comparative Photostability Data

The intrinsic photostability of an azo dye is a critical parameter for its application. While direct comparative studies under identical conditions are limited, this section compiles relevant quantitative data from various sources to offer a comparative perspective. It is important to note that experimental conditions such as solvent, pH, and irradiation wavelength significantly influence photostability metrics.

DyeChemical StructurePhotostability MetricValueExperimental Conditions
This compound This compound chemical structurePhotodegradation Kinetics (as 2-(4-hydroxyphenylazo)benzoic acid)Color removal of 83% with NaOCl/UV and 64% with H2O2/UV.[1]Aqueous solution, pH 8-10, UV irradiation (254 and 365 nm).[1]
Disperse Red 1 Disperse Red 1 chemical structurePhotoisomerization Quantum Yield (Φt→c)Very low fluorescence quantum yield (~10⁻³), suggesting photoisomerization is dominant.[2][3] Explicit photodegradation quantum yield not readily available.Methanol.[3]
Methyl Orange Methyl Orange chemical structurePhotocatalytic Degradation~99% degradation after 40 minutes.[4]Ti3C2-TiO2 photocatalyst, solar light.[4]
Sunset Yellow FCF Sunset Yellow FCF chemical structurePhotocatalytic Degradation99.61% photooxidation within 20 minutes.[5]g-C3N4–SO3H catalyst, visible light irradiation.[5]

Note: The data for Methyl Orange and Sunset Yellow FCF were obtained from photocatalytic degradation studies. These conditions accelerate dye degradation and are not a measure of the dye's intrinsic photostability under direct photolysis. The data for a structural analog of this compound is provided due to the lack of direct photostability metrics for the parent compound in the searched literature.

Experimental Protocols

Accurate assessment of photostability requires well-defined experimental protocols. Below are generalized methodologies for determining the photodegradation of azo dyes.

General Protocol for Assessing Azo Dye Photostability

This protocol outlines a typical procedure for evaluating the photostability of an azo dye by monitoring its concentration change upon light exposure.

Objective: To determine the rate of photodegradation of an azo dye under specific irradiation conditions.

Materials and Equipment:

  • Azo dye of interest

  • High-purity solvent (e.g., methanol, acetonitrile, or water)

  • Quartz cuvettes or reaction vessel

  • Light source with a specific wavelength or spectral output (e.g., UV lamp, solar simulator)

  • UV-Vis spectrophotometer

  • Magnetic stirrer and stir bar

  • Actinometer (for quantum yield determination)

Procedure:

  • Sample Preparation: Prepare a stock solution of the azo dye in the chosen solvent at a known concentration. Ensure the absorbance at the wavelength of maximum absorption (λmax) is within the linear range of the spectrophotometer (typically 0.1 - 1.0).

  • Initial Measurement: Record the initial UV-Vis absorption spectrum of the dye solution to determine the λmax and the initial absorbance (A₀).

  • Irradiation: Place the cuvette or reaction vessel containing the dye solution in the light path of the irradiation source. Ensure the solution is continuously stirred to maintain homogeneity.

  • Monitoring Degradation: At regular time intervals, interrupt the irradiation and record the UV-Vis absorption spectrum of the sample.

  • Data Analysis: Plot the absorbance at λmax (or concentration) as a function of irradiation time. From this data, the photodegradation rate constant (k) and the photobleaching half-life (t₁/₂) can be determined.

  • Quantum Yield Determination (Optional): To determine the photodegradation quantum yield (Φd), the photon flux of the light source must be measured using a chemical actinometer or a calibrated photodiode. Φd is calculated as the number of dye molecules degraded per photon absorbed.

Photodegradation Mechanism

The photodegradation of azo dyes can proceed through several pathways, largely dependent on the dye's chemical structure and the presence of oxygen. The primary mechanism often involves the cleavage of the azo bond (-N=N-), which is the chromophore responsible for the dye's color.[6]

For some azo dyes, particularly those in their hydrazone tautomeric form, the photodegradation process can be initiated by reactive oxygen species (ROS) like singlet oxygen and hydroxyl radicals, which are generated upon UV irradiation in the presence of oxygen.[6] In contrast, azo dyes existing predominantly in their azo form may undergo photodegradation through a mechanism that does not involve ROS.[6] The degradation process can lead to the formation of various aromatic intermediates, such as aromatic amines and phenolic compounds, which may undergo further degradation.[7]

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for assessing the photostability of an azo dye.

experimental_workflow Experimental Workflow for Azo Dye Photostability Assessment cluster_prep Sample Preparation cluster_irradiation Irradiation cluster_monitoring Monitoring cluster_analysis Data Analysis prep_solution Prepare Dye Solution initial_spec Record Initial UV-Vis Spectrum prep_solution->initial_spec irradiate Irradiate Sample initial_spec->irradiate measure_spec Measure UV-Vis Spectrum at Intervals irradiate->measure_spec measure_spec->measure_spec plot_data Plot Absorbance vs. Time measure_spec->plot_data calc_kinetics Calculate Rate Constant & Half-life plot_data->calc_kinetics calc_qy Calculate Quantum Yield (optional) plot_data->calc_qy

References

A Comparative Analysis of the Liquid Crystalline Properties of 4,4'-Dihydroxyazobenzene Esters

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparative analysis of the liquid crystalline properties of esters derived from 4,4'-dihydroxyazobenzene. The focus is on the influence of terminal alkyl chain length and substituent effects on the mesomorphic behavior of these compounds. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the structure-property relationships of liquid crystalline materials.

The liquid crystalline state, or mesophase, is an intermediate phase of matter between a crystalline solid and an isotropic liquid.[1] Molecules that exhibit liquid crystallinity, known as mesogens, possess a unique combination of order and mobility. Azobenzene derivatives are a well-studied class of mesogens due to their rigid, rod-like structure and their photoresponsive nature, which allows for light-induced trans-cis isomerization.[2] Esterification of the hydroxyl groups of this compound with various aliphatic and aromatic carboxylic acids allows for the fine-tuning of their liquid crystalline properties, such as the type of mesophase and the transition temperatures.

Quantitative Data on Liquid Crystalline Properties

The liquid crystalline properties of a homologous series of 4-halo-4'-hydroxyazobenzene alkyloates, which are structurally related to the esters of this compound, have been investigated. The following table summarizes the phase transition temperatures and enthalpies for these compounds, providing a basis for understanding the influence of terminal alkyl chain length and halogen substitution on their mesomorphic behavior.

Table 1: Phase Transition Temperatures (°C) and Enthalpies (kJ/mol, in brackets) for 4-Halo-4'-hydroxyazobenzene Alkyloates [3]

nX=FX=ClX=Br
Cr → I Cr → SmA SmA → I Cr → SmA
682.3 [30.9]102.7 [28.9]82.6 [30.6]
978.3 [32.6]93.9 [31.5](89.9) [5.93]
1489.7 [44.3]101.0 [35.2](90.7) [4.74]

Cr = Crystalline, SmA = Smectic A, I = Isotropic, n = number of carbon atoms in the alkyloate chain. Parentheses indicate a monotropic transition (observed only on cooling).

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the diazotization of an aromatic amine followed by an azo coupling reaction.

Materials:

  • p-Aminophenol

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Phenol

  • Sodium hydroxide (NaOH)

  • Methanol

  • Ethanol

Procedure:

  • A solution of p-aminophenol in dilute HCl is cooled to 0-5 °C in an ice bath.

  • An aqueous solution of sodium nitrite is added dropwise to the cooled p-aminophenol solution to form the diazonium salt.

  • A separate solution of phenol in aqueous sodium hydroxide is prepared and cooled.

  • The diazonium salt solution is then slowly added to the alkaline phenol solution with constant stirring, maintaining the temperature below 5 °C.

  • The reaction mixture is stirred for a few hours, during which the azo coupling occurs, resulting in the formation of a colored precipitate of this compound.

  • The precipitate is collected by filtration, washed with water, and recrystallized from an appropriate solvent such as ethanol/water to yield the purified product.

Synthesis of this compound Esters (Diesters)

The esterification of this compound can be achieved by reacting it with an appropriate acyl chloride or carboxylic acid.

Materials:

  • This compound

  • Alkanoyl chloride (e.g., hexanoyl chloride, nonanoyl chloride, etc.) or carboxylic acid

  • Pyridine or another suitable base

  • Dichloromethane (DCM) or other inert solvent

  • Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) if starting from a carboxylic acid.

Procedure (using acyl chlorides):

  • This compound is dissolved in a dry inert solvent like dichloromethane or pyridine.

  • The appropriate alkanoyl chloride (2 equivalents) is added dropwise to the solution at room temperature or 0 °C.

  • The reaction mixture is stirred for several hours until the reaction is complete (monitored by TLC).

  • The reaction mixture is then washed with dilute acid, water, and brine to remove any unreacted starting materials and byproducts.

  • The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to yield the desired 4,4'-dialkanoyloxyazobenzene.

Characterization of Liquid Crystalline Properties

Differential Scanning Calorimetry (DSC): DSC is used to determine the phase transition temperatures and associated enthalpy changes.

  • A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum pan.

  • The sample is placed in the DSC furnace alongside an empty reference pan.

  • The sample is heated and cooled at a controlled rate (e.g., 5-10 °C/min) over a temperature range that encompasses the expected phase transitions.

  • The heat flow to the sample is measured as a function of temperature, and the phase transitions are identified as endothermic or exothermic peaks in the DSC thermogram.

Polarized Optical Microscopy (POM): POM is used to identify the type of liquid crystalline phase by observing the characteristic optical textures.

  • A small amount of the sample is placed on a clean glass slide and covered with a coverslip.

  • The sample is placed on a hot stage attached to a polarizing microscope.

  • The sample is heated and cooled while being observed between crossed polarizers.

  • Different liquid crystalline phases (e.g., nematic, smectic) will exhibit unique textures, which can be used for phase identification.

Visualizations

Synthesis_Workflow cluster_diazotization Diazotization cluster_azo_coupling Azo Coupling cluster_esterification Esterification p_aminophenol p-Aminophenol diazonium_salt Diazonium Salt p_aminophenol->diazonium_salt HCl, NaNO2, 0-5 °C dihydroxyazobenzene This compound diazonium_salt->dihydroxyazobenzene Phenol, NaOH phenol Phenol final_ester 4,4'-Dialkanoyloxyazobenzene dihydroxyazobenzene->final_ester Pyridine or DCC/DMAP alkanoyl_chloride Alkanoyl Chloride (2 eq.) alkanoyl_chloride->final_ester

Synthetic workflow for 4,4'-dialkanoyloxyazobenzenes.

Structure_Property_Relationship cluster_structure Molecular Structure cluster_property Liquid Crystalline Properties alkyl_chain Terminal Alkyl Chain Length (n) mesophase_type Mesophase Type (Nematic, Smectic) alkyl_chain->mesophase_type Influences transition_temp Transition Temperatures (Cr-LC, LC-I) alkyl_chain->transition_temp Affects mesophase_range Mesophase Range alkyl_chain->mesophase_range Determines substituent Terminal Substituent (X) substituent->mesophase_type Influences substituent->transition_temp Affects

Relationship between molecular structure and liquid crystalline properties.

References

A DFT-Based Comparative Analysis of the Electronic Properties of 4,4'-Dihydroxyazobenzene and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electronic properties of 4,4'-dihydroxyazobenzene and its analogs, leveraging data from Density Functional Theory (DFT) studies. Understanding these properties is crucial for the rational design of novel photoswitchable drugs, molecular machines, and advanced materials.

Comparative Analysis of Electronic Properties

The electronic characteristics of azobenzene derivatives are highly sensitive to the nature and position of substituents on the aromatic rings. This sensitivity allows for the fine-tuning of their photoisomerization behavior and other properties. Below is a summary of key electronic properties for this compound and related analogs, as determined by DFT calculations. These properties include the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, the HOMO-LUMO energy gap (ΔE), and the dipole moment (μ).

CompoundSubstituent(s)HOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Dipole Moment (μ) (Debye)Computational Method
AzobenzeneNone--3.95-B3LYP/6-31G[1][2]
4-Hydroxyazobenzene4-OH----B3LYP/6-31++G(d,p)[3][4]
This compound4,4'-diOH----B3LYP[5]
Azobenzene Analog (Compound H)-I2, -OH, -CH3, -NH2, -Cl--0.46875.02B3LYP/6-31G[1][2]

Note: A comprehensive, directly comparable dataset for all listed compounds from a single study was not available in the reviewed literature. The data presented is compiled from various sources employing similar computational methods. The significant variation in the dipole moment for "Compound H" suggests it may be an outlier or a result of specific computational conditions.

The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule.[6][7][8] A smaller energy gap generally implies higher reactivity and polarizability.[7] The introduction of substituent groups, such as hydroxyl (-OH), can significantly alter these electronic properties.[1][2][9] For instance, both electron-donating and electron-withdrawing groups can cause a red shift in the absorption wavelength.[1][2]

Computational and Experimental Protocols

The data presented in this guide is derived from computational studies employing Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.[6][10]

DFT Computational Protocol

The typical workflow for calculating the electronic properties of azobenzene derivatives using DFT is outlined below. The choice of functional and basis set is crucial for obtaining accurate results. The B3LYP functional is a popular choice for such systems, often paired with basis sets like 6-31G* or 6-311++G(d,p).[1][2][4][11]

DFT_Workflow cluster_prep Molecular Structure Preparation cluster_dft DFT Calculation cluster_analysis Data Analysis node_prep Define Molecular Structure (e.g., this compound) node_geom Geometry Optimization (e.g., B3LYP/6-31G*) node_prep->node_geom Input Structure node_freq Frequency Calculation (Confirm minimum energy structure) node_geom->node_freq Optimized Geometry node_props Single Point Energy Calculation (Higher level of theory, e.g., B3LYP/6-311++G(d,p)) node_freq->node_props Verified Minimum node_homo_lumo Extract HOMO/LUMO Energies node_props->node_homo_lumo node_dipole Calculate Dipole Moment node_props->node_dipole node_tddft TD-DFT for UV-Vis Spectra node_props->node_tddft node_gap Calculate HOMO-LUMO Gap node_homo_lumo->node_gap

Caption: A generalized workflow for DFT calculations of azobenzene analogs.

Methodology Details:

  • Geometry Optimization: The initial molecular structures of the azobenzene analogs are optimized to find their lowest energy conformation. This is typically performed using a functional like B3LYP with a basis set such as 6-31G*.[1][2][9]

  • Frequency Calculations: To ensure that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies confirms a stable structure.

  • Electronic Property Calculations: With the optimized geometry, a single-point energy calculation is often carried out, sometimes with a larger basis set (e.g., 6-311++G(d,p)) for more accurate electronic properties.[12] From this calculation, properties like HOMO and LUMO energies and dipole moments are extracted.

  • Excited State Calculations: To understand the absorption properties, Time-Dependent DFT (TD-DFT) calculations are performed to predict the electronic absorption spectra (UV-Vis spectra).[12]

Photoisomerization Studies

Experimental validation of the computational findings often involves studying the photoisomerization process.

Photoisomerization_Workflow cluster_exp Experimental Procedure node_sample Prepare Solution of Azobenzene Derivative (e.g., in DMSO) node_uv_vis_initial Record Initial UV-Vis Spectrum (trans-isomer dominance) node_sample->node_uv_vis_initial node_irradiate Irradiate with UV Light (e.g., 365 nm) node_uv_vis_initial->node_irradiate node_uv_vis_final Record UV-Vis Spectrum at Photostationary State node_irradiate->node_uv_vis_final node_thermal Induce Reverse Isomerization (Heat or visible light) node_uv_vis_final->node_thermal node_kinetics Monitor Spectral Changes Over Time node_thermal->node_kinetics

Caption: Experimental workflow for studying photoisomerization.

Methodology Details:

  • Sample Preparation: The azobenzene derivative is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).[13]

  • UV-Vis Spectroscopy: The absorption spectrum of the solution is recorded before and after irradiation with UV light (typically around 365 nm) to monitor the trans-to-cis isomerization.[13] The reverse cis-to-trans isomerization can be induced by heat or visible light.[13]

  • Kinetic Analysis: The rate of thermal back-isomerization (cis to trans) is often studied by monitoring the change in absorbance over time at a specific wavelength.

By combining computational predictions with experimental observations, a deeper understanding of the structure-property relationships in these photoswitchable molecules can be achieved, paving the way for their application in various scientific and technological fields.

References

Safety Operating Guide

Proper Disposal Procedures for 4,4'-Dihydroxyazobenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of 4,4'-Dihydroxyazobenzene, tailored for researchers, scientists, and drug development professionals. This document outlines immediate operational plans and detailed procedural guidance to ensure safe handling and disposal in a laboratory setting.

Immediate Safety and Logistical Information

Core Principle: this compound should be treated as hazardous waste and disposed of in accordance with all local, state, and federal regulations. The primary and recommended method of disposal is to entrust it to a licensed professional waste disposal company. Do not dispose of this chemical down the drain or in regular solid waste.

Hazard Summary:

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.[1]

  • Acute Toxicity: May be harmful if swallowed.[1]

  • Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1]

Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure the following PPE is worn:

  • Nitrile gloves

  • Safety goggles or a face shield

  • A lab coat

Operational Plan for Waste Management

This section provides a step-by-step guide for managing this compound waste within the laboratory prior to collection by a disposal service.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves, paper towels), in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect solutions of this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams.[2]

Step 2: Container Labeling

  • Label all waste containers with the words "Hazardous Waste."[2]

  • Clearly identify the contents: "this compound" and list any solvents or other chemicals present with their approximate concentrations.

  • Include the date of waste accumulation.

Step 3: Storage

  • Store waste containers in a designated, well-ventilated satellite accumulation area.

  • Ensure containers are tightly sealed to prevent leaks or evaporation.[2]

  • Store away from incompatible materials.

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

  • Follow all institutional procedures for waste manifest and pickup.

Experimental Protocols for Small-Scale Laboratory Degradation

For situations where very small quantities of this compound waste are generated and institutional policy allows for in-lab treatment, the following experimental protocols for chemical degradation may be considered. These procedures are adapted from general methods for azo dye degradation and should be performed with caution in a fume hood. Note: The resulting solutions may still require disposal as hazardous waste. Always consult with your EHS office before attempting any in-lab chemical treatment of waste.

Protocol 1: Reductive Cleavage using Sodium Dithionite

This protocol utilizes sodium dithionite to reduce the azo bond (-N=N-), resulting in the formation of aromatic amines.

Methodology:

  • In a fume hood, prepare a solution of the this compound waste in water or a water/dioxane mixture.

  • For each 100 mg of this compound, slowly add approximately 1 gram of sodium dithionite (Na₂S₂O₄) while stirring. An excess of the reducing agent is used to ensure the reaction goes to completion.

  • The characteristic color of the azo compound should disappear as it is reduced.

  • Allow the reaction to stir at room temperature for at least 2 hours to ensure complete reduction.

  • The resulting solution containing the aromatic amine products should be considered hazardous and collected in a labeled waste container for professional disposal.

Protocol 2: Oxidative Degradation using Fenton's Reagent

This protocol uses Fenton's reagent (a source of hydroxyl radicals) to oxidatively degrade the this compound molecule.

Methodology:

  • In a fume hood, dissolve the this compound waste in water in a beaker equipped with a magnetic stirrer.

  • Adjust the pH of the solution to approximately 3 using dilute sulfuric acid. This is the optimal pH for the Fenton reaction.[3][4]

  • For a solution with a this compound concentration of approximately 100 mg/L, add ferrous sulfate (FeSO₄) to a final concentration of about 20 mg/L.

  • Slowly and carefully add 30% hydrogen peroxide (H₂O₂) to the solution. A typical starting point is a 1:5 molar ratio of Fe²⁺ to H₂O₂. The reaction is exothermic.

  • Allow the reaction to proceed for at least 60 minutes. The color of the solution should fade, indicating degradation of the dye.

  • After the reaction, neutralize the solution with a suitable base (e.g., sodium bicarbonate) before collecting it in a labeled hazardous waste container for professional disposal.

Quantitative Data for Experimental Protocols

The following table summarizes key quantitative parameters for the experimental degradation protocols. Note that these are starting points based on general procedures for azo dyes and may require optimization.

ParameterReductive CleavageOxidative Degradation (Fenton's)
Reagent Sodium Dithionite (Na₂S₂O₄)Ferrous Sulfate (FeSO₄) & Hydrogen Peroxide (H₂O₂)
Reagent Ratio ~10:1 mass ratio of Na₂S₂O₄ to azo compoundMolar ratio of Fe²⁺:H₂O₂ of ~1:5 to 1:10
Optimal pH Neutral to slightly basic~3[3][4]
Reaction Time > 2 hours> 60 minutes
Temperature Room TemperatureRoom Temperature (can be increased to 45°C)[4]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Disposal_Workflow cluster_waste_generation Waste Generation cluster_primary_disposal Primary Disposal Pathway (Recommended) cluster_secondary_disposal Secondary Pathway (Small Scale, with EHS Approval) A This compound Waste (Solid or Liquid) B Segregate and Collect in Labeled Hazardous Waste Container A->B Always E Is In-Lab Chemical Treatment Permitted and Necessary? A->E C Store in Designated Satellite Accumulation Area B->C D Arrange Pickup with Licensed Waste Disposal Service (e.g., via EHS Office) C->D E->B No F Select Degradation Protocol (Reductive or Oxidative) E->F Yes G Perform Degradation in Fume Hood Following Protocol F->G H Collect Treated Waste in Labeled Hazardous Waste Container G->H H->D

Caption: Decision workflow for the disposal of this compound.

References

Personal protective equipment for handling 4,4'-Dihydroxyazobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical information for handling 4,4'-Dihydroxyazobenzene (CAS No. 2050-16-0). Adherence to these procedures is critical for ensuring laboratory safety and proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. The primary routes of exposure are skin contact, eye contact, and inhalation of dust. It is crucial to use appropriate personal protective equipment to minimize risk.

Hazard Summary:

Hazard ClassificationGHS CodeDescription
Skin IrritationH315Causes skin irritation.
Serious Eye IrritationH319Causes serious eye irritation.
Acute Toxicity (Oral)H302Harmful if swallowed.[1]
Respiratory SensitizationH334May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1]

Required Personal Protective Equipment (PPE):

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile, neoprene, or butyl rubber. Ensure gloves are inspected before use and replaced if damaged.
Eye and Face Protection Safety glasses with side shields or gogglesMust meet ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a splash hazard.
Skin and Body Protection Laboratory coatFully buttoned, long-sleeved lab coat.
Chemical-resistant apronRecommended when handling larger quantities or when there is a significant risk of splashing.
Respiratory Protection NIOSH-approved respiratorRequired when handling the powder outside of a certified chemical fume hood or if dust is generated.

Safe Handling and Operational Plan

A systematic approach to handling this compound is essential to prevent exposure and contamination.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

    • Designate a specific area for handling, such as a certified chemical fume hood.

    • Assemble all necessary equipment and reagents before starting work.

    • Verify that all containers are properly labeled.

  • Weighing and Transfer:

    • Handle the solid powder in a chemical fume hood to avoid inhalation of dust.

    • Use anti-static weighing paper or a weighing boat.

    • Close the container tightly immediately after use.

  • Dissolving the Compound:

    • When preparing solutions, add the solid this compound to the solvent slowly while stirring.

    • If heating is required, use a water bath or heating mantle with a temperature controller to avoid overheating.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling, even if gloves were worn.[2]

    • Decontaminate all surfaces and equipment used.

    • Remove and properly store or dispose of PPE.

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure RouteFirst Aid Procedure
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if skin irritation develops or persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Disposal Plan

Proper disposal of this compound and its containers is mandatory to prevent environmental contamination.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect all waste materials containing this compound in a designated, properly labeled, and sealed hazardous waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Disposal:

    • Empty containers should be triple-rinsed with a suitable solvent.

    • The rinsate should be collected as hazardous waste.

    • Deface the label on the empty container before disposal in accordance with institutional guidelines.

  • Spill Response:

    • In case of a small spill, carefully scoop up the solid material, trying not to generate dust. Place it in a sealed container for disposal.

    • Clean the spill area with a damp cloth or paper towel. The cleaning materials should also be disposed of as hazardous waste.

    • For large spills, evacuate the area and contact your institution's EHS office immediately.

Experimental Protocol: Synthesis of this compound

The following is a representative protocol for the synthesis of this compound. All steps must be performed in a well-ventilated chemical fume hood while wearing the appropriate PPE.

Materials:

  • p-Aminophenol

  • 1 M Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Methanol (pre-cooled to 0°C)

  • Phenol

  • 3 M Sodium hydroxide (NaOH)

  • Ethanol

  • Distilled water

  • Ice bath

Procedure:

  • Dissolve p-aminophenol (10.0 g, 91.64 mmol) in 200 mL of 1 M HCl solution. Cool the solution to 0°C in an ice bath.[3]

  • In a separate flask, dissolve sodium nitrite (9.34 g, 109.8 mmol) in 150 mL of water.[3]

  • Slowly add the sodium nitrite solution to the p-aminophenol solution while maintaining the temperature at 0°C to form the diazonium salt.[3]

  • To the resulting solution, add 200 mL of pre-cooled methanol and stir for 1 hour.[3]

  • In another flask, dissolve phenol (8.62 g, 91.64 mmol) in 65 mL of 3 M aqueous sodium hydroxide.[3]

  • Add the phenol solution dropwise to the diazonium salt solution and stir at room temperature for 2 hours.[3]

  • Remove the methanol by rotary evaporation.[3]

  • Acidify the remaining solution with concentrated HCl to a pH below 5 to precipitate the product.[3]

  • Collect the precipitate by filtration and wash with water.[3]

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.[3]

Biological Activity and Visualization

Research has shown that this compound exhibits antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.[4] Its mechanism of action involves inducing oxidative stress and causing damage to the bacterial cell membrane.[4]

G Antimicrobial Mechanism of this compound DHAB This compound (DHAB) Staph Staphylococcus aureus DHAB->Staph Exposure Inhibition Inhibition of Biofilm Formation DHAB->Inhibition ROS Increased Reactive Oxygen Species (ROS) Staph->ROS Induces Oxidative Burst MembraneDamage Cell Membrane Damage ROS->MembraneDamage EnzymeInduction Differential Induction of Peroxidases & SOD ROS->EnzymeInduction TBARS Increased TBARS (e.g., Malondialdehyde) MembraneDamage->TBARS

Caption: Antimicrobial action of this compound on Staphylococcus aureus.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.